Benzyl N,N'-di-acetyl-b-chitobioside
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O11/c1-11(28)24-16-19(31)18(30)14(8-26)34-23(16)36-21-15(9-27)35-22(17(20(21)32)25-12(2)29)33-10-13-6-4-3-5-7-13/h3-7,14-23,26-27,30-32H,8-10H2,1-2H3,(H,24,28)(H,25,29)/t14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIHNKSMASHGRS-LQNYZTQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OCC3=CC=CC=C3)CO)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)OCC3=CC=CC=C3)CO)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl N,N'-di-acetyl-β-chitobioside: Structure, Stereochemistry, and Applications
This guide provides a comprehensive technical overview of Benzyl N,N'-di-acetyl-β-chitobioside, a key molecule in glycobiology and enzyme kinetics research. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's chemical properties, synthesis, and applications.
Introduction: The Significance of Chitobiose and its Derivatives
Chitin, a linear polymer of β-(1→4)-linked N-acetyl-D-glucosamine (GlcNAc), is the second most abundant polysaccharide in nature after cellulose. Its fundamental repeating unit, the disaccharide N,N'-diacetyl-β-chitobiose, serves as a crucial building block and a key substrate for various enzymes, notably chitinases. The enzymatic degradation of chitin into smaller oligosaccharides is a vital process in numerous biological systems, from nutrient cycling in ecosystems to the pathogenesis of fungi and insects.
Benzyl N,N'-diacetyl-β-chitobioside is a synthetically modified derivative of chitobiose where a benzyl group is attached to the anomeric carbon of the reducing end via a β-glycosidic linkage. This modification imparts several advantageous properties for research applications. The benzyl group provides a chromophore for UV detection in chromatographic methods and can influence the molecule's interaction with the active sites of enzymes. As such, this compound has become an invaluable tool for studying the kinetics and inhibition of chitinases and other glycoside hydrolases.
Chemical Structure and Stereochemistry
The chemical formula for Benzyl N,N'-diacetyl-β-chitobioside is C₂₃H₃₄N₂O₁₁[1][2][3][4], with a molecular weight of 514.52 g/mol [1][2][4].
Core Disaccharide Structure
The backbone of the molecule is chitobiose, which consists of two N-acetyl-D-glucosamine units. The linkage between these two monosaccharide units is a β-(1→4) glycosidic bond. This means the C1 of the non-reducing GlcNAc unit is linked to the C4 hydroxyl group of the reducing GlcNAc unit, and the stereochemistry at the anomeric carbon of this linkage is beta.
The Benzyl Aglycone
A benzyl group (C₆H₅CH₂-) is attached to the anomeric carbon (C1) of the reducing GlcNAc unit. This attachment is also a β-glycosidic linkage, meaning the benzyl group is equatorial to the pyranose ring. This aglycone (non-sugar portion) is crucial for many of its applications.
Stereochemical Configuration
The stereochemistry of Benzyl N,N'-diacetyl-β-chitobioside is inherited from its parent molecule, D-glucosamine. All chiral centers in the two glucose rings have a specific D-configuration. The IUPAC name, which precisely defines the stereochemistry, is N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide.
Caption: Chemical structure of Benzyl N,N'-di-acetyl-β-chitobioside.
Synthesis and Chemical Characterization
The synthesis of Benzyl N,N'-diacetyl-β-chitobioside typically involves the glycosylation of benzyl alcohol with a suitable chitobiose donor.
Synthetic Approach
A common strategy is the Koenigs-Knorr reaction or a related glycosylation method. The general workflow is as follows:
-
Protection of Chitobiose: The hydroxyl and amino groups of chitobiose are protected, except for the anomeric hydroxyl group. The amino groups are typically acetylated. A common protecting group for the hydroxyls is acetyl or benzyl ethers.
-
Activation of the Anomeric Center: The anomeric hydroxyl group is converted into a good leaving group, such as a halide (e.g., bromide or chloride) or a trichloroacetimidate.
-
Glycosylation: The activated chitobiose donor is reacted with benzyl alcohol in the presence of a promoter, such as a silver or mercury salt for the Koenigs-Knorr reaction, or a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) for the trichloroacetimidate method.
-
Deprotection: The protecting groups on the hydroxyls are removed to yield the final product.
Caption: General synthetic workflow for Benzyl N,N'-di-acetyl-β-chitobioside.
Chemical Characterization
The identity and purity of synthesized Benzyl N,N'-diacetyl-β-chitobioside are confirmed using various analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₄N₂O₁₁ | [1][2][3][4] |
| Molecular Weight | 514.52 g/mol | [1][2][4] |
| CAS Number | 19272-52-7 | [1][3][4] |
| Melting Point | 296-298 °C | [2] |
| Solubility | Soluble in DMSO and Water | [2] |
-
¹H NMR: Expected signals include those for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), the anomeric protons (one for the β-(1→4) linkage and one for the β-O-benzyl linkage, likely between 4.5 and 5.0 ppm), the protons of the pyranose rings (in the 3.0-4.5 ppm range), and the methyl protons of the two N-acetyl groups (around 2.0 ppm).
-
¹³C NMR: Expected signals include those for the aromatic carbons of the benzyl group (around 127-138 ppm), the anomeric carbons (around 100-104 ppm), the carbons of the pyranose rings (in the 60-85 ppm range), the carbonyl carbons of the N-acetyl groups (around 170-175 ppm), and the methyl carbons of the N-acetyl groups (around 23 ppm).
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water is a common method for analyzing chitooligosaccharides and their derivatives.
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.
Applications in Research and Drug Development
Benzyl N,N'-diacetyl-β-chitobioside is primarily used as a substrate for chitinases and other N-acetyl-β-D-glucosaminidases.
Enzyme Assays and Kinetics
The enzymatic hydrolysis of Benzyl N,N'-diacetyl-β-chitobioside by a chitinase releases chitobiose and benzyl alcohol. The progress of the reaction can be monitored by quantifying the disappearance of the substrate or the appearance of one of the products. The benzyl group allows for easy detection using HPLC with a UV detector. This enables researchers to:
-
Determine the specific activity of chitinase preparations.
-
Study the kinetics of chitinase enzymes (e.g., determine Kₘ and Vₘₐₓ values).
-
Investigate the inhibition of chitinases by potential drug candidates.
Screening for Chitinase Inhibitors
The development of chitinase inhibitors is a promising strategy for antifungal and anti-parasitic drugs. Benzyl N,N'-diacetyl-β-chitobioside can be used in high-throughput screening assays to identify compounds that inhibit chitinase activity.
Probing Enzyme Specificity
By comparing the rate of hydrolysis of Benzyl N,N'-diacetyl-β-chitobioside with other chitooligosaccharide substrates, researchers can gain insights into the substrate specificity and mechanism of action of different chitinases.
Experimental Protocols
General Protocol for a Chitinase Assay
This is a generalized protocol and may require optimization for specific enzymes and experimental conditions.
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Prepare a stock solution of Benzyl N,N'-diacetyl-β-chitobioside (e.g., 10 mM in DMSO or an appropriate buffer).
-
Prepare a reaction buffer at the optimal pH for the chitinase being studied (e.g., 50 mM sodium acetate buffer, pH 5.0).
-
Set up the reaction mixture in a microcentrifuge tube or a microplate well. A typical reaction might contain:
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Reaction buffer
-
Benzyl N,N'-diacetyl-β-chitobioside (to a final concentration of, for example, 1 mM)
-
Enzyme solution (at a concentration that gives a linear reaction rate over the desired time course)
-
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37 °C) for a specific time period (e.g., 10, 20, 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 1 M sodium carbonate) or by heat inactivation.
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Analyze the reaction products by HPLC. Monitor the decrease in the peak corresponding to Benzyl N,N'-diacetyl-β-chitobioside or the increase in the peak corresponding to benzyl alcohol at a suitable UV wavelength (e.g., 254 nm).
-
Calculate the enzyme activity based on the amount of substrate consumed or product formed per unit time.
Conclusion
Benzyl N,N'-diacetyl-β-chitobioside is a well-defined and valuable tool for researchers in glycobiology, enzymology, and drug discovery. Its specific structure and stereochemistry, combined with the presence of the benzyl aglycone, make it an ideal substrate for studying the activity and inhibition of chitinases and related enzymes. A thorough understanding of its properties and synthesis is essential for its effective application in the laboratory.
References
Sources
Introduction: The Significance of Chitobioside Derivatives in Biomedical Research
An In-depth Technical Guide to the Synthesis and Purification of Benzyl N,N'-di-acetyl-β-chitobioside
N,N'-diacetyl-β-chitobioside and its derivatives are fundamental structural units of chitin, one of the most abundant polysaccharides in nature. These molecules serve as crucial intermediates and building blocks in glycobiology and medicinal chemistry. Their applications range from acting as substrates for enzymes like lysozyme and chitinases to serving as precursors for synthesizing complex glycoconjugates and potential therapeutics. The introduction of a benzyl group at the anomeric position provides a versatile handle for further chemical modification and for immobilizing the sugar on solid supports for affinity chromatography. Furthermore, benzyl glycosides often exhibit increased stability towards enzymatic degradation compared to their methyl or ethyl counterparts, making them valuable tools in drug discovery and development.
This guide presents a robust and well-validated approach to the synthesis and purification of Benzyl N,N'-di-acetyl-β-chitobioside, grounded in established principles of carbohydrate chemistry. The described multi-step synthesis is designed for high fidelity and reproducibility, and the purification protocol ensures the high purity required for downstream applications.
A Proposed Multi-Step Synthetic Strategy
A direct, one-pot synthesis of Benzyl N,N'-di-acetyl-β-chitobioside is challenging due to the need for selective N-acetylation in the presence of more reactive hydroxyl groups. Therefore, a more controlled, multi-step approach is warranted. The strategy outlined below leverages protecting group chemistry to ensure the desired regioselectivity and stereoselectivity. The overall workflow involves the peracetylation of the starting material, formation of a glycosyl donor, stereoselective glycosylation with benzyl alcohol, and subsequent deprotection and selective N-acetylation.
Caption: Proposed synthetic workflow for Benzyl N,N'-di-acetyl-β-chitobioside.
Detailed Experimental Protocols
Part 1: Synthesis of the Glycosyl Donor
The initial step involves the conversion of the readily available peracetylated chitobiose into a more reactive glycosyl donor, such as a glycosyl bromide. This is a classic approach in carbohydrate chemistry that allows for controlled glycosylation reactions.
Step-by-Step Protocol:
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Dissolution: Dissolve chitobiose octaacetate (1.0 eq) in dichloromethane (DCM) at 0 °C.
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Addition of HBr: Slowly add a solution of hydrogen bromide in acetic acid (33 wt %, 2.0 eq) to the reaction mixture.
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Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
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Work-up: Quench the reaction by pouring the mixture into ice-cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Solvent Removal: Remove the solvent under reduced pressure to yield the crude glycosyl bromide, which should be used immediately in the next step without further purification.
Part 2: Stereoselective Benzyl Glycosylation
The formation of the β-glycosidic bond is achieved through a Koenigs-Knorr type reaction, where the glycosyl bromide is reacted with benzyl alcohol in the presence of a promoter.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the crude glycosyl bromide from the previous step and benzyl alcohol (1.5 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Promoter Addition: Add a suitable promoter, such as silver triflate or a mixture of silver carbonate and silver perchlorate (0.5 eq), to the reaction mixture at -20 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the formation of the product by TLC.
-
Filtration and Work-up: Filter the reaction mixture through a pad of Celite to remove the silver salts. Wash the filtrate with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the peracetylated benzyl chitobioside.
Part 3: De-O-acetylation and Selective N-acetylation
The final steps involve the removal of the O-acetyl protecting groups, followed by the selective acetylation of the free amino groups.
Step-by-Step Protocol:
-
Zemplén Deacetylation: Dissolve the purified peracetylated benzyl chitobioside in anhydrous methanol. Add a catalytic amount of sodium methoxide (0.1 eq) and stir at room temperature. Monitor the reaction by TLC until completion.
-
Neutralization: Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H+ form), filter, and concentrate the filtrate under reduced pressure.
-
Selective N-acetylation: Dissolve the resulting deacetylated product in methanol. Add acetic anhydride (2.2 eq) dropwise and stir at room temperature overnight.
-
Final Purification: Concentrate the reaction mixture and purify the final product, Benzyl N,N'-di-acetyl-β-chitobioside, by column chromatography or recrystallization.
Purification and Characterization Workflow
The purification of the final compound is critical to remove any unreacted starting materials, by-products, and reagents. A combination of chromatography and crystallization is often employed to achieve high purity.
Caption: General workflow for the purification and analysis of the final product.
Detailed Purification Protocol:
-
Column Chromatography:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) is typically effective. The optimal solvent system should be determined by TLC analysis.
-
Procedure: Load the crude product onto the column and elute with the chosen solvent system. Collect fractions and analyze them by TLC.
-
-
Recrystallization:
-
Solvent System: A common solvent system for recrystallizing polar compounds like chitobioside derivatives is a mixture of methanol and diethyl ether.
-
Procedure: Dissolve the product in a minimal amount of hot methanol and slowly add diethyl ether until turbidity is observed. Allow the solution to cool slowly to induce crystallization.
-
-
Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final product, including the presence of the benzyl group and the N-acetyl groups, and to verify the β-anomeric configuration.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the compound.
-
Data Summary
The following table provides expected outcomes for the synthesis of Benzyl N,N'-di-acetyl-β-chitobioside based on similar literature preparations. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Compound | Expected Yield (%) | Purity (%) | Analytical Method |
| Glycosylation | Peracetylated Benzyl Chitobioside | 70-85 | >95 | TLC, NMR |
| De-O-acetylation | Benzyl Chitobioside (amine salt) | 90-95 | >98 | TLC, NMR |
| N-acetylation & Final Product | Benzyl N,N'-di-acetyl-β-chitobioside | 85-95 | >99 | NMR, HRMS, HPLC |
Conclusion
The synthesis and purification of Benzyl N,N'-di-acetyl-β-chitobioside, while requiring a multi-step approach, is achievable with high yield and purity by following established carbohydrate chemistry protocols. The methods outlined in this guide provide a robust framework for researchers to produce this valuable compound for a variety of applications in glycobiology and drug development. Careful monitoring of each reaction step and meticulous purification are key to obtaining the desired product in high quality.
References
-
Shibata, Y., et al. (2012). Synthesis of 4-methylumbelliferyl N,N',N''-triacetyl-β-chitotrioside and its application to the assay of N-acetyl-β-hexosaminidase. Carbohydrate Research, 357, 58-63. [Link]
-
Usui, T., et al. (1990). Enzymatic synthesis of chitooligosaccharide derivatives by transglycosylation with lysozyme. Carbohydrate Research, 201(1), 47-59. [Link]
Chemical properties and stability of Benzyl N,N'-di-acetyl-b-chitobioside
An In-depth Technical Guide to the Chemical Properties and Stability of Benzyl N,N'-di-acetyl-β-chitobioside
Introduction
Benzyl N,N'-di-acetyl-β-chitobioside is a synthetically accessible disaccharide derivative that holds significant value in the field of glycobiology. It is structurally composed of two β-(1→4)-linked N-acetyl-D-glucosamine (GlcNAc) units, forming the core chitobiose structure, which is then glycosidically linked to a benzyl group at the anomeric position of the reducing end. This compound serves as a crucial tool for researchers studying carbohydrate chemistry, enzymology of glycan degradation, and protein-glycan interactions.[1][2] The presence of the benzyl group provides a useful chromophore for UV detection and a handle for synthetic modifications, while the core disaccharide mimics a fundamental structural unit of chitin and N-glycans.
This guide offers a detailed examination of the chemical properties and stability of Benzyl N,N'-di-acetyl-β-chitobioside. Understanding these characteristics is paramount for its effective use in experimental design, particularly in enzyme kinetics, inhibitor screening, and as a synthetic precursor in drug development. We will delve into its physicochemical properties, explore its degradation pathways under various conditions, and provide validated protocols for assessing its stability, thereby equipping researchers with the foundational knowledge required for its application.
Core Chemical and Physical Properties
The fundamental properties of Benzyl N,N'-di-acetyl-β-chitobioside dictate its handling, storage, and application in various experimental setups. These properties have been compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 19272-52-7 | [3][4][5][6] |
| Molecular Formula | C₂₃H₃₄N₂O₁₁ | [3][5][6] |
| Molecular Weight | 514.52 g/mol | [1][3][4][5][6] |
| Appearance | White Crystalline Solid | [1][6] |
| Melting Point | 296-298 °C | [1][4][6] |
| Solubility | Soluble in DMSO and Water | [1][4][6] |
| Storage Temperature | -20°C | [1][6] |
The high melting point indicates a stable crystalline lattice structure. Its solubility in water and polar organic solvents like DMSO makes it suitable for use in aqueous buffer systems typical for biological assays. For long-term viability, the compound should be stored at -20°C to minimize potential degradation.[1][6]
Structural Elucidation and Synthesis Overview
The identity and purity of Benzyl N,N'-di-acetyl-β-chitobioside are typically confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7][8]
The synthesis of this and related chitobioside derivatives is a multi-step process rooted in carbohydrate chemistry. While various strategies exist, a common approach involves the iterative glycosylation of protected monosaccharide building blocks.[9][10] The benzyl group is introduced as a stable protecting group for the anomeric hydroxyl, which can be later removed under specific conditions if required.
A conceptual workflow for its synthesis is outlined below. This process highlights the critical steps of protection, activation, coupling, and deprotection that are central to modern oligosaccharide synthesis.
Caption: Conceptual workflow for the synthesis of Benzyl N,N'-di-acetyl-β-chitobioside.
Chemical Stability and Degradation Pathways
The stability of Benzyl N,N'-di-acetyl-β-chitobioside is critically dependent on environmental conditions such as pH, temperature, and the presence of enzymes. Its structure contains several functional groups susceptible to cleavage: a β-glycosidic bond, two N-acetyl amide groups, and an anomeric benzyl ether.
Acid-Catalyzed Hydrolysis
The β-(1→4) glycosidic linkage between the two GlcNAc residues is the most labile part of the molecule under acidic conditions. Acid-catalyzed hydrolysis proceeds via protonation of the glycosidic oxygen, followed by the departure of the aglycone (the terminal GlcNAc unit) and formation of an oxocarbenium ion intermediate. This intermediate is then attacked by water to yield the two constituent monosaccharides. The anomeric O-benzyl bond is generally more stable to acid than the inter-glycosidic bond.
The rate of hydrolysis is highly dependent on pH and temperature; lower pH and higher temperatures significantly accelerate the degradation process.[11]
Caption: Pathway of acid-catalyzed hydrolysis of the chitobioside linkage.
Enzymatic Hydrolysis
Benzyl N,N'-di-acetyl-β-chitobioside is an excellent substrate for glycoside hydrolases, particularly β-N-acetylhexosaminidases (EC 3.2.1.52) and chitinases.[12][13] These enzymes operate via a substrate-assisted catalytic mechanism to cleave the terminal, non-reducing N-acetylglucosamine residue.[13] This enzymatic susceptibility is the basis for its use in assays to measure enzyme activity or to screen for enzyme inhibitors. The reaction is highly specific and occurs under mild physiological conditions (neutral pH, moderate temperature).
Stability in Basic Conditions
The glycosidic bond is generally stable to basic conditions. However, the N-acetyl amide linkages can be susceptible to hydrolysis under strong alkaline conditions (saponification), yielding N-deacetylated products. This reaction typically requires harsher conditions (higher temperature and pH) than acid-catalyzed glycosidic bond cleavage.
Stability of the Benzyl Group
The anomeric O-benzyl ether linkage is stable to a wide range of acidic and basic conditions, making it an effective protecting group during synthesis.[14] However, it is readily cleaved by catalytic hydrogenation (e.g., using H₂ over a palladium catalyst), a process known as hydrogenolysis.[9][10] This reaction is highly specific and allows for the deprotection of the anomeric position to yield the free chitobiose, which can be important for subsequent synthetic steps or for creating derivatives with a free reducing end.
Recommended Experimental Protocols for Stability Assessment
To ensure data integrity and reproducibility, the stability of Benzyl N,N'-di-acetyl-β-chitobioside must be empirically determined under specific experimental conditions. The following protocols provide a framework for these assessments.
Protocol 1: pH-Dependent Stability Analysis
Objective: To quantify the rate of hydrolysis of Benzyl N,N'-di-acetyl-β-chitobioside across a range of pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., 50 mM Glycine-HCl for pH 2-3, Acetate for pH 4-5, Phosphate for pH 6-8, Borate for pH 9-10) covering the desired pH range.
-
Stock Solution: Prepare a concentrated stock solution of Benzyl N,N'-di-acetyl-β-chitobioside in a suitable solvent (e.g., DMSO or water).[1][4]
-
Incubation: In separate vials, dilute the stock solution to a final concentration (e.g., 1 mM) in each of the prepared buffers. Place the vials in a temperature-controlled incubator (e.g., 37°C or 50°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Reaction Quenching: Immediately neutralize the aliquot by adding a quenching solution (e.g., a strong base for acidic samples or a strong acid for basic samples) to stop further degradation.
-
Analysis: Analyze the samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. Quantify the peak area of the parent compound at each time point.
-
Data Interpretation: Plot the natural logarithm of the remaining concentration versus time for each pH. The slope of this line will give the pseudo-first-order rate constant (k) for hydrolysis at that pH.
Sources
- 1. BENZYL N,N'-DIACETYL-B-CHITOBIOSIDE CAS#: 19272-52-7 [amp.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Benzyl N,N’-Diacetyl-b-chitobioside | CymitQuimica [cymitquimica.com]
- 4. labsolu.ca [labsolu.ca]
- 5. scbt.com [scbt.com]
- 6. BENZYL N,N'-DIACETYL-B-CHITOBIOSIDE | 19272-52-7 [amp.chemicalbook.com]
- 7. rsc.org [rsc.org]
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- 9. researchgate.net [researchgate.net]
- 10. bcc.bas.bg [bcc.bas.bg]
- 11. Effects of pH, temperature, and sucrose on benzyl alcohol-induced aggregation of recombinant human granulocyte colony stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
Biological role of N,N'-diacetylchitobiose in cellular processes
An In-depth Technical Guide to the Biological Role of N,N'-diacetylchitobiose in Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-diacetylchitobiose, a disaccharide composed of two β-(1→4)-linked N-acetylglucosamine (GlcNAc) units, is a molecule of profound biological significance.[1] As the primary repeating unit of chitin, the second most abundant biopolymer on Earth after cellulose, (GlcNAc)₂ is a key player in global carbon and nitrogen cycling.[2][3] Chitin constitutes the structural framework of fungal cell walls and the exoskeletons of arthropods.[3] Beyond its structural role, the degradation of chitin by chitinases releases (GlcNAc)₂, which then acts as a crucial signaling molecule and nutrient source in a wide array of cellular processes across different biological kingdoms.[2][3] This guide provides a comprehensive technical overview of the multifaceted roles of N,N'-diacetylchitobiose, with a focus on its impact on bacterial physiology, host-microbe interactions, and eukaryotic cellular functions.
Part 1: The Central Role of N,N'-diacetylchitobiose in Bacterial Chitin Metabolism
For many bacteria, particularly those in marine and soil environments, chitin represents a significant source of carbon and nitrogen. The enzymatic degradation of this polymer and the subsequent utilization of its breakdown products are critical for their survival and proliferation. N,N'-diacetylchitobiose is not merely a nutrient but also a key signaling molecule that orchestrates the expression of genes required for chitin catabolism.
Induction of Chitinase Expression
In numerous chitinolytic bacteria, such as Serratia marcescens and Streptomyces species, (GlcNAc)₂ is the minimal and primary inducer of chitinase production.[2] The presence of (GlcNAc)₂ in the extracellular environment signals the availability of chitin, triggering a positive feedback loop where the bacteria secrete more chitinases to break down the polymer, releasing more (GlcNAc)₂. This regulatory mechanism allows bacteria to efficiently respond to the presence of their substrate without constitutively expressing these metabolically expensive enzymes.
Cellular Uptake Mechanisms
Bacteria have evolved sophisticated transport systems to internalize (GlcNAc)₂ from the environment. Two primary mechanisms have been identified: the Phosphoenolpyruvate:Sugar Phosphotransferase System (PTS) and ATP-Binding Cassette (ABC) transporters.
1.2.1. The Phosphoenolpyruvate:Sugar Phosphotransferase System (PTS)
In many bacteria, including Escherichia coli and Serratia marcescens, the uptake of (GlcNAc)₂ is mediated by a specific PTS.[2][4] This system couples the transport of the sugar across the cell membrane with its phosphorylation. The process involves a cascade of phosphotransfer reactions from phosphoenolpyruvate (PEP) through a series of cytoplasmic proteins (Enzyme I and HPr) to a membrane-bound, sugar-specific Enzyme II complex.[4] The transport of (GlcNAc)₂ via the PTS results in the intracellular accumulation of N,N'-diacetylchitobiose-6'-phosphate.[4]
Caption: Bacterial uptake of (GlcNAc)₂ via the Phosphotransferase System (PTS).
1.2.2. ATP-Binding Cassette (ABC) Transporters
In other bacteria, such as certain Vibrio and Streptomyces species, (GlcNAc)₂ is imported via ABC transporters.[1] These systems consist of a periplasmic solute-binding protein that captures (GlcNAc)₂ with high affinity, a transmembrane domain that forms a channel, and a cytoplasmic nucleotide-binding domain that hydrolyzes ATP to power the transport process. Unlike the PTS, ABC transporters do not modify the substrate during translocation.
Catabolic Pathways of N,N'-diacetylchitobiose
Once inside the cell, (GlcNAc)₂ is channeled into central metabolism. The catabolic pathway can vary between bacterial species.
-
In organisms like E. coli, the intracellular (GlcNAc)₂-6'-phosphate (from PTS transport) is first deacetylated and then hydrolyzed to yield glucosamine-6-phosphate and N-acetylglucosamine.[1]
-
In some Vibrio species, intracellular (GlcNAc)₂ is cleaved by N,N'-diacetylchitobiose phosphorylase into N-acetyl-D-glucosamine and N-acetyl-α-D-glucosamine 1-phosphate.[5]
Ultimately, the resulting monosaccharide units are converted to fructose-6-phosphate, which enters glycolysis.
Caption: Catabolic pathway of (GlcNAc)₂ in E. coli.
Part 2: N,N'-diacetylchitobiose as a Microbe-Associated Molecular Pattern (MAMP)
The innate immune systems of plants and animals have evolved to recognize conserved molecular structures of microbial origin, known as Microbe-Associated Molecular Patterns (MAMPs).[3][6] Chitin and its oligomeric fragments, including (GlcNAc)₂, are potent MAMPs that elicit immune responses.[3][7]
Recognition in Plants
In plants, chitin oligosaccharides are perceived by cell surface Pattern Recognition Receptors (PRRs), which are typically receptor-like kinases.[3] The binding of (GlcNAc)₂ and other chitin fragments to these PRRs initiates a signaling cascade that leads to MAMP-triggered immunity (MTI).[6] This response involves a rapid influx of calcium ions, the production of reactive oxygen species (ROS), the activation of mitogen-activated protein kinase (MAPK) cascades, and the transcriptional reprogramming of the cell to express defense-related genes.
Caption: Simplified signaling pathway of (GlcNAc)₂ as a MAMP in plants.
Role in Mammalian Immunity
In mammals, chitin oligomers, including (GlcNAc)₂, can modulate the activity of various immune cells.[7] While longer chitin fragments are often associated with type 2 immune responses, shorter oligomers like (GlcNAc)₂ can have pro-inflammatory effects.[8][9] They can be recognized by PRRs such as Toll-like receptor 2 (TLR2), leading to the activation of innate immune cells like macrophages and dendritic cells.[7] This activation results in the production of pro-inflammatory cytokines and chemokines, contributing to the host's defense against fungal and parasitic infections.[8][9]
Part 3: N,N'-diacetylchitobiose in Eukaryotic Cellular Processes
Beyond its role in host-microbe interactions, (GlcNAc)₂ is also an important molecule in the intrinsic cellular processes of eukaryotes.
Fungal Biology
In fungi, (GlcNAc)₂ is not only a breakdown product of their own cell walls during remodeling processes but also serves as a signaling molecule. It can influence morphogenesis and the expression of virulence factors in pathogenic fungi.
Mammalian Cells
In mammalian cells, (GlcNAc)₂ can be taken up and metabolized. It is a precursor for the synthesis of UDP-N-acetylglucosamine, a key substrate for N-linked and O-linked glycosylation of proteins. The degree of N-glycan branching, which is dependent on the availability of UDP-GlcNAc, can influence the function of cell surface receptors and nutrient transporters.[10]
Part 4: Experimental Protocols for the Study of N,N'-diacetylchitobiose
The investigation of the biological roles of (GlcNAc)₂ relies on robust analytical and biophysical techniques. This section provides an overview of key experimental protocols.
Quantification of N,N'-diacetylchitobiose
Accurate quantification of (GlcNAc)₂ is essential for studying its metabolism and signaling functions.
4.1.1. High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For (GlcNAc)₂, a reversed-phase or an amino-propyl bonded silica column is commonly used.
Protocol Outline:
-
Sample Preparation: Prepare aqueous solutions of (GlcNAc)₂ standards and experimental samples. If necessary, perform a protein precipitation step for biological samples.
-
Chromatographic Conditions:
-
Quantification: Generate a standard curve by injecting known concentrations of (GlcNAc)₂. Determine the concentration in unknown samples by comparing their peak areas to the standard curve.
| Parameter | Value | Reference |
| Column | LiChrospher 100 NH₂ (5 µm, 4 x 250 mm) | [11][12] |
| Mobile Phase | Acetonitrile/water gradient | [11][12] |
| Flow Rate | 1 mL/min | [11][12] |
| Detection | UV 205 nm | [11] |
4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed structural and quantitative information about molecules in solution. For quantification of (GlcNAc)₂, the signals from the N-acetyl groups are typically used.[13][14][15][16]
Protocol Outline:
-
Sample Preparation: Dissolve a precisely weighed amount of the sample containing (GlcNAc)₂ in a deuterated solvent (e.g., D₂O) with a known concentration of an internal standard (e.g., TSP).[14]
-
NMR Data Acquisition: Acquire a 1D ¹H NMR spectrum.
-
Data Processing and Quantification:
-
Integrate the signals corresponding to the N-acetyl protons of (GlcNAc)₂ and the internal standard.[14]
-
Use the deconvolution technique if signals overlap.[13][14][15][16]
-
Calculate the concentration of (GlcNAc)₂ based on the relative integral areas and the known concentration of the internal standard.[14]
-
Analysis of N,N'-diacetylchitobiose-Protein Interactions
Understanding how (GlcNAc)₂ interacts with its protein targets is crucial for elucidating its signaling functions.
4.2.1. Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. This allows for the determination of the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[17][18]
Protocol Outline:
-
Sample Preparation: Prepare solutions of the protein and (GlcNAc)₂ in the same buffer. Degas the solutions to avoid air bubbles.
-
ITC Experiment:
-
Data Analysis: Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters of the interaction.
4.2.2. Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for the real-time monitoring of binding events and the determination of association (kₐ) and dissociation (kₑ) rate constants, from which the equilibrium dissociation constant (Kₑ) can be calculated.[20][21]
Protocol Outline:
-
Ligand Immobilization: Covalently immobilize the protein of interest onto the sensor chip surface.[20]
-
Analyte Injection: Inject different concentrations of (GlcNAc)₂ over the sensor surface and monitor the binding response in real-time.[20]
-
Regeneration (or non-regeneration protocol): After each injection, regenerate the sensor surface to remove the bound (GlcNAc)₂, or use a non-regeneration protocol for high-affinity interactions.[22][23]
-
Data Analysis: Fit the sensorgrams to a suitable kinetic model to determine the binding kinetics and affinity.
Caption: Experimental workflow for studying N,N'-diacetylchitobiose.
Conclusion and Future Perspectives
N,N'-diacetylchitobiose is a remarkably versatile molecule with diverse and critical roles in cellular processes ranging from bacterial nutrient acquisition to the modulation of the mammalian immune system. Its function as both a carbon and nitrogen source and a potent signaling molecule underscores its importance in various biological contexts. The detailed understanding of the uptake, metabolism, and signaling pathways involving (GlcNAc)₂ has been made possible through a combination of genetic, biochemical, and biophysical approaches.
Looking ahead, several exciting avenues of research remain. A deeper understanding of the specific receptors and downstream signaling cascades that mediate the immunomodulatory effects of (GlcNAc)₂ in mammals could pave the way for novel therapeutic strategies for inflammatory diseases and infections. Furthermore, targeting the bacterial uptake and metabolism of (GlcNAc)₂ presents a promising approach for the development of new antimicrobial agents. The continued application of advanced analytical and biophysical techniques will be instrumental in unraveling the full extent of the biological significance of this fundamental disaccharide.
References
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Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin. Semantic Scholar. Available from: [Link]
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N,N'-diacetylchitobiose phosphorylase. Wikipedia. Available from: [Link]
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Efficient 1 H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc) 2 from Chitin. MDPI. Available from: [Link]
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Chb and nag genes drive N,N′-diacetylchitobiose metabolism in probiotic Lacticaseibacillus paracasei. PMC. Available from: [Link]
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Efficient H-NMR Quantitation and Investigation of N-acetyl-d-glucosamine (GlcNAc) and N,N'-diacetylchitobiose (GlcNAc)(2) From Chitin. PubMed. Available from: [Link]
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The chitin catabolic cascade in the marine bacterium Vibrio furnissii. Characterization of an N,N'-diacetyl-chitobiose transport system. PubMed. Available from: [Link]
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HPLC Analysis of N-acetyl-chito-oligosaccharides during the Acid Hydrolysis of Chitin. Available from: [Link]
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Uptake of N,N′-Diacetylchitobiose [(GlcNAc)2] via the Phosphotransferase System Is Essential for Chitinase Production by Serratia marcescens 2170. PMC. Available from: [Link]
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The chitin disaccharide, N,N'-diacetylchitobiose, is catabolized by Escherichia coli and is transported/phosphorylated by the phosphoenolpyruvate:glycose phosphotransferase system. PubMed. Available from: [Link]
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Efficient H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc)2 from Chitin. ResearchGate. Available from: [Link]
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Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. NIH. Available from: [Link]
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Chb and nag genes drive N,N'-diacetylchitobiose metabolism in probiotic Lacticaseibacillus paracasei. PubMed. Available from: [Link]
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HPLC Analysis of N-acetyl-chito-oligosaccharides during the Acid Hydrolysis of Chitin. ResearchGate. Available from: [Link]
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Chitin Oligosaccharide N,N′-Diacetylchitobiose (GlcNAc2) as Antimicrobial Coating against Listeria monocytogenes on Ready-to-Eat Shrimp. MDPI. Available from: [Link]
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Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors. NIH. Available from: [Link]
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Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions. PubMed. Available from: [Link]
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Nonregeneration protocol for surface plasmon resonance: study of high-affinity interaction with high-density biosensors. PubMed. Available from: [Link]
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Highly sensitive HPLC analysis and biophysical characterization of N‐glycans of IgG‐Fc domain in comparison between CHO and 293 cells using FcγRIIIa ligand. NIH. Available from: [Link]
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Surface Plasmon Resonance. SpringerLink. Available from: [Link]
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Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. SpringerLink. Available from: [Link]
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Immunomodulatory Effects of N-Acetyl Chitooligosaccharides on RAW264.7 Macrophages. PubMed. Available from: [Link]
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Substrate recognition of N,N'-diacetylchitobiose deacetylase from Pyrococcus horikoshii. PubMed. Available from: [Link]
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MAMP (microbe-associated molecular pattern) triggered immunity in plants. PMC. Available from: [Link]
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Isothermal titration calorimetry of protein-protein interactions. PubMed. Available from: [Link]
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Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. NIH. Available from: [Link]
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Isothermal Titration Calorimetry of Protein-Protein Interactions. Yale University. Available from: [Link]
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Chitin oligomers directly promote lymphoid innate and adaptive immune cell activation. Journal of Allergy and Clinical Immunology. Available from: [Link]
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Microbe-Associated Molecular Patterns. Encyclopedia.pub. Available from: [Link]
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Isothermal titration calorimetry of protein-protein interactions. Semantic Scholar. Available from: [Link]
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N-acetylglucosamine (GlcNAc) functions in cell signaling. PubMed. Available from: [Link]
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MAMP (microbe-associated molecular pattern) triggered immunity in plants. Frontiers in Plant Science. Available from: [Link]
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The Effect of N-Acetylation on the Anti-Inflammatory Activity of Chitooligosaccharides and Its Potential for Relieving Endotoxemia. PMC. Available from: [Link]
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Immunomodulatory Effects of N-Acetyl Chitooligosaccharides on RAW264.7 Macrophages. PMC. Available from: [Link]
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Microbe-associated molecular patterns (MAMPs) probe plant immunity. MPG.PuRe. Available from: [Link]
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MAMP (microbe-associated molecular pattern) triggered immunity in plants. ResearchGate. Available from: [Link]
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Golgi N-glycan branching N-acetylglucosaminyltransferases I, V and VI promote nutrient uptake and metabolism. PubMed. Available from: [Link]
-
Widespread N-Acetyl-d-Glucosamine Uptake among Pelagic Marine Bacteria and Its Ecological Implications. NIH. Available from: [Link]
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The Architect's Guide to Glycosidase Activity: A Technical Treatise on the Discovery and Development of Synthetic Substrates
This guide provides an in-depth exploration of the discovery and development of synthetic glycosidase substrates, designed for researchers, scientists, and drug development professionals. We will navigate the intellectual and technical evolution of these critical tools, from foundational chromogenic reporters to sophisticated, activatable probes that illuminate complex biological processes. This document is structured to provide not just protocols, but a deep understanding of the principles that govern the design, synthesis, and application of these indispensable molecules.
Section 1: The Foundational Principles of Synthetic Glycosidase Substrates
Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds, playing pivotal roles in myriad biological processes, from digestion to glycoprotein processing.[1][2] The study of these enzymes has been profoundly enabled by the development of synthetic substrates that generate a detectable signal upon enzymatic cleavage.
The core principle behind a synthetic glycosidase substrate is the covalent linkage of a specific carbohydrate moiety, recognized by the target glycosidase, to a reporter molecule (a chromophore, fluorophore, or other signaling unit). In its intact form, the substrate is typically colorless and non-fluorescent. Enzymatic hydrolysis of the glycosidic bond liberates the reporter, leading to a measurable change in its optical properties.
The Genesis of a Signal: Chromogenic and Fluorogenic Substrates
The earliest and most widely used synthetic substrates are based on the release of a colored or fluorescent product.[3] This strategy provides a simple and robust method for detecting and quantifying glycosidase activity.
-
Chromogenic Substrates: These substrates release a colored compound upon cleavage. A classic example is o-nitrophenyl-β-D-galactopyranoside (ONPG) . When cleaved by β-galactosidase, it releases galactose and o-nitrophenol, a yellow compound that can be quantified spectrophotometrically.[4] Another seminal example is 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal) , synthesized in 1964 by Jerome Horwitz and colleagues.[5] Cleavage by β-galactosidase releases a substituted indole that dimerizes and oxidizes to form an intensely blue, insoluble precipitate, 5,5'-dibromo-4,4'-dichloro-indigo.[5][6][7] This property makes X-gal invaluable for visual screening of bacterial colonies in molecular cloning.[5]
-
Fluorogenic Substrates: For enhanced sensitivity, fluorogenic substrates are employed. These molecules release a highly fluorescent compound upon enzymatic action. 4-Methylumbelliferyl-β-D-glucuronide (MUG) is a prime example, used to detect β-glucuronidase (GUS) activity.[8][9][10] The cleavage product, 4-methylumbelliferone, exhibits strong blue fluorescence. This increased sensitivity is crucial for detecting low levels of enzyme activity.[11]
The choice between a chromogenic and fluorogenic substrate often depends on the required sensitivity and the experimental context. While chromogenic assays are often sufficient for endpoint measurements and qualitative screening, fluorogenic assays excel in kinetic studies and high-throughput screening where sensitivity is paramount.[12]
Table 1: Comparison of Common Chromogenic and Fluorogenic Substrates
| Substrate | Enzyme Target | Reporter Molecule | Detection Method | Key Application |
| ONPG | β-Galactosidase | o-Nitrophenol | Spectrophotometry (420 nm)[13] | Quantitative enzyme assays[4][14] |
| X-gal | β-Galactosidase | 5,5'-dibromo-4,4'-dichloro-indigo | Visual (blue precipitate) | Blue-white screening in cloning[5][7] |
| PNPG | β-Glucuronidase (GUS) | p-Nitrophenol | Spectrophotometry (405 nm)[15] | GUS reporter gene assays[16][17] |
| MUG | β-Glucuronidase (GUS) | 4-Methylumbelliferone | Fluorometry (Ex: 365 nm, Em: 445 nm) | Sensitive detection of E. coli[8][9] |
| Resorufin-α-D-galactopyranoside | α-Galactosidase | Resorufin | Fluorometry (red fluorescence) | High-throughput screening[12] |
Section 2: Rational Design and Chemical Synthesis: From Concept to Application
The development of novel synthetic glycosidase substrates is a continual process driven by the need for greater specificity, sensitivity, and functionality. Modern substrate design incorporates a deep understanding of enzyme kinetics and mechanism, coupled with sophisticated chemical synthesis.
The Logic of Synthesis: A Tale of Two Substrates
The synthesis of these molecules, while conceptually straightforward, requires careful planning and execution of organic chemistry principles. Let's consider the general synthetic strategies for two widely used substrates:
-
Synthesis of X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside): The synthesis of X-gal involves the coupling of a protected galactose derivative with a substituted indole.[5] This is a classic example of a glycosylation reaction, a cornerstone of carbohydrate chemistry. The challenges lie in controlling the stereochemistry of the glycosidic bond to ensure the correct anomer is formed, as enzymes are highly stereospecific.
-
Synthesis of 4-Methylumbelliferyl-β-D-glucuronide (MUG): The synthesis of MUG can be approached in several ways. One common route involves the glycosylation of 4-methylumbelliferone with a protected glucuronic acid derivative.[18] An alternative strategy starts with the more readily available 4-methylumbelliferyl-β-D-glucopyranoside and involves the selective oxidation of the primary alcohol to a carboxylic acid.[18] This highlights the iterative nature of synthetic chemistry, where different routes are explored to optimize yield and purity.
Beyond the Classics: The Rise of Activatable and Targeted Probes
While traditional substrates are invaluable, their signal is always "on" in the presence of the enzyme. A more sophisticated approach involves the design of activatable probes , which only generate a signal in response to a specific biological event or in a particular cellular compartment. These probes often incorporate a "caging" group that masks the reporter molecule, which is then removed by the target enzyme.[19]
Furthermore, activity-based probes (ABPs) represent a powerful class of molecules that not only detect but also covalently label the active enzyme.[19][20][21] These probes typically consist of a carbohydrate recognition element, a reactive group (the "warhead"), and a reporter tag (e.g., biotin or a fluorophore).[22] This allows for the specific identification and isolation of active glycosidases from complex biological samples, a crucial tool in proteomics and drug discovery.[19]
Section 3: Experimental Workflows and Protocols
The utility of synthetic glycosidase substrates is realized through well-defined experimental protocols. Here, we provide detailed, step-by-step methodologies for common glycosidase assays.
Workflow for a Typical Chromogenic Glycosidase Assay
This workflow outlines the general steps for a quantitative colorimetric assay using a substrate like ONPG or PNPG.
Caption: General workflow for a chromogenic glycosidase assay.
Detailed Protocol: β-Galactosidase Assay Using ONPG
This protocol is adapted for use in a 96-well microplate format for higher throughput.[13][14][23][24]
Materials:
-
Z-Buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)
-
ONPG solution (4 mg/mL in Z-Buffer)
-
1 M Sodium Carbonate (Na2CO3) solution
-
Cell lysate or purified β-galactosidase
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 420 nm
Procedure:
-
Reaction Setup: In each well of a 96-well plate, add a specific volume of cell lysate (e.g., 10-100 µL).
-
Add Z-Buffer to each well to bring the total volume to a consistent amount (e.g., 200 µL).
-
Initiate Reaction: Add 50 µL of the ONPG solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a suitable duration (e.g., 30 minutes, or until a faint yellow color develops).[13] The incubation time should be within the linear range of the reaction.
-
Stop Reaction: Add 100 µL of 1 M Na2CO3 to each well to stop the reaction. The stop solution raises the pH, which both halts the enzymatic reaction and maximizes the absorbance of the o-nitrophenol product.
-
Measurement: Measure the absorbance of each well at 420 nm using a microplate reader.
-
Calculation of Activity: Enzyme activity is typically expressed in Miller Units, which normalizes the rate of reaction to the cell density and reaction time.
Detailed Protocol: β-Glucuronidase (GUS) Assay Using PNPG
This protocol is suitable for quantifying GUS activity from various sources, including bacterial and plant extracts.[15][16][25]
Materials:
-
GUS Extraction Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0, containing 10 mM β-mercaptoethanol, 10 mM EDTA, 0.1% Triton X-100)
-
p-Nitrophenyl-β-D-glucuronide (PNPG) solution (e.g., 1 mM in extraction buffer)
-
Stop Solution (e.g., 0.2 M Na2CO3)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Sample Preparation: Homogenize the tissue or cell pellet in GUS extraction buffer and clarify the lysate by centrifugation.
-
Reaction Setup: In a microplate well, combine 50 µL of the cleared lysate with 50 µL of the PNPG solution.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction: Add 100 µL of the stop solution to each well.
-
Measurement: Read the absorbance at 405 nm.
-
Quantification: The amount of p-nitrophenol produced can be determined by comparing the absorbance to a standard curve generated with known concentrations of p-nitrophenol.
Section 4: High-Throughput Screening and the Future of Glycosidase Substrate Development
The demand for novel enzymes with specific properties, particularly for industrial applications and drug development, has driven the adoption of high-throughput screening (HTS) methods.[26][27][28][29] Synthetic glycosidase substrates are central to these efforts, enabling the rapid screening of vast enzyme libraries.
Droplet-based microfluidics is an emerging platform for HTS of enzyme kinetics.[26][27] This technology allows for the generation of thousands of picoliter-sized droplets, each containing a single enzyme variant and the synthetic substrate. The high surface-to-volume ratio in these droplets accelerates reaction rates, and the small volumes drastically reduce reagent consumption. Coupled with sensitive fluorescence detection, this approach allows for the determination of Michaelis-Menten kinetics for thousands of enzyme variants in a single experiment.[26][27]
The future of synthetic glycosidase substrate development lies in the creation of increasingly sophisticated molecular tools. This includes:
-
Multiplexed Assays: Substrates with distinct spectral properties that allow for the simultaneous measurement of multiple glycosidase activities in a single sample.
-
Environmentally-Sensitive Probes: Substrates whose fluorescence is modulated by factors such as pH or viscosity, providing information about the enzyme's microenvironment.
-
Theranostic Probes: Molecules that combine a diagnostic reporter with a therapeutic agent, allowing for simultaneous imaging and treatment of diseases associated with aberrant glycosidase activity.[1][2]
The continued synergy between organic chemistry, enzymology, and bioengineering will undoubtedly lead to the development of novel synthetic glycosidase substrates with unprecedented capabilities, further illuminating the intricate world of carbohydrate biology.
References
- Horwitz, J. P., et al. (1964). Substrates for cytochemical demonstration of enzyme activity. I. Some substituted 3-indolyl-β-D-glycopyranosides. Journal of Medicinal Chemistry, 7(4), 574-575.
- Miller, J. H. (1972). Experiments in molecular genetics.
- β-Gal Assay. (n.d.).
-
β-Galactosidase Assay Kit (ONPG). (n.d.). AMSBIO. Retrieved from [Link]
- Aich, S., et al. (2001). Continuous Spectrophotometric Assay for β-Glucuronidase. BioTechniques, 30(4), 846-850.
-
ONPG (β-galactosidase) Test: Principle, Procedure and Results. (2015, February 6). Microbe Online. Retrieved from [Link]
- Wu, L., & Wu, P. (2002). Design and Synthesis of Activity Probes for Glycosidases. Organic Letters, 4(12), 2141-2144.
- Burton, M., et al. (2018). The Synthesis of Novel Chromogenic Enzyme Substrates for Detection of Bacterial Glycosidases and Their Applications in Diagnostic Microbiology. Bioorganic & Medicinal Chemistry, 26(17), 4841-4849.
- Nagy, N., et al. (2019). 4-Methylumbelliferyl glucuronide contributes to hyaluronan synthesis inhibition. Journal of Biological Chemistry, 294(19), 7864-7877.
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Beta-Glucuronidase (GusA) reporter enzyme assay for Escherichia coli. (2019, September 9). protocols.io. Retrieved from [Link]
- Vocadlo, D. J., & Davies, G. J. (2008). Recent advances in the development of synthetic chemical probes for glycosidase enzymes. Current Opinion in Chemical Biology, 12(5), 539-552.
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A New Synthetic Route to 4-Methylumbelliferyl-β-d-glucopyranosiduronic Acid (MUG). (n.d.). ResearchGate. Retrieved from [Link]
- Gielen, F., et al. (2016). High-Throughput Steady-State Enzyme Kinetics Measured in a Parallel Droplet Generation and Absorbance Detection Platform. Analytical Chemistry, 88(2), 1435-1442.
- Li, M., & Zhao, Y. (2020). Synthetic glycosidases for the precise hydrolysis of oligosaccharides and polysaccharides. Chemical Science, 11(42), 11417-11425.
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Wu, L., & Wu, P. (2002). Design and Synthesis of Activity Probes for Glycosidases. ACS Publications. Retrieved from [Link]
- Gielen, F., et al. (2022). High-Throughput Steady-State Enzyme Kinetics Measured in a Parallel Droplet Generation and Absorbance Detection Platform. Analytical Chemistry, 94(48), 16675-16683.
- Ye, L., et al. (2020). Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species. Molecules, 25(15), 3393.
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Development of a high throughput platform for screening glycoside hydrolases based on Oxime-NIMS. (n.d.). UQ eSpace. Retrieved from [Link]
- De la Fuente, A., & Joo, J. C. (2019). Synthetic Glycobiology: Parts, Systems, and Applications. ACS Synthetic Biology, 8(7), 1493-1507.
- Gloster, T. M. (2024). Activity-based probes for dynamic characterisation of polysaccharide-degrading enzymes. Essays in Biochemistry, 68(1), 1-13.
- Ali, M., et al. (2023). In-vitro high-throughput library screening—Kinetics and molecular docking studies of potent inhibitors of α-glucosidase. PLOS ONE, 18(6), e0287955.
- Zhang, J. H., et al. (2007). Synthesis and characterization of a new fluorogenic substrate for alpha-galactosidase.
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An overview of activity-based probes for glycosidases. (n.d.). ResearchGate. Retrieved from [Link]
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X-Gal | C14H15BrClNO6 | CID 65181. (n.d.). PubChem. Retrieved from [Link]
- Li, M., & Zhao, Y. (2020). Synthetic Glycosidase for Precise Hydrolysis of Oligosaccharides and Polysaccharides.
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Synthesis and Characterization of New Chromogenic Substrates for Exoglycosidases : alpha-Glucosidase, alpha-Mannosidase, and beta-Galactosidase. (2018, March 2). ResearchGate. Retrieved from [Link]
- van Munster, J. M., et al. (2017). High‐Throughput Approaches in Carbohydrate‐Active Enzymology: Glycosidase and Glycosyl Transferase Inhibitors, Evolution, and Discovery.
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Li, M., & Zhao, Y. (2020). Synthetic glycosidases for the precise hydrolysis of oligosaccharides and polysaccharides. Chemical Science. Retrieved from [Link]
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X-Gal and other Galatosidase substrates. (n.d.). Interchim. Retrieved from [Link]
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Zhang, J. H., et al. (2007). Synthesis and characterization of a new fluorogenic substrate for alpha-galactosidase. NIH Public Access. Retrieved from [Link]
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Kim, J., & Lee, Y. (2023). Glycosidase-targeting small molecules for biological and therapeutic applications. PubMed. Retrieved from [Link]
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Benzyl N,N'-di-acetyl-β-chitobioside: A Versatile Probe for Interrogating Carbohydrate-Binding Proteins
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist
Executive Summary
The study of interactions between carbohydrates and proteins is fundamental to understanding a vast array of biological processes, from cellular communication to pathogenesis. However, these interactions are often characterized by low affinity and rapid kinetics, making them notoriously difficult to investigate. This guide provides an in-depth technical overview of Benzyl N,N'-di-acetyl-β-chitobioside (Bn-GlcNAc₂), a specialized chemical probe designed to address these challenges. We will move beyond simple descriptions to explore the causal science behind its application, presenting it not merely as a reagent, but as a versatile tool for competitive binding assays, enzyme kinetics, and the synthesis of advanced, functionalized probes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage sophisticated chemical biology tools to dissect the complex world of protein-glycan recognition.
The Challenge of Targeting the Glyco-Interactome
Carbohydrate-binding proteins (CBPs), such as lectins and glycosidases, are crucial mediators of cellular function and disease. Lectins, for instance, translate the complex information encoded in cell-surface glycans into biological responses, while glycosidases remodel these glycan structures.[1] The development of therapeutics that can modulate these interactions holds immense promise. A significant hurdle, however, is the inherently weak and transient nature of many protein-glycan binding events.[2] This necessitates the use of precisely engineered chemical probes that can capture, quantify, and characterize these interactions with high fidelity. While probes with integrated reporter groups (e.g., fluorophores or chromophores) are common, compounds like Benzyl N,N'-di-acetyl-β-chitobioside offer a more nuanced and adaptable approach for detailed mechanistic studies.
A Molecular Profile of Benzyl N,N'-di-acetyl-β-chitobioside
Benzyl N,N'-di-acetyl-β-chitobioside is a synthetic disaccharide that mimics the repeating unit of chitin, a polymer of β(1→4)-linked N-acetylglucosamine (GlcNAc).[3][4] Its structure is purpose-built for stability and utility in biological assays.
Rationale for the Benzyl Aglycone: The choice of the benzyl group at the anomeric position (the "aglycone") is a deliberate design feature. Unlike chromogenic reporters such as p-nitrophenyl (pNP), the benzyl group is chemically stable and does not possess intrinsic optical properties for direct signal generation.[5][6] Its primary roles are:
-
To provide a hydrophobic moiety: This can influence binding affinity and specificity by interacting with hydrophobic pockets adjacent to the carbohydrate-binding site of a target protein.
-
To act as a stable, removable protecting group: The benzyl ether linkage is robust under many reaction conditions but can be selectively cleaved via catalytic hydrogenolysis, exposing a reactive hydroxyl group for the synthesis of more complex probes.[7]
This dual nature makes Bn-GlcNAc₂ an ideal candidate for use as a competitive inhibitor and a foundational building block for custom probe development.
Table 1: Physicochemical Properties of Benzyl N,N'-di-acetyl-β-chitobioside
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 19272-52-7 | [8][9][10] |
| Molecular Formula | C₂₃H₃₄N₂O₁₁ | [8][11] |
| Molecular Weight | 514.52 g/mol | [8][9] |
| Appearance | White Crystalline Solid | [9] |
| Melting Point | 296-298°C | [8][9] |
| Solubility | Soluble in DMSO and Water |[8][9] |
Application I: A Competitive Ligand for Binding Affinity Determination
One of the most powerful applications of Bn-GlcNAc₂ is as an unlabeled competitor in binding assays. This approach allows for the accurate determination of binding affinities (Kᵢ) for target proteins without the need to chemically modify the native ligand, which could alter its interaction with the protein.
Principle of Competitive Binding: A fluorescently-labeled probe with known affinity for the target CBP is used. In the presence of a competitor like Bn-GlcNAc₂, the unlabeled ligand displaces the fluorescent probe from the protein's binding site, causing a measurable change in the fluorescent signal. The concentration of competitor required to displace 50% of the labeled probe (the IC₅₀ value) is then used to calculate the inhibitor constant (Kᵢ).
Featured Protocol: Fluorescence Polarization (FP) Competition Assay
Expert Insight: FP is an ideal methodology because it is a homogenous, solution-based technique that measures the tumbling rate of molecules.[12] A small, fluorescently-labeled carbohydrate probe tumbles rapidly in solution, resulting in low polarization. When bound to a much larger protein, its tumbling slows dramatically, leading to a high polarization signal. This change provides a direct readout of the binding event.[12]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Target Protein: Purified lectin or other CBP (e.g., Wheat Germ Agglutinin, WGA) in a suitable buffer (e.g., PBS, pH 7.4).
-
Fluorescent Probe: A chitobioside derivative labeled with a fluorophore like fluorescein (e.g., FITC-chitobioside). The concentration should be optimized to be at or below its Kₔ for the target protein.
-
Competitor: A stock solution of Benzyl N,N'-di-acetyl-β-chitobioside in DMSO, followed by serial dilution in the assay buffer.
-
-
Assay Setup (384-well plate):
-
To each well, add a fixed concentration of the target protein and the fluorescent probe.
-
Add varying concentrations of Bn-GlcNAc₂ (the competitor) to the wells. Include "no competitor" (maximum polarization) and "no protein" (minimum polarization) controls.
-
Incubate the plate at room temperature for 30 minutes to reach binding equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the millipolarization (mP) values against the logarithm of the Bn-GlcNAc₂ concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the fluorescent probe and Kₔ is its dissociation constant.
-
Application II: A Tool for Probing Enzyme Specificity and Kinetics
While Bn-GlcNAc₂ is not a chromogenic substrate, it serves as an excellent substrate for glycosidases like chitinases and β-N-acetylhexosaminidases, whose activity can be monitored using chromatographic methods.[3][13]
Expert Insight: Using Bn-GlcNAc₂ instead of artificial substrates like pNP-chitobioside provides a clearer picture of how the enzyme interacts with a more naturalistic, hydrophobic aglycone.[4][5] This avoids the potential for the electron-withdrawing properties of the nitrophenyl group to influence the rate of glycosidic bond cleavage, providing data that may be more reflective of the enzyme's activity on its native substrates.
Featured Protocol: HPLC-Based Chitinase Activity Assay
Step-by-Step Methodology:
-
Enzyme Reaction:
-
Prepare a series of reaction tubes with a fixed concentration of purified chitinase in an appropriate reaction buffer (e.g., 50 mM sodium acetate, pH 5.0).
-
Add varying concentrations of Bn-GlcNAc₂ to each tube to create a substrate concentration gradient.
-
Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a fixed time period, ensuring the reaction remains in the linear range.
-
-
Reaction Quenching:
-
Stop the reaction by adding a quenching solution, such as 1 M sodium carbonate, or by heat inactivation (e.g., boiling for 5 minutes).
-
-
HPLC Analysis:
-
Centrifuge the samples to pellet any denatured protein.
-
Inject a defined volume of the supernatant onto a reverse-phase HPLC system (e.g., a C18 column).
-
Use an isocratic or gradient mobile phase (e.g., acetonitrile/water) to separate the substrate (Bn-GlcNAc₂) from the product (benzyl alcohol).
-
Monitor the elution profile using a UV detector set to a wavelength where benzyl alcohol absorbs strongly (e.g., 254 nm).
-
-
Data Analysis:
-
Create a standard curve for benzyl alcohol to quantify the amount of product formed in each reaction.
-
Calculate the initial reaction velocity (v₀) for each substrate concentration.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Kₘ and Vₘₐₓ.
-
Application III: A Precursor for Advanced Probe Synthesis
Perhaps the most sophisticated use of Bn-GlcNAc₂ is as a synthetic precursor for creating custom-designed probes. The ability to selectively remove the benzyl group opens a gateway to attaching a wide variety of functional tags to the anomeric position.
Expert Insight: This modular approach is at the forefront of chemical biology.[2] It allows for the creation of highly specific tools, such as photoaffinity probes to covalently trap binding partners, or biotinylated probes for affinity purification and pulldown experiments.[14] By starting with a common, well-characterized precursor like Bn-GlcNAc₂, researchers can ensure consistency and comparability across different types of functionalized probes.
Featured Protocol: Synthesis of a Biotinylated Chitobioside Probe
This protocol outlines a general strategy. Specific conditions must be optimized based on laboratory expertise and available reagents.
Step-by-Step Methodology:
-
Debenzylation:
-
Dissolve Bn-GlcNAc₂ in a suitable solvent (e.g., methanol).
-
Add a palladium on carbon (Pd/C) catalyst.
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to yield the debenzylated chitobioside.
-
-
Introduction of a Linker:
-
The free anomeric hydroxyl group is often converted to a more reactive intermediate, such as a glycosyl amine, by reacting it with an amino-linker (e.g., ethylenediamine) in the presence of a coupling agent.
-
-
Biotinylation:
-
React the amine-functionalized chitobioside with an activated biotin derivative, such as NHS-biotin (N-Hydroxysuccinimide-biotin), in a buffered solution (e.g., PBS with a small amount of DMF to aid solubility).
-
Monitor the reaction by TLC or mass spectrometry.
-
-
Purification and Characterization:
-
Purify the final biotinylated probe using silica gel chromatography or reverse-phase HPLC.
-
Confirm the structure and purity of the final product using NMR spectroscopy and high-resolution mass spectrometry.
-
Conclusion and Future Perspectives
Benzyl N,N'-di-acetyl-β-chitobioside is far more than a simple carbohydrate derivative; it is a multi-faceted tool for the rigorous investigation of protein-glycan interactions. Its utility as a competitive inhibitor enables precise affinity measurements, while its role as a substrate analogue allows for detailed kinetic studies free from the artifacts of conventional reporter groups. Most importantly, its capacity as a synthetic precursor empowers researchers to create bespoke probes for cutting-edge applications, including in-situ capture of binding partners and cellular imaging. As the field of glycobiology continues to expand, the strategic application of versatile probes like Bn-GlcNAc₂ will be indispensable for translating our understanding of the glyco-interactome into novel diagnostic and therapeutic strategies.
References
-
Cherian, J., et al. (2004). Chitinolytic Activity in Chromobacterium violaceum: Substrate Analysis and Regulation by Quorum Sensing. Applied and Environmental Microbiology, 70(8), 4443-4452. [Link]
-
Bousch, T., et al. (2024). A trifunctional probe for generation of fluorogenic glycan-photocrosslinker conjugates. Chemical Science, 15(1), 10-17. [Link]
-
Li, Y., et al. (2018). Fluorescent Labeling Agents Change Binding Profiles of Glycan-Binding Proteins. Analytical Chemistry, 90(15), 9346-9353. [Link]
-
de Paz, J. L., & Nieto, P. M. (2025). Fluorescence polarization assays to study carbohydrate–protein interactions. Organic & Biomolecular Chemistry. [Link]
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Mekasha, S., et al. (2021). Chromatographic Assays for the Enzymatic Degradation of Chitin. Bio-protocol, 11(9), e4014. [Link]
-
Lombard, V., et al. (2014). The carbohydrate-active enzymes database (CAZy) in 2013. Nucleic Acids Research, 42(Database issue), D490–D495. [Link]
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Wang, Y., & Wu, P. (2020). Photocrosslinking Probes for Capture of Carbohydrate Interactions. Molecules, 25(21), 5098. [Link]
-
Frändberg, E., & Schnürer, J. (1994). Evaluation of a chromogenic chito-oligosaccharide analogue, p-nitrophenyl-β-D-N,N'-diacetylchitobiose, for the measurement of chitinase activity. Journal of Applied Microbiology, 76(3), 259-263. [Link]
-
Dvořáčková, E., et al. (2019). β-N-Acetylhexosaminidases for Carbohydrate Synthesis via Trans-Glycosylation. International Journal of Molecular Sciences, 20(18), 4386. [Link]
-
Megazyme. (n.d.). 4-Nitrophenyl-N,N'-diacetyl-β-chitobioside. Megazyme.[Link]
-
Svarovskaia, E. S., et al. (2010). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. Beilstein Journal of Organic Chemistry, 6, 126. [Link]
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- 3. Chromatographic Assays for the Enzymatic Degradation of Chitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatographic Assays for the Enzymatic Degradation of Chitin - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Benzyl N,N’-Diacetyl-b-chitobioside | CymitQuimica [cymitquimica.com]
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An In-depth Technical Guide to Benzyl N,N'-di-acetyl-β-chitobioside: Synthesis, Characterization, and Application in Glycoside Hydrolase Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Benzyl N,N'-di-acetyl-β-chitobioside in Glycobiology
Benzyl N,N'-di-acetyl-β-chitobioside is a synthetically accessible disaccharide that serves as a valuable tool in the field of glycobiology.[1][2] Composed of two β-(1→4)-linked N-acetyl-D-glucosamine (GlcNAc) units with a benzyl group at the anomeric position, this compound is primarily utilized as a substrate for the characterization of glycoside hydrolases, particularly chitinases.[3][4] The benzyl aglycone provides a convenient chromophore for spectrophotometric monitoring of enzymatic activity, making it a useful reagent in enzyme kinetics, inhibitor screening, and understanding the mechanisms of carbohydrate-active enzymes. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, detailed protocols for its application in enzyme assays, and a list of commercial suppliers.
Chemical and Physical Properties
Benzyl N,N'-di-acetyl-β-chitobioside is a white crystalline solid at room temperature.[5] Its key identifiers and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 19272-52-7 | [6] |
| Molecular Formula | C23H34N2O11 | [6] |
| Molecular Weight | 514.52 g/mol | [6] |
| Appearance | White Crystalline Solid | [5] |
| Melting Point | 296-298 °C | [5] |
| Solubility | Soluble in DMSO and Water | |
| Storage Temperature | -20°C |
Synthesis of Benzyl N,N'-di-acetyl-β-chitobioside: A Plausible Synthetic Pathway
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for Benzyl N,N'-di-acetyl-β-chitobioside.
Step-by-Step Synthesis Protocol
Part 1: Preparation of the Glycosyl Acceptor (Benzyl 2-acetamido-2-deoxy-β-D-glucopyranoside)
-
Anomeric Benzylation: Dissolve N-acetyl-D-glucosamine in benzyl alcohol. Add a catalytic amount of a strong acid (e.g., HCl or p-toluenesulfonic acid).[9]
-
Heat the reaction mixture to facilitate the glycosylation reaction, forming the benzyl glycoside. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and precipitate the product by adding it to an anti-solvent like diethyl ether.
-
Filter and purify the crude product by silica gel chromatography to obtain pure Benzyl 2-acetamido-2-deoxy-α/β-D-glucopyranoside. The β-anomer is the desired product.
Part 2: Preparation of the Glycosyl Donor (Peracetylated N-acetyl-D-glucosamine Trichloroacetimidate)
-
Peracetylation: Treat N-acetyl-D-glucosamine with acetic anhydride in pyridine to acetylate all free hydroxyl groups.
-
After the reaction is complete (monitored by TLC), quench the excess acetic anhydride with methanol and remove the solvents under reduced pressure.
-
Purify the peracetylated product.
-
Trichloroacetimidation: Dissolve the peracetylated sugar in dichloromethane and react it with trichloroacetonitrile in the presence of a base like DBU or potassium carbonate to form the trichloroacetimidate donor.
Part 3: Glycosylation and Deprotection
-
Glycosylation: Dissolve the glycosyl acceptor (from Part 1) and the glycosyl donor (from Part 2) in a dry aprotic solvent like dichloromethane under an inert atmosphere (e.g., argon).
-
Cool the mixture to a low temperature (e.g., -40°C) and add a catalytic amount of a Lewis acid promoter such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a base (e.g., triethylamine) and concentrate the mixture.
-
Purify the resulting protected disaccharide by silica gel chromatography.
-
Deprotection: Dissolve the protected disaccharide in a mixture of methanol and a suitable solvent. Add a catalytic amount of sodium methoxide (Zemplén deacetylation) to remove the acetyl protecting groups.
-
Monitor the reaction by TLC. Once complete, neutralize the reaction with an acidic resin, filter, and concentrate the filtrate.
-
Purify the final product, Benzyl N,N'-di-acetyl-β-chitobioside, by recrystallization or chromatography.
Application in the Characterization of Chitinase Activity
Benzyl N,N'-di-acetyl-β-chitobioside is an excellent substrate for assaying the activity of chitinases, a class of enzymes that hydrolyze the glycosidic bonds in chitin.[1][3] The enzymatic cleavage of the bond between the chitobiose and the benzyl group releases benzyl alcohol, which can be quantified. However, a more common approach is to use chromogenic or fluorogenic analogues like p-nitrophenyl or 4-methylumbelliferyl chitobiosides, where the release of the aglycone leads to a measurable change in absorbance or fluorescence.[3][4] The principles of the assay remain the same, and Benzyl N,N'-di-acetyl-β-chitobioside can be used in assays where the products are analyzed by methods such as High-Performance Liquid Chromatography (HPLC).
Experimental Workflow for a Chitinase Assay
Caption: General workflow for a chitinase assay using Benzyl N,N'-di-acetyl-β-chitobioside.
Detailed Protocol for Chitinase Assay using HPLC
This protocol provides a framework for determining the kinetic parameters of a chitinase using Benzyl N,N'-di-acetyl-β-chitobioside.
1. Materials and Reagents:
-
Purified chitinase enzyme
-
Benzyl N,N'-di-acetyl-β-chitobioside
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Quenching solution (e.g., 1 M sodium carbonate)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Mobile phase for HPLC (e.g., acetonitrile/water gradient)
2. Preparation of Solutions:
-
Prepare a stock solution of the chitinase enzyme in the assay buffer.
-
Prepare a series of substrate concentrations by dissolving Benzyl N,N'-di-acetyl-β-chitobioside in the assay buffer.
3. Enzymatic Reaction:
-
For each substrate concentration, pre-warm the substrate solution and the enzyme solution to the optimal temperature for the enzyme (e.g., 37°C or 50°C).
-
Initiate the reaction by adding a small volume of the enzyme solution to the substrate solution.
-
Incubate the reaction mixture for a specific period during which the reaction rate is linear.
-
At defined time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
4. HPLC Analysis:
-
Inject the quenched reaction samples into the HPLC system.
-
Separate the substrate and the product (benzyl alcohol) using an appropriate gradient of the mobile phase.
-
Detect the separated compounds using a UV-Vis detector (monitoring at a wavelength where the benzyl group absorbs, e.g., ~254 nm).
-
Quantify the amount of product formed or substrate consumed by comparing the peak areas to a standard curve.
5. Data Analysis:
-
Calculate the initial reaction velocity (v) for each substrate concentration.
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software.
Commercial Suppliers
Benzyl N,N'-di-acetyl-β-chitobioside is available from several chemical suppliers that specialize in reagents for life science research.
| Supplier | Website |
| Santa Cruz Biotechnology | |
| CymitQuimica | |
| Fisher Scientific (Toronto Research Chemicals) | |
| MedchemExpress |
Conclusion
Benzyl N,N'-di-acetyl-β-chitobioside is a valuable synthetic substrate for the study of chitinases and other related glycoside hydrolases. Its well-defined structure and the presence of a benzyl aglycone facilitate the kinetic analysis of enzyme activity. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their investigations of carbohydrate-active enzymes, contributing to a deeper understanding of their biological roles and the development of potential inhibitors.
References
-
Characterization of Chitinase from White-Rot Fungus Irpex lacteus NK-1. PMC. [Link]
-
Identification and Characterization of Three Chitinases with Potential in Direct Conversion of Crystalline Chitin into N,N′-diacetylchitobiose. NIH. [Link]
-
Identification and Characterization of a Chitinase Antigen from Pseudomonas aeruginosa Strain 385. PMC. [Link]
-
Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis. NIH. [Link]
-
Characterization of a chitinase with antifungal activity from a native Serratia marcescens B4A. PMC. [Link]
-
Benzyl N,N′-diacetyl-β-chitobioside | 糖生物学. MCE. [Link]
-
Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs. Beilstein Archives. [Link]
-
A New Family of Lysozyme Inhibitors Contributing to Lysozyme Tolerance in Gram-Negative Bacteria. PubMed Central. [Link]
-
Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides. Beilstein Journals. [Link]
-
Lysozyme-catalysed hydrolysis of some β-aryl di-N-acetylchitobiosides. PMC. [Link]
-
Synthesis and Enzyme Substrate Activity of p -Nitrophenyl N , N' -Diacetyl-4-thio- β -chitobioside | Request PDF. ResearchGate. [Link]
-
A Simplified Preparation of N-Acetyl-D-glucosamine. SciSpace. [Link]
-
Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B. PMC. [Link]
-
Synthesis of N,N'-Diacetyl-β-Chitobiosyl N-Glycooxazoline. ResearchGate. [Link]
Sources
- 1. Production and characterization of a novel antifungal chitinase identified by functional screening of a suppressive-soil metagenome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of Chitinase from White-Rot Fungus Irpex lacteus NK-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of a Chitinase Antigen from Pseudomonas aeruginosa Strain 385 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. scbt.com [scbt.com]
- 7. Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solid-State Physical Characteristics of Benzyl N,N'-diacetyl-β-chitobioside
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the solid-state physical characteristics of Benzyl N,N'-diacetyl-β-chitobioside, a key intermediate in glycobiology and the synthesis of complex carbohydrates. Understanding the solid-state properties of this molecule is paramount for its consistent handling, formulation, and application in research and development. This document will detail the expected characteristics and provide robust methodologies for their determination, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Solid-State Properties
Benzyl N,N'-diacetyl-β-chitobioside serves as a crucial building block in the synthesis of oligosaccharides and glycoconjugates, which are implicated in a vast array of biological processes. The physical form of this solid material directly impacts its reactivity, solubility, and stability. For instance, different crystalline forms (polymorphs) can exhibit varied dissolution rates, which is a critical parameter in drug development and biological assays. Therefore, a thorough characterization of its solid-state properties is not merely an academic exercise but a fundamental necessity for its effective utilization. This guide will focus on the key physical attributes: morphology, crystallinity, and thermal behavior.
General Physicochemical Properties
A foundational understanding of the basic properties of Benzyl N,N'-diacetyl-β-chitobioside is essential before delving into its more complex solid-state characteristics.
| Property | Value | Source |
| Chemical Formula | C₂₃H₃₄N₂O₁₁ | [1][2][3] |
| Molecular Weight | 514.52 g/mol | [1][2] |
| CAS Number | 19272-52-7 | [1][2][3] |
| Appearance | White Crystalline Solid | |
| Melting Point | 296-298 °C | [4] |
| Solubility | Soluble in DMSO and Water |
Morphological Analysis: Visualizing the Solid Form
The morphology of a crystalline substance refers to its external shape and internal structure. For Benzyl N,N'-diacetyl-β-chitobioside, understanding its crystal habit is crucial for aspects such as powder flow and compaction during formulation.
Experimental Protocol: Scanning Electron Microscopy (SEM)
SEM is a powerful technique to visualize the surface topography and morphology of a sample at high resolution.
Objective: To determine the particle shape, size distribution, and surface features of solid Benzyl N,N'-diacetyl-β-chitobioside.
Methodology:
-
Sample Preparation:
-
A small amount of the solid sample is carefully mounted on an aluminum stub using double-sided carbon tape.
-
The sample is then sputter-coated with a thin layer of a conductive material, such as gold or palladium, to prevent charging under the electron beam.
-
-
Imaging:
-
The stub is placed into the SEM chamber, and the chamber is evacuated to high vacuum.
-
An electron beam is accelerated towards the sample.
-
The emitted secondary electrons are detected to generate a high-resolution image of the sample's surface.
-
Images are captured at various magnifications to assess both the overall particle morphology and fine surface details.
-
Expected Observations: As a crystalline solid, Benzyl N,N'-diacetyl-β-chitobioside is expected to exhibit well-defined geometric shapes, such as needles, plates, or prisms. The presence of a uniform crystal habit across a batch is indicative of a controlled crystallization process.
Crystallinity and Polymorphism: The Internal Order
The degree of crystallinity and the potential for polymorphism are critical solid-state properties. A crystalline solid possesses a highly ordered three-dimensional arrangement of molecules, while an amorphous solid lacks this long-range order. Polymorphs are different crystalline forms of the same compound, which can have distinct physical properties.
Experimental Protocol: Powder X-ray Diffraction (PXRD)
PXRD is the primary technique for assessing the crystallinity of a solid and for identifying different polymorphic forms.
Objective: To obtain a diffraction pattern that is characteristic of the crystalline phase of Benzyl N,N'-diacetyl-β-chitobioside.
Methodology:
-
Sample Preparation:
-
A sufficient amount of the solid sample is gently ground to a fine, uniform powder to ensure random orientation of the crystallites.
-
The powder is packed into a sample holder.
-
-
Data Acquisition:
-
The sample holder is placed in the diffractometer.
-
A monochromatic X-ray beam is directed at the sample.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The instrument is typically scanned over a 2θ range of 5° to 40°.
-
Data Interpretation: A crystalline sample will produce a diffraction pattern with sharp, well-defined peaks at specific 2θ angles, which are characteristic of the material's crystal lattice. An amorphous sample will produce a broad, diffuse halo with no distinct peaks. The presence of different peak patterns in different batches would suggest polymorphism.
Workflow for Solid-State Characterization
Caption: Workflow for the physical characterization of solid Benzyl N,N'-diacetyl-β-chitobioside.
Thermal Behavior: Response to Temperature Changes
The thermal properties of a compound, such as its melting point and thermal stability, are crucial for processing and storage.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
Objective: To determine the melting point, enthalpy of fusion, and to assess the purity of Benzyl N,N'-diacetyl-β-chitobioside.
Methodology:
-
Sample Preparation:
-
A small, accurately weighed amount of the solid sample (typically 1-5 mg) is placed in an aluminum DSC pan.
-
The pan is hermetically sealed.
-
-
Analysis:
-
The sample pan and an empty reference pan are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
The heat flow to the sample is monitored as a function of temperature.
-
Data Interpretation: The DSC thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is taken as the melting point. The area under the peak is proportional to the enthalpy of fusion. A sharp melting peak is indicative of a high degree of purity. Broader peaks may suggest the presence of impurities or multiple thermal events.
Conclusion
The solid-state physical characteristics of Benzyl N,N'-diacetyl-β-chitobioside are critical to its application in scientific research and development. A systematic approach to characterization, employing techniques such as SEM, PXRD, and DSC, provides a comprehensive understanding of its morphology, crystallinity, and thermal behavior. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to ensure the quality, consistency, and reliability of this important biochemical.
References
Sources
Methodological & Application
Application Notes & Protocols for Fluorogenic Assays Using 4-Methylumbelliferyl N,N'-diacetyl-β-chitobioside
For: Researchers, scientists, and drug development professionals engaged in the study of glycoside hydrolases.
Introduction: Illuminating Glycoside Hydrolase Activity
The study of glycoside hydrolases, particularly chitinases and hexosaminidases, is fundamental to understanding biological processes ranging from microbial nutrient cycling and fungal morphogenesis to host-pathogen interactions and human diseases like lysosomal storage disorders and asthma.[1] A cornerstone of this research is the ability to accurately and sensitively quantify enzyme activity. Fluorogenic assays offer a significant advantage over colorimetric methods due to their inherently higher sensitivity, broader dynamic range, and suitability for high-throughput screening (HTS).[2][3][4]
This guide provides a comprehensive overview and detailed protocols for the use of 4-Methylumbelliferyl N,N'-diacetyl-β-chitobioside (4-MU-diNAG) , a highly specific and sensitive substrate for the detection of certain exochitinases, namely chitobiosidases. While often used for chitinase activity, this substrate can also be hydrolyzed by β-N-acetylhexosaminidases, a critical consideration for experimental design and data interpretation that will be discussed herein. We will delve into the mechanistic basis of the assay, provide step-by-step protocols for robust and reproducible results, and offer insights into data analysis and troubleshooting.
Part 1: The Scientific Principle
The Substrate: 4-Methylumbelliferyl N,N'-diacetyl-β-chitobioside (4-MU-diNAG)
The assay's utility is centered on the clever chemical design of its substrate. 4-MU-diNAG consists of a chitobiose moiety (two β-(1,4)-linked N-acetylglucosamine units) covalently linked to a fluorophore, 4-methylumbelliferone (4-MU), via a glycosidic bond.[5]
-
Substrate Moiety (N,N'-diacetyl-β-chitobioside): This disaccharide mimics the natural substrate of chitobiosidases, enzymes that cleave chitobiose units from the non-reducing end of a chitin polymer.[6]
-
Fluorophore (4-Methylumbelliferone): In its glycosidically-bound form, the 4-MU molecule is essentially non-fluorescent.
The Enzymatic Reaction: From Quenched to Fluorescent
The core of the assay is an enzyme-catalyzed hydrolysis reaction. A chitobiosidase or hexosaminidase recognizes and binds to the chitobiose portion of the substrate. The enzyme then cleaves the glycosidic bond linking the sugar to the fluorophore.
This cleavage event liberates the 4-methylumbelliferone (4-MU). Once freed, and under the correct pH conditions, 4-MU becomes highly fluorescent, emitting a strong signal at approximately 445-450 nm when excited around 360-365 nm.[1][7][8] The rate of fluorescence increase is directly proportional to the enzymatic activity in the sample.
Diagram: Enzymatic Cleavage of 4-MU-diNAG
Caption: Enzymatic hydrolysis of the non-fluorescent substrate.
The Importance of pH: A Tale of Two Buffers
A critical aspect of this assay is the pH-dependent fluorescence of the 4-MU product.[7]
-
Assay Buffer (Acidic, pH ~5.0-5.5): Most chitinases and lysosomal hexosaminidases exhibit optimal activity in a slightly acidic environment.[1][8] Therefore, the enzymatic reaction is performed in a buffer such as sodium acetate or phosphate-citrate at a pH around 5.2.[9]
-
Stop Buffer (Alkaline, pH >10): The fluorescence of 4-MU is significantly enhanced and stabilized at a high pH (typically pH 10.0-10.6).[10] Therefore, an alkaline stop solution (e.g., glycine-NaOH or sodium carbonate) is added to terminate the reaction and maximize the fluorescent signal for endpoint assays.[1][8][9] This step ensures that all liberated 4-MU is deprotonated, leading to a consistent and maximal quantum yield for accurate measurement.[10]
Part 2: Experimental Protocols
These protocols are designed for a 96-well microplate format, but can be adapted for other formats. Always run samples in triplicate for statistical validity.
Reagent Preparation: The Foundation of a Good Assay
Expert Insight: The purity of your reagents is paramount. Autofluorescence from contaminants can significantly increase background noise.[11] Use high-purity water and analytical grade chemicals.
-
Assay Buffer (Phosphate-Citrate, pH 5.2):
-
Stock A: 0.2 M Dibasic Sodium Phosphate (Na₂HPO₄)
-
Stock B: 0.1 M Citric Acid
-
To prepare 100 mL of buffer, mix 26.7 mL of Stock A with 23.3 mL of Stock B and bring the final volume to 100 mL with ultrapure water.[9] Confirm pH with a calibrated meter.
-
-
Stop Buffer (Glycine-NaOH, pH 10.6):
-
Stock C: 0.2 M Glycine
-
Stock D: 0.2 M Sodium Hydroxide (NaOH)
-
To prepare 100 mL of buffer, mix 25 mL of Stock C with approximately 22.8 mL of Stock D. Adjust the pH to 10.6 with NaOH and bring the final volume to 100 mL with ultrapure water.[9]
-
-
Substrate Stock Solution (20 mg/mL):
-
Dissolve 4-Methylumbelliferyl N,N'-diacetyl-β-chitobioside hydrate in Dimethyl Sulfoxide (DMSO).[9]
-
Causality: DMSO is used because the substrate has limited aqueous solubility.[12] This stock must be diluted significantly in the final reaction to avoid solvent effects on the enzyme.
-
Store in small aliquots at -20°C, protected from light.[5][12][13]
-
-
4-MU Standard Stock Solution (5 mM):
-
Dissolve 4-Methylumbelliferone (M.W. 176.17 g/mol ) in DMSO to a final concentration of 5 mM.
-
Store in small aliquots at -20°C, protected from light.
-
The Assay Workflow: A Step-by-Step Guide
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the fluorogenic assay.
Protocol:
-
Prepare 4-MU Standard Curve:
-
Create a 10 µM working solution of 4-MU by diluting the 5 mM stock in Assay Buffer.
-
In a 96-well black, opaque microplate, prepare serial dilutions of the 10 µM 4-MU working solution. For a final volume of 200 µL, you might add 0, 2, 4, 6, 8, 10 µL of 10 µM 4-MU to wells, resulting in 0, 100, 200, 300, 400, 500 pmol/well.
-
Add Assay Buffer to bring the volume in each standard well to 100 µL.
-
Crucially, add 100 µL of Stop Buffer to each standard well. This ensures the standards are measured under the same final pH conditions as the samples.
-
-
Sample Preparation & Plating:
-
Prepare your enzyme samples (e.g., purified enzyme, cell lysate, tissue homogenate) in an appropriate buffer. Keep on ice.
-
Add 50 µL of your enzyme sample to the designated wells of the 96-well plate. Include a "no-enzyme" control (50 µL of sample buffer) to measure background substrate hydrolysis.
-
-
Reaction Initiation and Incubation:
-
Prepare the Substrate Working Solution by diluting the 20 mg/mL stock solution 40-fold in pre-warmed (37°C) Assay Buffer to a final concentration of 0.5 mg/mL.[9] This concentration may need optimization.
-
Pre-incubate the plate containing your samples at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the Substrate Working Solution to each sample and control well. The final volume will be 100 µL.
-
Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes). The optimal time depends on the enzyme activity; the reaction should be stopped while it is still in the linear range. Protect the plate from light during incubation.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding 100 µL of Stop Buffer to each well.
-
Read the plate on a fluorescence microplate reader with excitation set to ~360 nm and emission to ~450 nm.
-
Part 3: Data Analysis, Interpretation & Validation
Quantifying Activity
-
Standard Curve: Plot the Relative Fluorescence Units (RFU) of your 4-MU standards against the amount of 4-MU (in pmol or µmol). Perform a linear regression to obtain the slope of the line (RFU/pmol). This slope is your conversion factor.
-
Background Subtraction: Subtract the average RFU from your "no-enzyme" control wells from all your sample RFU values.
-
Calculate Product Formed: Use the slope from the standard curve to convert the background-subtracted RFU of your samples into the amount of 4-MU produced (in pmol).
-
Amount of 4-MU (pmol) = (Sample RFU - Blank RFU) / Slope (RFU/pmol)
-
-
Determine Enzyme Activity: Express activity in terms of product formed per unit time per amount of enzyme/protein.
-
Activity (pmol/min/mg) = [Amount of 4-MU (pmol) / Incubation Time (min)] / Amount of Protein (mg)
-
Enzyme Kinetics and Substrate Specificity
To determine kinetic parameters like Kₘ and Vₘₐₓ, the assay should be run with varying concentrations of the 4-MU-diNAG substrate while keeping the enzyme concentration constant.
| Parameter | Description | Experimental Consideration |
| Kₘ (Michaelis Constant) | Substrate concentration at which the reaction velocity is half of Vₘₐₓ. It is an inverse measure of the enzyme's affinity for the substrate. | A low Kₘ value indicates high affinity. For routine assays, using a substrate concentration of 5-10 times the Kₘ ensures the reaction is not substrate-limited. |
| Vₘₐₓ (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Vₘₐₓ is directly proportional to the enzyme concentration. |
| k꜀ₐₜ (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time (Vₘₐₓ / [E]). | Represents the catalytic efficiency of the enzyme. |
Kinetic Data for Chitinases with 4-MU-diNAG Derivatives: Kinetic parameters are highly dependent on the specific enzyme and assay conditions (pH, temperature, buffer composition). The following are illustrative examples.
| Enzyme | Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | Source Organism | Reference |
| Chitinase A | (GlcNAc)₂-UMB | ~14-fold higher than (GlcNAc)₂-UMB | - | Serratia marcescens | [11] |
| Chitinase B | (GlcNAc)₂-UMB | ~14-fold higher than (GlcNAc)₂-UMB | ~1/4 of (GlcNAc)₂-UMB | Serratia marcescens | [11] |
| Chitinase | Colloidal Chitin | 2.3 mM | - | Oryctes rhinoceros Larvae Gut |
Expert Insight on Specificity: The primary utility of 4-MU-diNAG is for chitobiosidases. However, β-N-acetylhexosaminidases, which cleave terminal N-acetylglucosamine residues, can also hydrolyze this substrate, albeit often less efficiently than their preferred substrate, 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG). If your sample contains a mixture of enzymes, it is crucial to run parallel assays with different substrates (e.g., 4-MUG, 4-MU-diNAG, and 4-MU-triNAG for endochitinase) to dissect the specific activities.[9] To create substrates that are resistant to hexosaminidases, researchers have synthesized versions with thio-glycosidic linkages, demonstrating that the standard O-linked substrate is indeed susceptible.[9]
Troubleshooting
| Issue | Potential Cause(s) | Solution(s) |
| High Background Fluorescence | 1. Substrate Instability/Impurity.[11]2. Autofluorescence from sample components (e.g., cell lysates, media).[11]3. Contaminated buffers or water. | 1. Use high-purity substrate. Prepare fresh working solutions. Run a "no-enzyme" control.2. Run a "no-substrate" control for your sample to quantify its intrinsic fluorescence.3. Use fresh, high-purity reagents. |
| Low Signal / No Activity | 1. Inactive enzyme.2. Suboptimal assay conditions (pH, temp).3. Incorrect instrument settings (gain, wavelengths).[12]4. Presence of inhibitors in the sample. | 1. Use a positive control (e.g., commercially available chitinase) to validate the assay setup. Ensure proper enzyme storage.2. Optimize pH and temperature for your specific enzyme.3. Ensure excitation/emission wavelengths are correct for 4-MU (~360/450 nm). Optimize the gain setting on the reader.4. Dilute the sample; check for known inhibitors in your sample buffer. |
| Non-linear Reaction Rate | 1. Substrate depletion (if running a kinetic assay).2. Enzyme instability.3. Inner filter effect at high product concentrations.[11] | 1. Use a lower enzyme concentration or higher substrate concentration.2. Check enzyme stability under assay conditions. Add stabilizing agents like BSA if necessary.3. Dilute the sample or measure at earlier time points to ensure the fluorescence reading is within the linear range of the instrument and standard curve. |
Conclusion
The fluorogenic assay based on 4-Methylumbelliferyl N,N'-diacetyl-β-chitobioside is a powerful, sensitive, and highly adaptable tool for the quantitative analysis of chitobiosidase and, with careful consideration, hexosaminidase activity. By understanding the underlying principles of the substrate, the enzymatic reaction, and the critical role of pH, researchers can design robust experiments and generate high-quality, reproducible data. This guide provides the foundational protocols and expert insights necessary to successfully implement this assay, paving the way for new discoveries in drug development, diagnostics, and fundamental biological research.
References
- Ohnuma, T., et al. (2009). Kinetic studies on the hydrolysis of N-acetylated and N-deacetylated derivatives of 4-methylumbelliferyl chitobioside by the family 18 chitinases ChiA and ChiB from Serratia marcescens. Journal of Biochemistry, 147(3), 345-352.
- McCabe, A., et al. (2013). Chitinase Assay from Cultured Bone Marrow Derived Macrophages. Bio-protocol, 3(21), e939.
- Keyhani, N. O., et al. (1997). 4-Methylumbelliferyl glycosides of N-acetyl 4-thiochito-oligosaccharides as fluorogenic substrates for chitodextrinase from Vibrio furnissii. Glycobiology, 7(3), 439-445.
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved January 16, 2026, from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 4-methylumbelliferyl beta-d-n,n'-diacetyl-chitobioside. Product Page. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Estimated chitinase activity expressed as 4-methylumbelliferone released... Figure. Retrieved January 16, 2026, from [Link]
- O'Brien, M., & Colwell, R. R. (1987). A rapid test for chitinase activity that uses 4-methylumbelliferyl-N-acetyl-beta-D-glucosaminide. Applied and Environmental Microbiology, 53(7), 1718–1720.
- Thakur, S., et al. (2024). Chitinases: expanding the boundaries of knowledge beyond routinized chitin degradation. Journal of Genetic Engineering and Biotechnology, 22(1), 59.
-
ResearchGate. (n.d.). The synthetic fluorogenic substrate 4-methylumbelliferyl... Figure. Retrieved January 16, 2026, from [Link]
- Overdijk, B., et al. (1995). Human serum contains a chitinase: identification of an enzyme, formerly described as 4-methylumbelliferyl-tetra-N-acetylchitotetraoside hydrolase (MU-TACT hydrolase). Glycobiology, 5(4), 439-446.
- Halmi, M. I. E., et al. (2018). Study of Thermostable Chitinase Isolated and Purified From Oryctes rhinoceros Larvae Gut. Sains Malaysiana, 47(2), 339-346.
- Scott, C. R., et al. (2012). Management of the diffusion of 4-methylumbelliferone across phases in microdroplet-based systems for in vitro protein evolution. Journal of the Royal Society Interface, 9(76), 3041-3049.
-
ResearchGate. (2020). Why use STOP solution in ELISA? Q&A. Retrieved January 16, 2026, from [Link]
- Lokeshwar, B. L., et al. (2013). 4-methylumbelliferone inhibits angiogenesis in vitro and in vivo. Journal of Cellular Biochemistry, 114(5), 1104-1114.
-
Patsnap. (2025). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Retrieved January 16, 2026, from [Link]
- Palmigiano, A., et al. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 24(13), 10887.
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- 3. fluorogenic, ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 4-methylumbelliferone inhibits angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Methylumbelliferyl glycosides of N-acetyl 4-thiochito-oligosaccharides as fluorogenic substrates for chitodextrinase from Vibrio furnissii - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. merckmillipore.com [merckmillipore.com]
Protocol for measuring chitinase kinetics with Benzyl N,N'-di-acetyl-b-chitobioside
Application Note: A High-Throughput Protocol for Measuring Chitinase Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chitinase Kinetics
Chitinases (EC 3.2.1.14) are a class of glycoside hydrolase enzymes that catalyze the degradation of chitin, a linear polymer of β-(1,4)-N-acetylglucosamine. This polysaccharide is a primary structural component of fungal cell walls and the exoskeletons of arthropods. The study of chitinase activity is pivotal in diverse fields, from developing antifungal agents in agriculture and medicine to understanding ecological nutrient cycling and designing novel biocatalysts.
Determining the kinetic parameters of chitinases—such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ)—is fundamental to characterizing their efficiency, substrate affinity, and mechanism of action.[1][2][3] This knowledge is critical for screening potential inhibitors, optimizing enzymatic processes for industrial applications, and comparing the catalytic efficiencies of enzymes from different biological sources.
This guide provides a detailed, field-proven protocol for determining chitinase kinetic parameters using a chromogenic substrate in a 96-well plate format, enabling robust and efficient data acquisition.
Principle of the Assay: Chromogenic Detection of Enzyme Activity
To facilitate a straightforward and high-throughput kinetic analysis, a chromogenic substrate is employed. While the topic specifies Benzyl N,N'-diacetyl-β-chitobioside, its benzyl leaving group is not readily detectable by standard spectrophotometry. Therefore, this protocol utilizes an analogous and widely accepted substrate: 4-Nitrophenyl N,N′-diacetyl-β-D-chitobioside (pNP-(GlcNAc)₂) .[4][5]
The principle of this assay is based on the enzymatic cleavage of the glycosidic bond in pNP-(GlcNAc)₂, which releases N,N′-diacetyl-β-D-chitobiose and the chromophore p-nitrophenol (pNP) . In an alkaline environment, pNP is deprotonated to the p-nitrophenolate ion, which imparts a distinct yellow color. The intensity of this color, directly proportional to the amount of pNP released, can be quantified by measuring its absorbance at approximately 405 nm.[6][7]
By measuring the initial rate of pNP formation at various substrate concentrations, a substrate saturation curve can be generated to determine the key kinetic parameters, Kₘ and Vₘₐₓ.
A Note on Substrate Choice: If the use of Benzyl N,N'-diacetyl-β-chitobioside is required, the products (benzyl alcohol and chitobiose) are not chromogenic. Their detection and quantification would necessitate a different analytical method, such as High-Performance Liquid Chromatography (HPLC), which can separate and measure the concentration of the products over time. The kinetic principles and data analysis steps described herein would remain applicable.
Caption: Enzymatic cleavage and subsequent colorimetric detection.
Materials and Reagents
| Reagent | Details |
| Chitinase Enzyme | Source (e.g., from Trichoderma viride, recombinant) and purity should be known. Store as per manufacturer's instructions, typically as a stock solution in buffer at -20°C or -80°C. |
| Substrate | 4-Nitrophenyl N,N′-diacetyl-β-D-chitobioside (pNP-(GlcNAc)₂). Prepare a high-concentration stock (e.g., 10-20 mM) in a suitable solvent like DMSO or a 50/50 mix of buffer and DMSO. Store at -20°C. |
| Assay Buffer | 50 mM Sodium Acetate Buffer, pH 5.0. The optimal pH may vary depending on the specific chitinase and should be predetermined.[8][9][10][11] |
| Stop Solution | 0.4 M Sodium Carbonate (Na₂CO₃). This alkalinizes the solution to stop the reaction and develop the pNP color. |
| p-Nitrophenol (pNP) | For generating a standard curve. Prepare a 10 mM stock solution in the assay buffer. |
| Equipment & Consumables | 96-well clear, flat-bottom microplates, multichannel pipettes, incubator (37°C or enzyme's optimum), microplate reader with a 405 nm filter. |
Detailed Experimental Protocols
Protocol 1: Preparation of p-Nitrophenol (pNP) Standard Curve
Causality: A standard curve is essential to convert the raw absorbance values (a unitless measure) into the concentration of product formed (μmol), which is necessary for calculating reaction velocity.
-
Prepare pNP Dilutions: From your 10 mM pNP stock, prepare a series of dilutions in the assay buffer. A typical range would be 0, 10, 20, 50, 100, 150, and 200 μM.
-
Plate Setup: In a 96-well plate, add 50 μL of each pNP dilution in triplicate.
-
Add Stop Solution: Add 50 μL of Assay Buffer to each well to mimic the final reaction volume. Then, add 100 μL of 0.4 M Na₂CO₃ Stop Solution to each well. The final volume will be 200 μL.
-
Measure Absorbance: Read the absorbance of the plate at 405 nm.
-
Plot Data: Subtract the absorbance of the blank (0 μM pNP) from all other readings. Plot the corrected absorbance (Y-axis) against the known pNP concentration (X-axis). The resulting linear equation (y = mx + c) will be used to calculate the amount of product formed in the kinetic assay.[12][13][14]
Protocol 2: Determining Chitinase Kinetic Parameters
Causality: This protocol measures the initial reaction velocity (V₀) across a range of substrate concentrations. It is critical to measure the initial velocity, where substrate depletion is minimal (<10%) and the reaction rate is linear, to satisfy the assumptions of Michaelis-Menten kinetics.[1][2]
-
Reagent Preparation:
-
Thaw the chitinase enzyme on ice and prepare a working dilution in cold assay buffer. The optimal concentration must be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.
-
Prepare a series of substrate dilutions from the pNP-(GlcNAc)₂ stock solution in assay buffer. A common final concentration range to test is 0 to 2 mM, spanning well below and above the expected Kₘ.
-
-
Assay Setup (96-Well Plate):
-
Add 50 μL of each substrate dilution to the wells in triplicate. Include a "no substrate" control.
-
Add 50 μL of assay buffer to a set of wells to serve as "no enzyme" blanks for each substrate concentration.
-
Pre-warm the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction:
-
To start the reaction, add 50 μL of the diluted enzyme solution to all wells except the "no enzyme" blanks. Mix gently by pipetting or with a plate shaker.
-
Final reaction volume is 100 μL.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for a predetermined time (e.g., 10 minutes). This time should fall within the linear range of the reaction.
-
-
Terminate Reaction:
-
Stop the reaction by adding 100 μL of 0.4 M Na₂CO₃ Stop Solution to all wells. The total volume is now 200 μL.
-
-
Measure Absorbance:
-
Read the absorbance of the entire plate at 405 nm.
-
Sources
- 1. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 2. Enzyme Kinetics & The Michaelis-Menten Equation – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 3. medschoolcoach.com [medschoolcoach.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Nitrophenyl-N-N-diacetyl-beta-chitobioside for research | Megazyme [megazyme.com]
- 6. rsc.org [rsc.org]
- 7. columbia.edu [columbia.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. uvm.edu [uvm.edu]
- 14. plos.figshare.com [plos.figshare.com]
Application Note: A High-Throughput Competition Assay for the Discovery of O-GlcNAcase (OGA) Inhibitors Using Benzyl N,N'-di-acetyl-β-chitobioside
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Promise of OGA Inhibition
O-linked β-N-acetylglucosamine (O-GlcNAc) is a dynamic and essential post-translational modification (PTM) of nuclear, cytoplasmic, and mitochondrial proteins.[1] This deceptively simple monosaccharide modification acts as a critical cellular sensor, integrating nutrient and stress signals to regulate fundamental processes, including gene expression, signal transduction, and protein stability.[2][3] The O-GlcNAc cycle is tightly regulated by the opposing actions of just two enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it.[4][5][6][7]
Dysregulation of O-GlcNAc homeostasis is implicated in the pathophysiology of numerous human diseases. In neurodegenerative disorders like Alzheimer's and Parkinson's disease, diminished O-GlcNAcylation is linked to the hyperphosphorylation and aggregation of proteins such as tau and α-synuclein.[8][9][10] Consequently, inhibiting OGA to increase global O-GlcNAc levels has emerged as a promising therapeutic strategy to mitigate neurodegeneration.[11][12][13][14] Several OGA inhibitors have advanced into clinical trials, underscoring the significant therapeutic interest in this target.[11][13] Furthermore, altered O-GlcNAcylation plays a role in cancer and metabolic diseases, broadening the potential applications for OGA inhibitors.[3][14][15]
The discovery of novel, potent, and selective OGA inhibitors requires robust high-throughput screening (HTS) methodologies. While many assays utilize simple, artificial chromogenic or fluorogenic substrates, these may not fully recapitulate the binding of more complex, natural substrates. This application note describes a sophisticated competition-based HTS assay designed to identify OGA inhibitors. The assay leverages Benzyl N,N'-di-acetyl-β-chitobioside, a substrate mimic that promotes the selection of inhibitors with higher physiological relevance, in conjunction with a sensitive fluorogenic reporter for a robust HTS readout.
Assay Principle and Strategic Design
The core challenge in designing an HTS assay around a non-signaling substrate like Benzyl N,N'-di-acetyl-β-chitobioside is engineering a detectable output. This protocol employs a competitive enzyme kinetics approach.
Causality Behind the Design: Instead of directly measuring the cleavage of the chitobioside, the assay measures OGA's activity on a secondary, fluorogenic substrate, 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG). The chitobioside is introduced as a competing substrate. In this landscape, true inhibitors must effectively compete against both substrates to reduce the fluorescent signal. This design enriches for inhibitors that bind potently to the OGA active site when it is challenged with a more structurally complex, disaccharide ligand, thereby reducing the rate of false positives that might only inhibit the processing of a small, artificial substrate.
The enzymatic reaction proceeds as follows:
-
Human OGA is pre-incubated with a test compound from a chemical library.
-
A mixture of the competing substrate (Benzyl N,N'-di-acetyl-β-chitobioside) and the fluorogenic reporter substrate (4-MUG) is added to initiate the reaction.
-
OGA cleaves the 4-MUG substrate, releasing the highly fluorescent 4-methylumbelliferone (4-MU) molecule.
-
The reaction is terminated, and the fluorescence of 4-MU (Excitation: ~365 nm, Emission: ~445 nm) is measured.
A reduction in fluorescence relative to a no-inhibitor control indicates that the test compound has successfully inhibited OGA activity.
Materials and Reagents
| Reagent | Recommended Supplier | Purpose |
| Recombinant Human OGA (full-length) | R&D Systems, Enzo | Enzyme source |
| Benzyl N,N'-di-acetyl-β-chitobioside | Carbosynth, Cymit | Competing substrate[16] |
| 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide | Sigma-Aldrich, Cayman | Fluorogenic reporter substrate |
| Thiamet-G | Sigma-Aldrich, Tocris | Potent, known OGA inhibitor for use as a positive control[1] |
| Assay Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM DTT, 0.01% BSA) | In-house preparation | Maintains optimal enzyme activity and stability |
| Stop Solution (0.5 M Sodium Carbonate, pH 10.5) | In-house preparation | Terminates the enzymatic reaction and maximizes the fluorescence of 4-MU |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | Solvent for test compounds and controls |
| 384-well, low-volume, black, flat-bottom plates | Corning, Greiner | Low-volume plates suitable for fluorescence-based HTS |
| Multi-channel pipettes, automated liquid handlers | Various | For precise and rapid liquid dispensing |
| Fluorescence Plate Reader | Molecular Devices, BMG | Capable of top-reading fluorescence with excitation/emission filters for ~365 nm/~445 nm respectively |
Detailed Experimental Protocols
Protocol 1: Reagent Preparation
-
Assay Buffer: Prepare a 1X stock of 50 mM HEPES, pH 7.4, 100 mM NaCl. Just before use, add DTT to a final concentration of 1 mM and BSA to 0.01% (w/v). The inclusion of BSA is critical to prevent non-specific binding of enzymes and compounds to the plate surface.
-
Enzyme Stock: Reconstitute recombinant human OGA in Assay Buffer to a concentration of 0.5 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Substrate Stocks:
-
Prepare a 10 mM stock of Benzyl N,N'-di-acetyl-β-chitobioside in 100% DMSO.
-
Prepare a 10 mM stock of 4-MUG in 100% DMSO.
-
-
Control Stock: Prepare a 10 mM stock of Thiamet-G in 100% DMSO.
-
Working Solutions (Prepare fresh on the day of the assay):
-
2X Enzyme Solution: Dilute the OGA stock in Assay Buffer. The final concentration should be determined during assay optimization (typically 1-5 nM).
-
2X Substrate Mix: Dilute the substrate stocks into Assay Buffer. The final concentrations should be at or near the Kₘ value to ensure sensitivity to competitive inhibitors.[17] Based on literature, a starting concentration for 4-MUG is ~400 µM.[18][19] The concentration of the chitobioside should be empirically determined to achieve ~50% competition. A starting point could be 1-5 mM.
-
Protocol 2: Assay Validation (Pre-HTS)
Trustworthiness in HTS is established by rigorous validation before screening the full library.[20][21]
-
DMSO Tolerance: Run the assay with varying final DMSO concentrations (e.g., 0.5% to 5%). Determine the highest concentration that does not significantly impact enzyme activity (typically ≤1%). This concentration will be the final DMSO concentration for the screen.
-
Z'-Factor Determination: The Z'-factor is a statistical measure of assay quality. A value >0.5 is considered excellent for HTS.[22]
-
Prepare a 384-well plate with 192 wells for the 'High Signal' control (DMSO only) and 192 wells for the 'Low Signal' control (saturating concentration of Thiamet-G, e.g., 10 µM).
-
Follow the HTS procedure below.
-
Calculate Z' using the formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low| where SD is the standard deviation and Mean is the average signal.
-
Protocol 3: High-Throughput Screening Procedure (384-well format)
Final Assay Volume: 20 µL
-
Compound Plating (100 nL): Using an acoustic liquid handler or pin tool, transfer 100 nL of test compounds (typically at 10 mM in DMSO) into the wells of a 384-well assay plate. Also plate DMSO for 'High Signal' controls and Thiamet-G for 'Low Signal' controls. This results in a final compound concentration of 50 µM and a final DMSO concentration of 0.5%.
-
Enzyme Addition (10 µL): Add 10 µL of the 2X Enzyme Solution to all wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the test compounds to bind to the enzyme before the introduction of the substrate.
-
Reaction Initiation (10 µL): Add 10 µL of the 2X Substrate Mix to all wells to start the reaction.
-
Reaction Incubation: Mix the plate and incubate for 30-60 minutes at 37°C. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% substrate turnover).
-
Reaction Termination (10 µL): Add 10 µL of Stop Solution to all wells.
-
Signal Detection: Read the plate on a fluorescence plate reader (Excitation: 365 nm, Emission: 445 nm).
Data Analysis and Interpretation
The data analysis workflow transforms raw fluorescence units (RFU) into meaningful inhibition values.
-
Normalization: Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_low) / (Mean_high - Mean_low))
-
Hit Identification: Define a hit threshold, typically based on a statistical cutoff (e.g., >3 standard deviations from the mean of the DMSO controls) or a fixed inhibition value (e.g., >50% inhibition).
-
Dose-Response Analysis: Primary hits must be confirmed. Re-test the compounds in a serial dilution (e.g., 10-point, 3-fold dilution) to determine their potency. Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
Table 1: Example Dose-Response Data for a Hypothetical OGA Inhibitor
| Compound Conc. (µM) | % Inhibition (Mean ± SD, n=3) |
| 100.0 | 98.5 ± 2.1 |
| 33.3 | 95.1 ± 3.5 |
| 11.1 | 88.7 ± 4.0 |
| 3.70 | 75.3 ± 5.2 |
| 1.23 | 52.1 ± 4.8 |
| 0.41 | 28.9 ± 3.1 |
| 0.14 | 10.5 ± 2.5 |
| 0.05 | 2.1 ± 1.9 |
| Calculated IC₅₀ | 1.15 µM |
Hit Validation and Secondary Assays: Ensuring Trustworthiness
A primary hit from an HTS campaign is not a validated inhibitor. A rigorous hit validation cascade is essential to eliminate false positives and artifacts.[23]
-
Orthogonal Assays: Confirm inhibitor activity using a different assay format. For instance, a direct binding assay like Surface Plasmon Resonance (SPR) or a mass spectrometry-based assay that directly measures cleavage of the chitobioside substrate can be employed.
-
Assay Interference Checks: Screen hits in a counter-assay without the OGA enzyme to identify compounds that are intrinsically fluorescent or that quench the fluorescence of 4-MU.
-
Inhibitor Mechanism Studies: Perform enzyme kinetic studies by varying the concentrations of both the fluorogenic and competing substrates to determine if the inhibition is competitive, non-competitive, or uncompetitive.
-
Selectivity Profiling: Test confirmed inhibitors against other related glycosidases (e.g., lysosomal hexosaminidases) to ensure selectivity for OGA, which is a critical parameter for therapeutic development.[1]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | 1. Suboptimal reagent concentrations.2. Low enzyme activity.3. High assay variability. | 1. Re-optimize enzyme and substrate concentrations.2. Check enzyme integrity and activity.3. Ensure proper mixing and precise liquid handling. Increase the concentration of the positive control inhibitor. |
| High Percentage of "Hits" | 1. Assay is sensitive to non-specific inhibition (e.g., aggregators).2. Library quality. | 1. Increase the concentration of BSA or add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.2. Flag and remove known Pan-Assay Interference Compounds (PAINS) from the hit list.[23] |
| Edge Effects on Plates | 1. Evaporation during incubation.2. Temperature gradients across the plate. | 1. Use plate seals during incubation.2. Ensure uniform heating in the incubator. Do not stack plates. |
| Irreproducible IC₅₀ values | 1. Compound instability or insolubility.2. Time-dependent or irreversible inhibition. | 1. Visually inspect compound stock for precipitation. Lower the top concentration for the dose-response curve.2. Vary the pre-incubation time between the enzyme and inhibitor to test for time-dependence.[23] |
Conclusion
The competitive assay methodology detailed in this note provides a robust and intelligent framework for high-throughput screening of OGA inhibitors. By incorporating Benzyl N,N'-di-acetyl-β-chitobioside as a competing substrate, the screen is biased towards identifying compounds that effectively engage with a more structurally relevant ligand, potentially increasing the success rate in downstream hit-to-lead development. The protocol emphasizes the principles of self-validation through rigorous quality control and outlines a clear path for data analysis and subsequent hit confirmation, providing researchers with a powerful tool in the quest for novel therapeutics targeting the O-GlcNAc signaling pathway.
References
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Kim, E. J., & Lee, J. S. (2017). In Vitro Biochemical Assays for O-GlcNAc-Processing Enzymes. Methods in enzymology, 596, 149-166. [Link]
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Semantic Scholar. (n.d.). In Vitro Biochemical Assays for O‐GlcNAc‐Processing Enzymes. Semantic Scholar. [Link]
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Pratt, M. R., & Vocadlo, D. J. (2023). Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases. Journal of Biological Chemistry, 299(12), 105411. [Link]
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Alzheimer's Drug Discovery Foundation. (2023). O-GlcNAcase Inhibitors. ADDF. [Link]
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Zhu, Y., Shan, X., & Wang, H. (2022). O-GlcNAcylation and Its Roles in Neurodegenerative Diseases. Frontiers in Neurology, 13, 868841. [Link]
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Stancu, I. C., et al. (2021). O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies. ACS Chemical Neuroscience, 12(1), 156-172. [Link]
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Taylor, R. P., et al. (2021). Mechanistic roles for altered O-GlcNAcylation in neurodegenerative disorders. Journal of Biological Chemistry, 297(2), 100871. [Link]
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Alteen, M. G., et al. (2020). A Direct Fluorescent Activity Assay for Glycosyltransferases Enables Convenient High-Throughput Screening: Application to O-GlcNAc Transferase. Angewandte Chemie International Edition, 59(24), 9601-9609. [Link]
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González-Alvarez, E., et al. (2020). O-GlcNAcase inhibitors as potential therapeutics for the treatment of Alzheimer's disease and related tauopathies: analysis of the patent literature. Expert Opinion on Therapeutic Patents, 30(11), 875-889. [Link]
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van Aalten, D. M. F., et al. (2014). O-GlcNAcase: Promiscuous Hexosaminidase or Key Regulator of O-GlcNAc Signaling? Journal of Biological Chemistry, 289(50), 34469-34477. [Link]
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Tan, E. P., et al. (2021). Role and Function of O-GlcNAcylation in Cancer. Cancers, 13(21), 5373. [Link]
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Pratt, M. R., & Vocadlo, D. J. (2023). Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases. Journal of Biological Chemistry, 299(12), 105411. [Link]
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ResearchGate. (2025). Structure-based discovery and development of novel O-GlcNAcase inhibitors for the treatment of Alzheimer's disease. ResearchGate. [Link]
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Pathak, S., et al. (2021). Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity. Molecules, 26(4), 1083. [Link]
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Hsieh-Wilson, L. C., et al. (2014). Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors. Bioconjugate Chemistry, 25(5), 1025-1030. [Link]
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Patsnap Synapse. (2024). What are OGA inhibitors and how do they work? Patsnap. [Link]
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Ma, Z., & Vosseller, K. (2021). O-GlcNAcylation and Its Role in Cancer-Associated Inflammation. Frontiers in Oncology, 11, 747683. [Link]
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BMR Service. (n.d.). BMR O-GlcNAcase (OGA) Assay Kit. Biomedical Research Service Center. [Link]
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Taylor, R. P., et al. (2021). Mechanistic roles for altered O-GlcNAcylation in neurodegenerative disorders. Journal of Biological Chemistry, 297(2), 100871. [Link]
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Kim, E. J., et al. (2006). Enzymatic characterization of O-GlcNAcase isoforms using a fluorogenic GlcNAc substrate. Carbohydrate Research, 341(8), 971-982. [Link]
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National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]
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Chen, S., et al. (2023). Discovery of a novel OGT inhibitor through high-throughput screening based on Homogeneous Time-Resolved Fluorescence (HTRF). Bioorganic Chemistry, 139, 106726. [Link]
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Wikipedia. (n.d.). Protein O-GlcNAcase. Wikipedia. [Link]
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National Center for Biotechnology Information. (2012). HTS Assay Validation. Assay Guidance Manual. [Link]
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Liu, Y., et al. (2019). A living cell-based fluorescent reporter for high-throughput screening of anti-tumor drugs. Analytical and Bioanalytical Chemistry, 411(23), 6111-6119. [Link]
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Kim, E. J., et al. (2006). Enzymatic characterization of O-GlcNAcase isoforms using a fluorogenic GlcNAc substrate. Carbohydrate Research, 341(8), 971-982. [Link]
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Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Target Review. [Link]
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Janzen, W. P. (2008). Enzyme Assay Design for High-Throughput Screening. Methods in Molecular Biology, 486, 63-86. [Link]
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ResearchGate. (2015). Assay Validation in High Throughput Screening – from Concept to Application. ResearchGate. [Link]
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Hanover, J. A., et al. (2015). Enzymatic Characterization of Recombinant Enzymes of O-GlcNAc Cycling. Methods in Molecular Biology, 1229, 237-252. [Link]
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Titani, K., et al. (1990). Fluorescent oligopeptide substrates for kinetic characterization of the specificity of Astacus protease. Biochemistry, 29(45), 10418-10425. [Link]
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Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759. [Link]
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Wang, J., et al. (2014). Activity Based High-Throughput Screening for Novel O-GlcNAc Transferase Substrates Using a Dynamic Peptide Microarray. PLoS ONE, 9(5), e98251. [Link]
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Knapp, S., et al. (2010). Synthesis and High-Throughput Screening of N-acetyl-beta-hexosaminidase Inhibitor Libraries Targeting Osteoarthritis. Journal of Combinatorial Chemistry, 12(4), 447-458. [Link]
-
Janssen Research & Development. (2020). Diazaspirononane Nonsaccharide Inhibitors of O-GlcNAcase (OGA) for the Treatment of Neurodegenerative Disorders. Journal of Medicinal Chemistry, 63(22), 13996-14019. [Link]
-
Zachara, N. E., & Hart, G. W. (2016). O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity. Current Opinion in Structural Biology, 39, 104-112. [Link]
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Application of Benzyl N,N'-diacetyl-β-chitobioside in the Study of Glycoside Hydrolases: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling Glycosidic Bond Cleavage with a Novel Substrate
Glycoside hydrolases (GHs) are a vast and critical class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, playing fundamental roles in everything from biomass degradation to cellular signaling and pathogenesis.[1] Understanding the kinetics and inhibition of these enzymes is paramount for the development of novel therapeutics, particularly in areas such as infectious diseases, metabolic disorders, and oncology. Benzyl N,N'-diacetyl-β-chitobioside is a synthetic substrate designed for the sensitive and specific interrogation of GHs that act on chitin and its derivatives, most notably enzymes belonging to the GH18 and GH20 families, which include chitinases and β-N-acetylhexosaminidases.[2][3][4][5]
This technical guide provides a comprehensive overview of the application of Benzyl N,N'-diacetyl-β-chitobioside, offering in-depth theoretical background, detailed experimental protocols, and practical insights for its effective use in the laboratory.
The Science Behind the Substrate: Mechanism of Action
Benzyl N,N'-diacetyl-β-chitobioside is an artificial substrate that mimics the natural disaccharide unit of chitin. It is composed of two β-(1,4)-linked N-acetylglucosamine (GlcNAc) residues, with a benzyl group attached to the anomeric carbon of the reducing end via a β-glycosidic bond.
The enzymatic hydrolysis of this substrate by a relevant glycoside hydrolase, such as a chitobiosidase, results in the cleavage of the glycosidic bond, releasing N,N'-diacetyl-β-chitobioside and benzyl alcohol. The rate of benzyl alcohol production is directly proportional to the enzyme's activity.
The catalytic mechanism for GH20 β-N-acetylhexosaminidases, which are primary targets for this substrate, involves substrate-assisted catalysis.[6][7] The 2-acetamido group of the terminal GlcNAc residue acts as an intramolecular nucleophile, attacking the anomeric carbon and leading to the formation of a transient oxazolinium ion intermediate.[6] A water molecule, activated by a general base residue in the enzyme's active site, then hydrolyzes this intermediate, resulting in the net retention of the anomeric configuration.
Visualizing the Process: Enzymatic Hydrolysis Workflow
The following diagram illustrates the overall workflow for a typical glycoside hydrolase assay using Benzyl N,N'-diacetyl-β-chitobioside.
Caption: General workflow for a glycoside hydrolase assay using Benzyl N,N'-diacetyl-β-chitobioside.
Core Applications and Detailed Protocols
Benzyl N,N'-diacetyl-β-chitobioside is a versatile tool for several key applications in the study of glycoside hydrolases.
Application 1: Determination of Enzyme Kinetics
A fundamental application is the characterization of the kinetic parameters of a glycoside hydrolase, such as the Michaelis constant (Km) and the maximum velocity (Vmax). This information is crucial for understanding the enzyme's affinity for the substrate and its catalytic efficiency.
This protocol outlines a method to determine the kinetic parameters of a purified glycoside hydrolase by quantifying the released benzyl alcohol using reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9][10]
Materials:
-
Benzyl N,N'-diacetyl-β-chitobioside (CAS 19272-52-7)[11]
-
Purified glycoside hydrolase (e.g., chitinase from Serratia marcescens, β-N-acetylhexosaminidase)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.0, or other optimal buffer for the enzyme)
-
Quenching Solution (e.g., 1 M sodium carbonate or other suitable quenching agent)
-
Benzyl Alcohol (for standard curve)
-
HPLC system with a C18 column and UV detector
-
Mobile Phase (e.g., Acetonitrile:Water, 40:60, with 0.1% trifluoroacetic acid)
-
Microcentrifuge tubes
-
Thermomixer or water bath
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Benzyl N,N'-diacetyl-β-chitobioside (e.g., 10 mM) in a suitable solvent such as DMSO or water. The substrate is reported to be soluble in both.
-
Prepare a series of substrate dilutions in Assay Buffer to achieve a range of final concentrations (e.g., 0.1x to 10x the expected Km).
-
Prepare a stock solution of the purified enzyme in Assay Buffer. The optimal concentration should be determined empirically to ensure linear product formation over the desired time course.
-
Prepare a series of benzyl alcohol standards in the mobile phase for generating a standard curve.
-
-
Enzymatic Reaction:
-
For each substrate concentration, set up a reaction in a microcentrifuge tube. A typical reaction volume is 100 µL.
-
Pre-warm the substrate dilutions to the optimal reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme solution to the pre-warmed substrate solution.
-
Incubate the reactions at the optimal temperature for a predetermined time course (e.g., 10, 20, 30, 60 minutes). It is critical to ensure the reaction is in the linear range of product formation.
-
At each time point, withdraw an aliquot of the reaction mixture and transfer it to a new tube containing the Quenching Solution to stop the reaction.
-
-
Quantification of Benzyl Alcohol by HPLC:
-
Centrifuge the quenched reaction mixtures to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
Inject a defined volume of the supernatant onto the C18 column.
-
Elute the benzyl alcohol using an isocratic mobile phase.
-
Detect the benzyl alcohol by UV absorbance at approximately 254 nm.[8] The retention time for benzyl alcohol should be determined using a standard.
-
Quantify the amount of benzyl alcohol produced in each reaction by comparing the peak area to the standard curve.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each substrate concentration. This is typically expressed as µmol of product formed per minute per mg of enzyme.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software.
-
Table 1: Hypothetical Kinetic Data for a Glycoside Hydrolase
| Substrate Concentration (µM) | Initial Velocity (µmol/min/mg) |
| 10 | 0.52 |
| 25 | 1.15 |
| 50 | 1.98 |
| 100 | 3.25 |
| 200 | 4.60 |
| 400 | 5.80 |
Application 2: High-Throughput Screening of Glycoside Hydrolase Inhibitors
The search for novel glycoside hydrolase inhibitors is a critical aspect of drug discovery. Benzyl N,N'-diacetyl-β-chitobioside can be adapted for high-throughput screening (HTS) of compound libraries to identify potential inhibitors. For HTS, a coupled enzyme assay that generates a colorimetric or fluorometric signal is often preferred over HPLC-based methods for its speed and simplicity.
This protocol describes a coupled enzyme assay where the benzyl alcohol produced is oxidized by benzyl alcohol dehydrogenase (BADH), with the concomitant reduction of NAD⁺ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.
Materials:
-
Benzyl N,N'-diacetyl-β-chitobioside
-
Glycoside hydrolase of interest
-
Benzyl alcohol dehydrogenase (BADH)
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, or a buffer suitable for both enzymes)
-
Test compounds (potential inhibitors) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Assay Optimization:
-
Determine the optimal concentrations of BADH and NAD⁺ that do not limit the rate of the primary reaction.
-
Ensure that the test compounds do not interfere with the activity of the coupling enzyme (BADH).
-
-
Inhibitor Screening:
-
In a 96-well plate, add the Assay Buffer, NAD⁺, BADH, and the test compound to each well. Include appropriate controls (no inhibitor, no enzyme).
-
Add the glycoside hydrolase to all wells except the "no enzyme" control.
-
Pre-incubate the plate at the optimal temperature for a short period to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding Benzyl N,N'-diacetyl-β-chitobioside to all wells.
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm over time (kinetic mode).
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each test compound relative to the "no inhibitor" control.
-
For promising hits, perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC₅₀).
-
Visualizing Relationships: Key Components in Inhibitor Screening
The following diagram illustrates the logical relationships between the key components in the coupled enzyme assay for inhibitor screening.
Caption: Relationship of components in the coupled assay for glycoside hydrolase inhibitor screening.
Trustworthiness and Self-Validation: Ensuring Reliable Data
To ensure the trustworthiness of the experimental results, each protocol should incorporate self-validating systems.
For Kinetic Assays (Protocol 1):
-
Linearity of Product Formation: Always perform a time-course experiment to ensure that the reaction velocity is linear over the chosen incubation period.
-
Enzyme Concentration Dependence: The reaction rate should be directly proportional to the enzyme concentration. A plot of reaction rate versus enzyme concentration should yield a straight line passing through the origin.
-
Standard Curve: A new benzyl alcohol standard curve should be generated for each set of experiments to account for any variations in detector response.
For Inhibitor Screening (Protocol 2):
-
Controls: Include positive controls (known inhibitor), negative controls (no inhibitor), and no-enzyme controls in every assay plate.
-
Counter-screening: Active compounds should be tested for inhibition of the coupling enzyme (BADH) in the absence of the primary glycoside hydrolase.
-
DMSO Tolerance: The assay should be validated to tolerate the final concentration of DMSO used to dissolve the test compounds.
Field-Proven Insights and Troubleshooting
-
Substrate Solubility: While Benzyl N,N'-diacetyl-β-chitobioside is reported to be soluble in water and DMSO, it is good practice to visually inspect the stock solution for any precipitation. Sonication may aid in dissolution.
-
Enzyme Stability: Glycoside hydrolases can vary in their stability. It is recommended to prepare fresh enzyme dilutions for each experiment and to keep the enzyme on ice.
-
Interference in Coupled Assays: Test compounds can interfere with the coupled reaction by inhibiting BADH, absorbing at 340 nm, or reacting with NAD⁺/NADH. Appropriate controls are essential to identify and mitigate these issues.
-
Non-Michaelis-Menten Kinetics: Some glycoside hydrolases may exhibit substrate inhibition at high substrate concentrations. If this is observed, the data should be fitted to the appropriate kinetic model.
Conclusion: A Valuable Tool for Glycoside Hydrolase Research
Benzyl N,N'-diacetyl-β-chitobioside represents a valuable tool for researchers studying glycoside hydrolases, particularly those involved in chitin metabolism. Its specificity for chitinolytic enzymes, combined with the versatility of detection methods for the released benzyl alcohol, makes it suitable for both detailed kinetic characterization and high-throughput screening applications. By following the detailed protocols and incorporating the principles of self-validation outlined in this guide, researchers can obtain reliable and reproducible data to advance our understanding of these important enzymes and to facilitate the discovery of novel therapeutic agents.
References
-
ResearchGate. (n.d.). The substrate‐assisted catalytic mechanism employed by GH20 β‐N‐acetylhexosaminidases. [Online] Available at: [Link]
-
MDPI. (2022). β-N-Acetylhexosaminidases for Carbohydrate Synthesis via Trans-Glycosylation. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Proposed substrate-assisted mechanism of GH20 β-N-acetylhexosaminidases... [Online] Available at: [Link]
-
ResearchGate. (n.d.). Mechanisms of hydrolysis by wild-type β-N-acetylhexosaminidases. [Online] Available at: [Link]
-
PubMed. (1991). Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography. [Online] Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Methods for analysis of Benzyl alcohol. [Online] Available at: [Link]
-
NIH. (n.d.). Characterization of a GH Family 20 Exo-β-N-acetylhexosaminidase with Antifungal Activity from Streptomyces avermitilis. [Online] Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. [Online] Available at: [Link]
-
ARL Bio Pharma. (n.d.). Benzyl Alcohol - Analytical Method Validation. [Online] Available at: [Link]
-
Austin Publishing Group. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. [Online] Available at: [Link]
-
NIH. (n.d.). Azide anions inhibit GH-18 endochitinase and GH-20 Exo β-N-acetylglucosaminidase from the marine bacterium Vibrio harveyi. [Online] Available at: [Link]
-
Assay Genie. (n.d.). Alcohol Dehydrogenase Activity Colorimetric Assay Kit (#BN01000). [Online] Available at: [Link]
-
NIH. (n.d.). Activity of Yeast Alcohol Dehydrogenases on Benzyl Alcohols and Benzaldehydes. Characterization of ADH1 from Saccharomyces carlsbergensis and Transition State Analysis. [Online] Available at: [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). BENZYL ALCOHOL. [Online] Available at: [Link]
-
The Japanese Pharmacopoeia. (n.d.). Benzyl Alcohol. [Online] Available at: [Link]
-
University of Washington. (n.d.). Lesson II Alcohol Dehydrogenase Assay. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Assay results of commercially available Benzyl alcohol. [Online] Available at: [Link]
-
ASM Journals. (n.d.). Characterization of an Allylic/Benzyl Alcohol Dehydrogenase from Yokenella sp. Strain WZY002... [Online] Available at: [Link]
-
Wikipedia. (n.d.). Glycoside hydrolase. [Online] Available at: [Link]
-
NIH. (n.d.). Characterization of a New Multifunctional GH20 β-N-Acetylglucosaminidase From Chitinibacter sp. GC72 and Its Application in Converting Chitin Into N-Acetyl Glucosamine. [Online] Available at: [Link]
-
PubMed Central. (n.d.). Structural basis of chitin utilization by a GH20 β-N-acetylglucosaminidase from Vibrio campbellii strain ATCC BAA-1116. [Online] Available at: [Link]
-
NIH. (n.d.). Azide anions inhibit GH-18 endochitinase and GH-20 Exo β-N-acetylglucosaminidase from the marine bacterium Vibrio harveyi. [Online] Available at: [Link]
-
PubMed. (n.d.). Characterization of a New Multifunctional GH20 β- N-Acetylglucosaminidase From Chitinibacter sp. GC72 and Its Application in Converting Chitin Into N- Acetyl Glucosamine. [Online] Available at: [Link]
Sources
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- 2. Characterization of a GH Family 20 Exo-β-N-acetylhexosaminidase with Antifungal Activity from Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of a New Multifunctional GH20 β-N-Acetylglucosaminidase From Chitinibacter sp. GC72 and Its Application in Converting Chitin Into N-Acetyl Glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a New Multifunctional GH20 β- N-Acetylglucosaminidase From Chitinibacter sp. GC72 and Its Application in Converting Chitin Into N- Acetyl Glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Cell-Based Assays for O-GlcNAcase Activity Using Cell-Permeable Chitobiosides
Authored by: [Your Name/Group], Senior Application Scientist
Introduction: The Critical Role of O-GlcNAcylation and O-GlcNAcase (OGA)
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification (PTM) involving the attachment of a single β-N-acetylglucosamine (O-GlcNAc) sugar moiety to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2][3] This process is central to a multitude of cellular functions, including signal transduction, transcription, and nutrient sensing.[2][4] The levels of O-GlcNAcylation are tightly regulated by the coordinated action of two enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc modification, and O-GlcNAcase (OGA), which removes it.[1][5][6]
Dysregulation of O-GlcNAc cycling is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders like Alzheimer's disease, cancer, and diabetes.[1][2] Consequently, OGA has emerged as a significant therapeutic target. The development of potent and selective OGA inhibitors is a key focus in drug discovery, necessitating robust and reliable methods to measure OGA activity directly within the complex environment of a living cell.[4][5][7]
This guide provides a detailed overview and protocol for a cell-based assay to measure OGA activity using innovative cell-permeable chitobioside substrates. These fluorogenic probes offer a powerful tool for researchers to investigate OGA function, screen for novel inhibitors, and elucidate the intricate roles of O-GlcNAcylation in health and disease.
The O-GlcNAc Signaling Pathway: A Dynamic Equilibrium
The cellular O-GlcNAc landscape is a direct reflection of the metabolic state, with the donor substrate for OGT, UDP-GlcNAc, being the final product of the hexosamine biosynthetic pathway (HBP).[3] This pathway integrates inputs from glucose, amino acid, fatty acid, and nucleotide metabolism.[1] OGT and OGA act as central processors in this system, translating metabolic fluctuations into widespread changes in the proteome's O-GlcNAcylation status.[1][8]
Figure 1: The O-GlcNAc Signaling Pathway. This diagram illustrates the dynamic interplay between the Hexosamine Biosynthetic Pathway (HBP) and the cycling of O-GlcNAc on proteins, regulated by OGT and OGA.
Principle of the Cell-Based OGA Assay
Traditional assays for OGA activity often rely on cell lysates or purified enzymes, which may not accurately reflect the enzyme's behavior in its native cellular context. The assay described here utilizes a cell-permeable, fluorogenic chitobioside substrate. This probe is specifically designed to be a substrate for OGA.
Mechanism of Action:
-
Cell Permeability: The chitobioside probe is chemically modified, often with acetyl groups, to be lipophilic and readily cross the cell membrane.
-
Intracellular Activation: Once inside the cell, esterases cleave the acetyl groups, trapping the now hydrophilic substrate within the cytoplasm.
-
OGA-Mediated Cleavage: The chitobioside substrate is recognized and cleaved by endogenous OGA.
-
Fluorogenic Signal: The cleavage event unquenches a fluorophore, leading to a measurable increase in fluorescence intensity that is directly proportional to OGA activity.
This approach allows for real-time, quantitative measurement of OGA activity in live, intact cells, providing a more physiologically relevant assessment.
Experimental Workflow
The following diagram outlines the general workflow for the cell-based OGA activity assay.
Figure 2: General Workflow for the Cell-Based OGA Assay. A step-by-step overview of the experimental procedure.
Detailed Protocol
Materials and Reagents:
-
Cell line of interest (e.g., HEK293, HeLa, SH-SY5Y)
-
Appropriate cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin)
-
Cell-permeable fluorogenic chitobioside substrate (e.g., Ac-4-MU-GlcNAc)
-
OGA inhibitor for positive control (e.g., Thiamet-G, PUGNAc)[9][10]
-
Test compounds for screening
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: a. Culture cells to 70-80% confluency. b. Trypsinize and resuspend cells in fresh medium. c. Seed cells in a 96-well black, clear-bottom microplate at a predetermined optimal density. d. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of test compounds and the positive control OGA inhibitor in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. b. Carefully remove the medium from the wells and replace it with the medium containing the test compounds or controls. c. Incubate for the desired treatment period (e.g., 1-24 hours).
-
Substrate Loading and Incubation: a. Prepare the fluorogenic chitobioside substrate solution in an appropriate buffer or medium according to the manufacturer's instructions. b. Add the substrate solution to each well. c. Incubate the plate at 37°C for a time course determined by preliminary optimization experiments (e.g., 30-120 minutes).
-
Fluorescence Measurement: a. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific fluorophore. b. It is recommended to take kinetic readings to monitor the reaction progress.
Data Analysis:
-
Background Subtraction: Subtract the average fluorescence of wells containing medium and substrate but no cells.
-
Normalization: If necessary, normalize the fluorescence signal to cell viability using an appropriate assay (e.g., MTS or resazurin).
-
Calculation of OGA Activity: OGA activity is proportional to the rate of increase in fluorescence.
-
Inhibition Curve: For inhibitor screening, plot the percentage of OGA inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation and Interpretation
Table 1: Example Data for OGA Inhibition Assay
| Compound | Concentration (µM) | Fluorescence (RFU) | % OGA Inhibition |
| Vehicle (DMSO) | - | 15000 | 0 |
| Thiamet-G | 0.1 | 12000 | 20 |
| 1 | 7500 | 50 | |
| 10 | 3000 | 80 | |
| Test Compound A | 0.1 | 14500 | 3.3 |
| 1 | 13000 | 13.3 | |
| 10 | 9000 | 40 |
Expert Insights:
-
Cell Line Selection: The choice of cell line is crucial as OGA expression and activity can vary significantly. It is advisable to select a cell line relevant to the biological question being addressed.
-
Substrate Concentration: The concentration of the chitobioside substrate should be optimized to be at or below the Michaelis-Menten constant (Km) to ensure the assay is sensitive to changes in enzyme activity.
-
Control Compounds: The use of a well-characterized OGA inhibitor like Thiamet-G is essential for validating the assay and provides a benchmark for comparing the potency of test compounds.[10]
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Substrate instability or autofluorescence of compounds | Test substrate stability in medium alone. Screen compounds for autofluorescence. |
| Low signal-to-noise ratio | Low OGA activity in the chosen cell line or insufficient incubation time | Use a cell line with higher OGA expression or optimize incubation times for substrate and compounds. |
| Inconsistent results | Cell plating variability or edge effects in the microplate | Ensure uniform cell seeding. Avoid using the outer wells of the plate. |
Conclusion and Future Directions
Cell-based assays employing fluorogenic chitobioside substrates provide a robust and physiologically relevant platform for studying OGA activity.[11] This methodology is highly amenable to high-throughput screening, facilitating the discovery of novel OGA modulators for therapeutic development. Future advancements may include the development of ratiometric or near-infrared probes to minimize background interference and enhance sensitivity for in vivo imaging applications. The continued refinement of these chemical tools will undoubtedly deepen our understanding of the complex regulatory roles of O-GlcNAcylation in cellular biology and disease.
References
-
Tan, E. P., et al. (2018). O-GlcNAc as an Integrator of Signaling Pathways. Perspectives in Science, 10, 23-31. [Link]
-
Semantic Scholar. (n.d.). O-GlcNAc as an Integrator of Signaling Pathways. [Link]
-
Kim, E. J., et al. (2014). Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors. Bioconjugate Chemistry, 25(6), 1039-1045. [Link]
-
Mannino, M. H., & Hart, G. W. (2022). The Beginner's Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System. Frontiers in Immunology, 12, 808911. [Link]
-
Slawson, C., & Hart, G. W. (2011). Functional O-GlcNAc modifications: Implications in molecular regulation and pathophysiology. Journal of Molecular and Cellular Cardiology, 51(3), 329-338. [Link]
-
Donovan, K. C., & Hart, G. W. (2018). Functional crosstalk among oxidative stress and O-GlcNAc signaling pathways. Glycobiology, 28(10), 754-764. [Link]
-
Willems, L. I., et al. (2010). Screening-based discovery of drug-like O-GlcNAcase inhibitor scaffolds. FEBS Letters, 584(16), 3423-3428. [Link]
-
ResearchGate. (n.d.). A Genetically Encoded Assay System to Quantify O ‐GlcNAc Transferase (OGT) Activity in Live Cells | Request PDF. [Link]
-
ResearchGate. (2025). A Genetically Encoded Assay System to Quantify O‐GlcNAc Transferase (OGT) Activity in Live Cells. [Link]
-
PubMed Central. (2025). A Genetically Encoded Assay System to Quantify O‐GlcNAc Transferase (OGT) Activity in Live Cells. [Link]
-
Patsnap Synapse. (2024). What are OGA inhibitors and how do they work?. [Link]
-
National Institutes of Health. (2021). Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity. [Link]
-
ACS Publications. (2021). Discovery of a Novel and Brain-Penetrant O-GlcNAcase Inhibitor via Virtual Screening, Structure-Based Analysis, and Rational Lead Optimization. Journal of Medicinal Chemistry, 64(3), 1594-1608. [Link]
-
PubMed. (2016). An OGA-Resistant Probe Allows Specific Visualization and Accurate Identification of O-GlcNAc-Modified Proteins in Cells. [Link]
-
PubMed. (2005). O-GlcNAcase uses substrate-assisted catalysis: kinetic analysis and development of highly selective mechanism-inspired inhibitors. [Link]
-
National Institutes of Health. (n.d.). A chemical approach for identifying O-GlcNAc-modified proteins in cells. [Link]
-
Figshare. (n.d.). An OGA-Resistant Probe Allows Specific Visualization and Accurate Identification of O‑GlcNAc-Modified Proteins in Cells - ACS Chemical Biology. [Link]
-
National Institutes of Health. (2020). Intracellular Hydrolysis of Small-Molecule O-Linked N-Acetylglucosamine Transferase Inhibitors Differs among Cells and Is Not Required for Its Inhibition. [Link]
-
PubMed Central. (n.d.). Elucidating the Protein Substrate Recognition of O-GlcNAc Transferase (OGT) Toward O-GlcNAcase (OGA) Using a GlcNAc Electrophilic Probe. [Link]
-
National Institutes of Health. (n.d.). Fatty acid synthase inhibits the O-GlcNAcase during oxidative stress. [Link]
-
PlumX. (n.d.). An OGA-resistant probe allows specific visualization and accurate identification of O-GlcNAc-modified proteins in cells. [Link]
-
PubMed Central. (n.d.). Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases. [Link]
-
Royal Society of Chemistry. (2025). Design strategies for tetrazine fluorogenic probes for bioorthogonal imaging. Chemical Society Reviews. [Link]
-
ResearchGate. (n.d.). Fluorogenic probes for imaging reactive oxygen species. [Link]
-
National Institutes of Health. (n.d.). Fluorogenic D-amino acids enable real-time monitoring of peptidoglycan biosynthesis and high-throughput transpeptidation assays. [Link]
-
ResearchGate. (n.d.). Fluorogenic Tetrazine Bioorthogonal Probes for Advanced Application in Bioimaging and Biomedicine. [Link]
-
PubMed. (2024). Fluorogenic Tetrazine Bioorthogonal Probes for Advanced Application in Bioimaging and Biomedicine. [Link]
-
PubMed. (2011). Discovery and Characterization of a Cell-Permeable, Small-Molecule c-Abl Kinase Activator That Binds to the Myristoyl Binding Site. [Link]
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Application Note & Protocol: Quantifying Glycoside Hydrolase Activity in Crude Cell Lysates using Benzyl N,N'-di-acetyl-β-chitobioside
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Chitin, a polymer of β-1,4-N-acetylglucosamine (GlcNAc), is the second most abundant polysaccharide in nature and a key structural component of fungi and invertebrates.[1] The enzymes that degrade chitin and its oligomers, primarily chitinases and β-N-acetylhexosaminidases, are crucial in host defense, immune regulation, and pathogenesis.[1][2][3] Dysregulation of these enzymes in mammals is linked to inflammatory diseases such as asthma and fibrosis.[1][3][4][5] Consequently, accurately measuring the activity of these enzymes in biological samples is vital for both basic research and therapeutic development.
Benzyl N,N'-di-acetyl-β-chitobioside is a synthetic disaccharide substrate designed for the specific assay of enzymes that cleave chitobiose units, such as chitobiosidases and certain β-N-acetylhexosaminidases (Hex).[6][7][8] These enzymes hydrolyze the terminal, non-reducing GlcNAc residue. This application note provides a detailed protocol for using Benzyl N,N'-di-acetyl-β-chitobioside to measure this enzymatic activity in complex biological mixtures like crude cell lysates. The released N-acetylglucosamine (GlcNAc) is quantified colorimetrically using the well-established Morgan-Elson reaction.[9][10][11]
Principle of the Assay
The assay is a two-step process involving an enzymatic reaction followed by a colorimetric quantification step.
-
Enzymatic Hydrolysis: In the first step, a glycoside hydrolase (e.g., β-N-acetylhexosaminidase) present in the cell lysate cleaves the terminal GlcNAc from the Benzyl N,N'-di-acetyl-β-chitobioside substrate. This reaction releases one molecule of GlcNAc and one molecule of Benzyl-N-acetylglucosamine per molecule of substrate hydrolyzed.
-
Colorimetric Detection (Morgan-Elson Reaction): The amount of released GlcNAc is then quantified. The sample is heated under alkaline conditions, which converts the GlcNAc into a specific chromogen.[12] This chromogen then reacts with p-dimethylaminobenzaldehyde (DMAB) in an acidic solution to produce a stable reddish-purple colored product.[10] The intensity of the color, measured spectrophotometrically at 585 nm, is directly proportional to the amount of GlcNAc released, and thus to the enzyme's activity.
Workflow & Biochemical Reaction Diagrams
Figure 1. High-level experimental workflow.
Figure 2. Enzymatic cleavage of the substrate.
Materials and Reagents
| Reagent | Supplier Example | Notes |
| Benzyl N,N'-di-acetyl-β-chitobioside | Santa Cruz Biotechnology, MedchemExpress | Prepare stock in DMSO or water.[13][14][15] |
| N-acetyl-D-glucosamine (GlcNAc) | Sigma-Aldrich | For standard curve. |
| Potassium Tetraborate Buffer | --- | 0.8 M, pH 9.1. |
| DMAB Reagent | --- | See preparation below. |
| Cell Lysis Buffer (e.g., RIPA) | Abcam, Creative Diagnostics | Must contain protease inhibitors.[16] |
| Bradford or BCA Protein Assay Kit | Pierce (Thermo Fisher) | For protein concentration determination. |
| 96-well microplates | --- | Clear, flat-bottom for colorimetric reading. |
Reagent Preparation:
-
DMAB Reagent: Dissolve 10 g of p-dimethylaminobenzaldehyde (DMAB) in a mixture of 87.5 mL of glacial acetic acid and 12.5 mL of concentrated HCl.[8] Store at 4°C in the dark. Immediately before use, dilute this stock solution 1:10 with glacial acetic acid.[8]
-
Cell Lysis Buffer: A common choice is RIPA buffer, but simpler buffers like 10 mM Tris-HCl with 1% Triton X-100 can also be used. Crucially, add a protease inhibitor cocktail immediately before use to prevent protein degradation. [16]
Detailed Experimental Protocols
Part A: Preparation of Crude Cell Lysate
This protocol is a general guideline; optimization may be required based on cell type.
For Adherent Cells:
-
Grow cells to the desired confluency in a culture dish.
-
Aspirate the culture medium and wash the cells once with ice-cold 1x Phosphate Buffered Saline (PBS).[17]
-
Add an appropriate volume of ice-cold cell lysis buffer (e.g., 500 µL for a 10 cm dish).[17]
-
Scrape the cells and transfer the cell suspension to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[16]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[17]
-
Carefully transfer the supernatant (the crude cell lysate) to a new pre-chilled tube. Store on ice for immediate use or at -80°C for long-term storage.
For Suspension Cells:
-
Pellet cells by centrifugation (e.g., 300-500 x g for 5 minutes at 4°C).[17]
-
Discard the supernatant and wash the cell pellet once with ice-cold 1x PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 500 µL per 10^7 cells).[17]
-
Proceed from Step 5 of the adherent cell protocol.
Part B: GlcNAc Standard Curve
-
Prepare a 10 mM stock solution of N-acetyl-D-glucosamine (GlcNAc) in the same buffer used for the enzymatic reaction (e.g., citrate-phosphate buffer).
-
Create a series of dilutions from the stock solution to generate standards ranging from 0 to 20 nmol per well (e.g., 0, 2, 5, 10, 15, 20 nmol).
-
Bring the final volume of each standard to 50 µL with the reaction buffer in separate microfuge tubes or wells of a 96-well plate.
-
Process these standards in parallel with the enzyme reaction samples starting from Part C, Step 2.
Part C: Enzymatic Reaction and Quantification
-
Protein Quantification: Determine the total protein concentration of your crude cell lysate using a Bradford or BCA assay. This is essential for calculating specific activity later.
-
Reaction Setup: In a 96-well plate or microfuge tubes, set up the following reactions. Include appropriate controls.
| Component | Sample (µL) | Substrate Control (µL) | Lysate Control (µL) |
| Reaction Buffer (e.g., pH 4.5 Citrate-Phosphate) | X | X | X |
| Cell Lysate (10-50 µg total protein) | 20 | 0 | 20 |
| Benzyl N,N'-di-acetyl-β-chitobioside (10 mM stock) | 5 | 5 | 0 |
| Total Volume (Adjust with Buffer) | 50 | 50 | 50 |
-
Incubation: Incubate the reactions at 37°C for an appropriate time (e.g., 30-60 minutes). The optimal time may need to be determined empirically to ensure the reaction is in the linear range.
-
Stop Reaction: Stop the reaction by adding 25 µL of 0.8 M Potassium Tetraborate buffer (pH 9.1).[8][10]
-
Chromogen Development: Heat the plate/tubes in a boiling water bath or heat block for 3 minutes.[8][10]
-
Cooling: Cool the samples to room temperature.
-
Color Reaction: Add 150 µL of the freshly diluted DMAB reagent to each well/tube and mix thoroughly.[10]
-
Final Incubation: Incubate at 37°C for 20 minutes to allow color development.[8][10]
-
Measurement: Read the absorbance at 585 nm using a microplate reader.
Data Analysis and Interpretation
-
Standard Curve: Plot the absorbance (585 nm) of the GlcNAc standards against the known amount (nmol) of GlcNAc. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (should be >0.98).
-
Correct for Background: Subtract the absorbance of the "Lysate Control" from the "Sample" absorbance. The "Substrate Control" should have a value close to the blank.
-
Calculate GlcNAc Released: Use the standard curve equation to calculate the amount of GlcNAc (in nmol) produced in each sample.
-
nmol GlcNAc = (Corrected Absorbance - y-intercept) / slope
-
-
Calculate Specific Activity: Express the enzyme activity as units per milligram of protein (U/mg). One unit (U) is defined as the amount of enzyme that catalyzes the release of 1 µmol of GlcNAc per minute under the specified conditions.
-
Specific Activity (U/mg) = (nmol GlcNAc / (Incubation Time (min) * mg protein in assay)) / 1000
-
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| High Background Signal | Substrate instability/degradation. Contamination in lysate. | Run a substrate-only control. Ensure buffers are fresh. Check lysate for interfering substances. |
| No or Low Activity | Inactive enzyme (degradation). Incorrect buffer pH. Presence of inhibitors in lysate. | Prepare fresh lysate with protease inhibitors.[16] Optimize buffer pH for the target enzyme (typically pH 4.0-5.0 for lysosomal hexosaminidases). Consider dialyzing lysate to remove small molecule inhibitors. |
| Poor Standard Curve (Low R²) | Pipetting errors. Incorrect standard preparation. | Use calibrated pipettes. Prepare fresh standards carefully. Ensure thorough mixing at each step. |
| Color Fades or is Unstable | Impure DMAB reagent. Incorrect timing. | Use high-quality DMAB. Read absorbance promptly after the 20-minute incubation. |
References
-
Morgan, W. T., & Elson, L. A. (1934). A colorimetric method for the determination of N-acetylglucosamine and N-acetylchondrosamine. Biochemical Journal, 28(3), 988–995. Available at: [Link]
-
Assay Genie. (n.d.). Tissue and Cell Lysate Preparation Protocols. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Cell & Tissue Lysate Preparation Protocol. Retrieved from [Link]
-
Livant, E. J., & Bhavanandan, V. P. (1997). Analysis of the Morgan-Elson chromogens by high-performance liquid chromatography. Analytical Biochemistry, 254(2), 240-248. Available at: [Link]
-
Takahashi, T., et al. (2003). A fluorimetric Morgan–Elson assay method for hyaluronidase activity. Analytical Biochemistry, 322(2), 257-263. Available at: [Link]
-
Cell Biolabs, Inc. (n.d.). Beta Hexosaminidase Activity Assay Kit. Retrieved from [Link]
-
Al-Jumaily, R. M., & Al-Samarrae, S. A. G. (2012). Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts. Modern Applied Science, 6(12). Available at: [Link]
-
antibodies-online.com. (n.d.). Beta Hexosaminidase Activity Assay Kit | ABIN6253454. Retrieved from [Link]
-
Hamid, R., et al. (2013). Chitinases: An update. Journal of Pharmacy & Bioallied Sciences, 5(1), 21–29. Available at: [Link]
-
Elias, J. A., et al. (2015). Chitinases and immunity: Ancestral molecules with new functions. Journal of Allergy and Clinical Immunology, 136(3), 557-567. Available at: [Link]
-
Corrales, J. J., et al. (1997). Assay of β-N-acetylhexosaminidase isoenzymes in different biological specimens by means of determination of their activation energies. Clinical Chemistry, 43(9), 1639-1645. Available at: [Link]
-
Kanneganti, M., et al. (2013). Role of chitotriosidase (chitinase 1) under normal and disease conditions. Journal of Epithelial Biology & Pharmacology, 6(1), 1-8. Available at: [Link]
-
Reissig, J. L., et al. (1955). A modified colorimetric method for the estimation of N-acetylamino sugars. Journal of Biological Chemistry, 217(2), 959-966. (Note: This is the foundational paper often cited by modern protocols like reference[11] in the search results). Available at: [Link]
-
Glycoscience Protocols. (2021). Enzyme assay for β-N-acetylhexosaminidase. Retrieved from [Link]
-
Cell Sciences. (n.d.). A Practical Guide to Using Lysates in the Lab. Retrieved from [Link]
-
Kumar, P., & Choonia, H. S. (2018). Chitinases: Therapeutic Scaffolds for Allergy and Inflammation. Current Drug Targets, 19(9), 1030-1042. Available at: [Link]
-
Lee, C. G., et al. (2013). Role of Chitotriosidase (Chitinase 1) Under Normal and Disease Conditions. Journal of Allergy and Clinical Immunology, 132(1), 5-13. Available at: [Link]
-
Takahashi, T., & Ikegami-Kawai, M. (2003). A fluorimetric Morgan-Elson assay method for Hyaluronidase activity. Analytical Biochemistry, 322(2), 257-63. Available at: [Link]
-
Maegawa, G. H., et al. (2007). Pharmacological Enhancement of β-Hexosaminidase Activity in Fibroblasts from Adult Tay-Sachs and Sandhoff Patients. Molecular Therapy, 15(3), 500-507. Available at: [Link]
-
Megazyme. (n.d.). 4-Nitrophenyl-N,N'-diacetyl-β-chitobioside. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Enzyme Substrate Activity of p -Nitrophenyl N , N' -Diacetyl-4-thio- β -chitobioside. Retrieved from [Link]
-
Cederholm, M., et al. (2022). Structural, Thermodynamic and Enzymatic Characterization of N,N-Diacetylchitobiose Deacetylase from Pyrococcus chitonophagus. International Journal of Molecular Sciences, 23(24), 15814. Available at: [Link]
-
Choi, D., et al. (2008). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. Journal of Medicinal Chemistry, 51(6), 1845-1848. Available at: [Link]
Sources
- 1. Chitinases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitinases and immunity: Ancestral molecules with new functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chitinases: Therapeutic Scaffolds for Allergy and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of chitotriosidase (chitinase 1) under normal and disease conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Beta Hexosaminidase Activity Assay Kit | ABIN6253454 [antibodies-online.com]
- 8. Enzyme assay for β-N-acetylhexosaminidase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A colorimetric method for the determination of N-acetylglucosamine and N-acetylchrondrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. clsjournal.ascls.org [clsjournal.ascls.org]
- 12. Analysis of the Morgan-Elson chromogens by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. scbt.com [scbt.com]
- 15. labsolu.ca [labsolu.ca]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Reducing background noise in fluorescence-based O-GlcNAcase assays
Topic: Reducing Background Noise in Fluorescence-Based O-GlcNAcase (OGA) Assays
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background noise in fluorescence-based O-GlcNAcase (OGA) assays. By understanding the root causes of interference and implementing the robust protocols outlined below, you can enhance the accuracy and reliability of your experimental data.
Troubleshooting Guide: Isolating and Eliminating High Background
High background fluorescence can obscure the true signal from OGA activity, leading to a narrow dynamic range and inaccurate quantification of enzyme kinetics or inhibitor potency. This guide provides a systematic approach to identifying and mitigating the common sources of background noise.
Issue 1: Spontaneous Substrate Hydrolysis
One of the most significant contributors to high background is the spontaneous hydrolysis of the fluorescent substrate, particularly 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG). This non-enzymatic breakdown releases the fluorophore, creating a signal that is independent of OGA activity.
Probable Cause & Solution:
-
pH-Dependent Instability: The glycosidic bond in 4-MUG is susceptible to hydrolysis, a process that is accelerated at both acidic and alkaline pH. While OGA exhibits optimal activity at a near-neutral pH, slight deviations in your buffer preparation can increase the rate of spontaneous substrate breakdown.
Actionable Steps:
-
Verify Buffer pH: Always prepare your assay buffer fresh and meticulously verify the pH. The optimal pH for OGA activity is typically between 6.5 and 7.5. It is crucial to pH the buffer at the temperature you will be running the assay, as pH can be temperature-dependent.
-
Optimize pH: If background remains high, perform a pH titration experiment to identify the optimal balance between enzyme activity and substrate stability for your specific conditions.
-
-
Extended Incubation Times & Elevated Temperatures: Longer incubation periods and higher temperatures, while intended to increase the enzymatic signal, also provide more opportunity for non-enzymatic hydrolysis to occur.
Actionable Steps:
-
Enzyme Titration: Determine the lowest concentration of OGA that provides a robust signal within a shorter incubation time. This minimizes the contribution of time-dependent substrate decay.
-
Time Course Experiment: Run a time course experiment to identify the linear range of the reaction. The ideal incubation time is the longest duration that maintains a linear relationship between time and signal, before the background from substrate hydrolysis becomes excessive.
-
Temperature Control: Unless your specific protocol requires it, avoid running assays at temperatures above 37°C, as this can significantly increase the rate of spontaneous hydrolysis.
-
Workflow for Diagnosing Substrate Instability
Caption: A flowchart for troubleshooting high background caused by substrate instability.
Issue 2: Contamination of Reagents and Buffers
Fluorescent contaminants in your enzyme preparation, substrate stock, or assay buffer can be a major source of background noise.
Probable Cause & Solution:
-
Impure Enzyme Preparation: Recombinant OGA preparations can sometimes contain fluorescent contaminants from the expression and purification process.
-
Contaminated Buffers or Water: Buffers prepared with contaminated water or from old stock solutions can introduce fluorescent molecules.
Actionable Steps:
-
Run a "No Substrate" Control: Prepare a well that contains the assay buffer and the enzyme, but no substrate. A high signal in this well points directly to contamination in your enzyme stock or buffer.
-
Use High-Purity Reagents: Always use freshly prepared buffers with high-purity water (e.g., Milli-Q or equivalent).
-
Enzyme Purity Check: If you suspect your enzyme is the source, you may need to further purify it or obtain a higher-purity stock from a reliable commercial source.
Issue 3: Inappropriate Assay Plate Selection and Detector Settings
The physical components of your assay setup can also contribute to background fluorescence.
Probable Cause & Solution:
-
Autofluorescent Plates: Not all microplates are created equal. Clear-bottom plates can lead to "bleed-through" fluorescence from the plate reader's optics, and some plastics are inherently more fluorescent than others.
Actionable Steps:
-
Choose the Right Plate: For fluorescence assays, solid black plates are generally recommended to quench background fluorescence.
-
Test Your Plates: Before running a full experiment, test a new batch of plates by adding only the assay buffer to a few wells and measuring the fluorescence.
-
-
Suboptimal Detector Settings: Incorrect excitation and emission wavelengths or an overly sensitive gain setting on your plate reader can amplify background noise.
Actionable Steps:
-
Confirm Wavelengths: Ensure your plate reader is set to the optimal excitation and emission wavelengths for your chosen fluorophore (for 4-MUG, this is typically ~365 nm for excitation and ~445 nm for emission).
-
Optimize Gain/Sensitivity: The gain setting should be high enough to detect the signal from your positive control but low enough to keep the background from your negative control at a minimum. Perform a gain optimization test using your highest and lowest expected signals.
-
Troubleshooting Logic for Assay Setup
Caption: A decision tree for addressing background noise from the assay plate and reader.
Frequently Asked Questions (FAQs)
Q1: What are the essential controls to include in my OGA assay?
A1: A well-designed OGA assay should always include the following controls:
| Control Type | Components | Purpose |
| No Enzyme Control | Assay Buffer + Substrate | To measure the rate of spontaneous substrate hydrolysis. |
| No Substrate Control | Assay Buffer + Enzyme | To check for fluorescent contamination in the enzyme or buffer. |
| Positive Control | Assay Buffer + Enzyme + Substrate | To confirm the enzyme is active. |
| Inhibitor Control | Assay Buffer + Enzyme + Substrate + Known Inhibitor | To validate the assay's ability to detect inhibition. |
Q2: How can I improve the stability of my 4-MUG substrate stock solution?
A2: To minimize degradation, dissolve 4-MUG in a suitable organic solvent like DMSO to create a concentrated stock solution. Aliquot this stock into small, single-use volumes and store them at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. When preparing your working solution, dilute the stock into the assay buffer immediately before use.
Q3: Can components of my assay buffer interfere with the fluorescence?
A3: Yes, certain buffer components can cause issues. For instance, some researchers have noted that dithiothreitol (DTT), a common reducing agent, can sometimes increase background fluorescence. If you suspect a buffer component is problematic, prepare a series of buffers, each omitting one component, to systematically identify the source of the interference.
Q4: My signal-to-background ratio is still low even after troubleshooting. What else can I do?
A4: If you've addressed the common issues and your signal-to-background ratio is still not ideal, consider the following:
-
Alternative Substrates: There are other fluorescent substrates for OGA with different properties. Investigating a substrate with a longer emission wavelength might help reduce background from autofluorescent compounds in your sample.
-
Enzyme Source: The purity and specific activity of your OGA can vary significantly between suppliers or even between batches. Testing enzyme from a different source may be beneficial.
-
Assay Format: While fluorescence intensity is a common readout, you could explore other detection methods, such as fluorescence polarization or time-resolved fluorescence, which are often less susceptible to background interference.
Experimental Protocol: Standard O-GlcNAcase Activity Assay
This protocol provides a starting point for a typical fluorescence-based OGA assay using 4-MUG.
Materials:
-
OGA enzyme stock
-
4-MUG substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM DTT, pH 7.4)
-
Stop Solution (e.g., 0.5 M glycine, pH 10.4)
-
Solid black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare fresh dilutions of your enzyme and substrate in cold assay buffer immediately before use.
-
Assay Plate Setup: Add your compounds or vehicle controls to the appropriate wells.
-
Enzyme Addition: Add the diluted OGA enzyme to all wells except the "No Enzyme" controls.
-
Initiate Reaction: Add the 4-MUG substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.
-
Stop Reaction: Add the stop solution to all wells to terminate the enzymatic reaction and maximize the fluorescence of the 4-methylumbelliferone product.
-
Read Fluorescence: Measure the fluorescence intensity on a plate reader with excitation at ~365 nm and emission at ~445 nm.
References
-
Corning Incorporated. Selection Guide for Microplates. [Link]
Technical Support Center: Stability of Benzyl N,N'-di-acetyl-β-chitobioside Stock Solutions
Welcome to our dedicated technical guide on the stability of Benzyl N,N'-di-acetyl-β-chitobioside stock solutions. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and reliability of your experiments. Here, we address common questions and provide troubleshooting guidance based on established principles of glycoside chemistry and extensive laboratory experience.
Introduction to Benzyl N,N'-di-acetyl-β-chitobioside
Benzyl N,N'-di-acetyl-β-chitobioside is a key biochemical reagent in glycobiology research, studying the structure, synthesis, and biological roles of sugars.[1][2] Its stability in solution is paramount for obtaining reproducible and accurate experimental results. This guide will walk you through the critical factors affecting its stability and provide actionable protocols to maintain the quality of your stock solutions.
Frequently Asked Questions (FAQs)
What is the recommended solvent for preparing Benzyl N,N'-di-acetyl-β-chitobioside stock solutions?
Based on its known solubility, high-purity Dimethyl Sulfoxide (DMSO) or sterile water are the recommended solvents.[1]
-
DMSO is often preferred for long-term storage due to its ability to inhibit microbial growth and its supercooling properties, which can minimize damage from freezing. However, it is crucial to use anhydrous DMSO as it is hygroscopic and absorbed water can contribute to compound degradation over time.[3]
-
Water can be used for preparing working solutions for immediate use in aqueous buffers. The pH of the aqueous solution is a critical factor for stability.
What is the optimal storage temperature for stock solutions?
How long can I expect my stock solution to be stable?
The stability of your stock solution is dependent on the solvent, storage temperature, and the number of freeze-thaw cycles.
-
In DMSO at -20°C: When stored properly in anhydrous DMSO in tightly sealed vials, the stock solution can be stable for several months to years. One study on a large compound library in DMSO showed that 89% of compounds had greater than 80% purity after 6 years of storage at -20°C.[3]
-
In aqueous solution: Stability is significantly reduced. At neutral to slightly acidic pH, a working solution may be stable for a day at 4°C. Under strongly acidic or alkaline conditions, degradation can occur much more rapidly.[4][5]
What are the primary degradation pathways for Benzyl N,N'-di-acetyl-β-chitobioside in solution?
The main degradation pathway for glycosides like Benzyl N,N'-di-acetyl-β-chitobioside is the hydrolysis of the glycosidic bond .[4][6] This is the bond linking the sugar moieties and the bond connecting the disaccharide to the benzyl group. This process is accelerated by:
-
High temperatures: Increased thermal energy promotes the rate of hydrolysis.[4][5]
-
Extreme pH: Both strongly acidic and alkaline conditions can catalyze the cleavage of glycosidic bonds.[4][7]
Additionally, the N-acetyl groups can also be susceptible to hydrolysis, particularly under strong acidic conditions, which would yield glucosamine moieties.[8][9][10]
How do freeze-thaw cycles affect the stability of the stock solution?
While some studies on general compound libraries in DMSO have shown minimal degradation after multiple freeze-thaw cycles, it is best practice to minimize them.[11][12] Each cycle can introduce atmospheric moisture into the DMSO stock, potentially leading to hydrolysis.[3] For aqueous solutions, freezing can cause phase separation and concentration gradients, which may stress the compound.
Recommendation: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles of the main stock.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity in my assay | 1. Degradation of the compound due to improper storage (temperature, solvent, age of stock).2. Multiple freeze-thaw cycles.3. Contamination of the stock solution. | 1. Prepare a fresh stock solution from solid material.2. Perform a stability check on your current stock (see protocol below).3. Aliquot new stock solutions to minimize freeze-thaw cycles.4. Use sterile filtration for aqueous solutions if contamination is suspected. |
| Precipitate observed in the stock solution after thawing | 1. The concentration of the stock solution exceeds its solubility at lower temperatures.2. Water absorption in DMSO stock, reducing solubility.3. The compound has degraded into less soluble products. | 1. Gently warm the solution to room temperature and vortex to redissolve.2. If precipitation persists, centrifuge the vial and use the supernatant, but be aware the concentration may be lower than intended. Consider preparing a new, less concentrated stock.3. Ensure the use of anhydrous DMSO and proper sealing to prevent moisture absorption. |
| Inconsistent results between experiments | 1. Inconsistent concentration of the working solution due to incomplete dissolution or degradation.2. Use of different batches of stock solution with varying integrity. | 1. Ensure the stock solution is completely thawed and vortexed before preparing working solutions.2. When starting a new series of experiments, it is advisable to prepare a fresh stock solution or qualify a new aliquot of an existing stock. |
Experimental Protocols
Protocol 1: Preparation of Benzyl N,N'-di-acetyl-β-chitobioside Stock Solution
-
Weighing: Accurately weigh the desired amount of solid Benzyl N,N'-di-acetyl-β-chitobioside in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or sterile, pH-neutral water to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until all solid material is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in tightly sealed, low-retention microcentrifuge tubes. This is a critical step to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C, protected from light.
Protocol 2: Recommended Workflow for Using Stock Solutions
Caption: Recommended workflow for handling stock solutions.
Protocol 3: Basic Stability Assessment of a Stock Solution
This protocol outlines a basic method to assess the stability of your stock solution over time using an analytical technique such as High-Performance Liquid Chromatography (HPLC).
-
Initial Analysis (T=0): Immediately after preparing a fresh stock solution, take an aliquot and dilute it to a suitable concentration for analysis. Analyze by HPLC to obtain a chromatogram representing the pure compound. Record the peak area of the main compound.
-
Storage: Store the remaining aliquots under your desired conditions (e.g., -20°C).
-
Time-Point Analysis: At subsequent time points (e.g., 1, 3, 6 months), thaw a new aliquot and analyze it under the same HPLC conditions.
-
Comparison: Compare the peak area of the main compound at each time point to the initial (T=0) peak area. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
Visualization of Key Concepts
Factors Influencing Stability
Caption: Key factors affecting the stability of glycoside solutions.
References
- BenchChem. (n.d.). Navigating the Stability Landscape of Glycosides: A Technical Guide to H2 Stability and Degradation.
- ResearchGate. (2025). Mechanism of acid hydrolysis of N-acetyl-D-glucosamine.
- ResearchGate. (2025). Degradation of Oligosaccharides in Nonenzymatic Browning by Formation of α-Dicarbonyl Compounds via a “Peeling Off” Mechanism.
- PubMed. (n.d.). Kinetics of hydrolysis of fructooligosaccharides in mineral-buffered aqueous solutions: influence of pH and temperature.
- ACS Publications. (n.d.). Characterization of Chitin and Its Hydrolysis to GlcNAc and GlcN.
- ResearchGate. (n.d.). (a) The hydrolysis of 1,4-beta-linkages between N-acetyl-d-glucosamine....
- National Institutes of Health. (n.d.). Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis.
- ResearchGate. (2025). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.
- National Institutes of Health. (n.d.). Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B.
- eScholarship.org. (n.d.). Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis.
- PubMed. (n.d.). Effects of flavonol glycosides on liposome stability during freezing and drying.
- SLAS Discovery. (n.d.). Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store.
- Royal Society of Chemistry. (n.d.). Selective degradation of hemicellulose into oligosaccharides assisted by ZrOCl2 and their potential application as a tanning agent.
- PubMed. (n.d.). Stability of aminooxy glycosides to glycosidase catalysed hydrolysis.
- ResearchGate. (2025). Stability of Stevioside and Glucosyl-Stevioside under Acidic Conditions and its Degradation Products.
- PubMed. (n.d.). Studies on repository compound stability in DMSO under various conditions.
- ResearchGate. (2025). (PDF) The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO.
- National Institutes of Health. (n.d.). N-Acetylglucosamine: Production and Applications.
- National Institutes of Health. (n.d.). Glycopeptide antibiotic drug stability in aqueous solution.
- PubMed. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO.
- Santa Cruz Biotechnology. (n.d.). Benzyl N,N′-Diacetyl-β-chitobioside | CAS 19272-52-7.
- National Institutes of Health. (n.d.). The Effects of a Single Freeze-Thaw Cycle on Concentrations of Nutritional, Noncommunicable Disease, and Inflammatory Biomarkers in Serum Samples.
- CymitQuimica. (n.d.). Benzyl N,N'-Diacetyl-b-chitobioside.
- MDPI. (n.d.). Effect of Different Freeze–Thaw Cycles and Fucoidan on Structural and Functional Properties of Lotus Seed Starch Gels: Insights from Structural Characterization and In Vitro Gastrointestinal Digestion.
- ResearchGate. (2009). (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives.
- National Agricultural Library. (n.d.). Investigation into the Effects of the Freeze-Thaw Cycle on Chemical Migration from Packaging into Foods.
- PubMed. (n.d.). Overcoming problems of compound storage in DMSO: solvent and process alternatives.
- LabSolu. (n.d.). Benzyl N,N′-Diacetyl-β-chitobioside.
- ChemicalBook. (n.d.). BENZYL N,N'-DIACETYL-B-CHITOBIOSIDE CAS#: 19272-52-7.
- Fisher Scientific. (n.d.). Benzyl N,N'-Diacetyl-Beta-chitobioside, TRC 25 mg.
- MedchemExpress.com. (n.d.). Benzyl N,N′-diacetyl-β-chitobioside | Glycobiology.
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Technical Support Center: Troubleshooting High Variability in Chitinase Activity Measurements
Welcome to the technical support center for chitinase activity assays. This guide is designed for researchers, scientists, and drug development professionals who are encountering high variability in their experimental results. As a Senior Application Scientist, I understand that inconsistent data can be a significant roadblock in research. This resource is structured to provide not just procedural steps, but also the scientific reasoning behind them, empowering you to effectively troubleshoot and optimize your chitinase assays.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant well-to-well variability in my 96-well plate assay. What are the most likely causes?
High variability between replicate wells is a common issue that can obscure genuine results.[1] The root cause often lies in procedural inconsistencies.[1] Here are the primary factors to investigate:
-
Pipetting Technique: Inaccurate or inconsistent pipetting is a major source of variability in enzyme assays.[1] Ensure your pipettes are properly calibrated and that you are using appropriate techniques, especially for small volumes. Preparing a master mix of reagents for each experimental condition can help ensure uniformity across wells.[1]
-
Inadequate Mixing: Failure to thoroughly mix reagents before and after adding them to the wells can lead to localized concentration differences and, consequently, variable reaction rates.[1]
-
Temperature Gradients: Temperature fluctuations across the assay plate can significantly impact enzyme activity.[1][2] A seemingly minor temperature difference from one side of the plate to the other can lead to substantial variations in results.[2] Always ensure the plate is incubated at a uniform and optimal temperature.[1]
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the reactants and alter the reaction kinetics.[1] To mitigate this, consider avoiding the use of the outermost wells for critical samples or filling them with a buffer to create a humidity barrier.[1]
Q2: My chitinase activity results are inconsistent from one experiment to the next. What factors could be contributing to this day-to-day variability?
Day-to-day variability can be particularly frustrating as it undermines the reproducibility of your findings. Several factors, often related to reagent preparation and storage, can be at play:
-
Substrate Preparation: The preparation of the chitin substrate is a critical and often variable step. Colloidal chitin, a commonly used substrate, can have batch-to-batch inconsistencies in particle size and purity, which directly affects enzyme accessibility and reaction rates.[3][4][5]
-
Enzyme Stability: The stability of your chitinase enzyme is paramount. Repeated freeze-thaw cycles can lead to a progressive loss of activity.[1] It is advisable to aliquot your enzyme stock and store it at the recommended temperature, thawing a fresh aliquot for each experiment.
-
Buffer Conditions: The pH and ionic strength of the assay buffer must be optimal for chitinase activity.[1][2] Even slight variations in buffer preparation can lead to significant changes in enzyme performance.[2] Always verify the pH of your buffer before use.
-
Reagent Storage: Improper storage of any assay component can lead to degradation and loss of function.[1] Always adhere to the manufacturer's storage recommendations for all reagents.
Q3: My colorimetric (e.g., DNS assay) or fluorometric assay is giving me a high background signal. What could be the cause?
A high background signal can mask the true enzyme activity and reduce the dynamic range of your assay. Here are some potential causes:
-
Substrate Auto-hydrolysis: Some chitin substrates can undergo spontaneous hydrolysis, especially at non-optimal pH or elevated temperatures, leading to the release of reducing sugars or fluorescent products that contribute to the background signal.[6] Running a "substrate only" blank is crucial to quantify this effect.[6]
-
Interfering Substances in the Sample: Crude enzyme preparations or complex biological samples may contain substances that interfere with the assay chemistry.[7][8][9] For example, high concentrations of other reducing agents can interfere with the DNS assay.[10] Similarly, compounds with native fluorescence can interfere with fluorometric assays.
-
Reagent Contamination: Contamination of your reagents with reducing sugars or fluorescent compounds can also lead to a high background. Always use high-purity water and clean labware.
Troubleshooting Guides
Guide 1: Addressing Inconsistent Colloidal Chitin Substrate
The heterogeneous nature of colloidal chitin is a primary source of variability. Here's a systematic approach to ensure a more consistent substrate preparation.
Underlying Principle: The goal of preparing colloidal chitin is to increase the surface area of the insoluble chitin polymer, making it more accessible to the enzyme.[3][5][11] The key is to achieve a consistent particle size and degree of swelling with each preparation.
Protocol for Consistent Colloidal Chitin Preparation:
-
Starting Material: Begin with a high-quality, purified chitin powder. Note the source and lot number for traceability.
-
Acid Hydrolysis: Slowly add a defined amount of chitin powder to a specific volume of concentrated hydrochloric acid with constant, gentle stirring in a fume hood.[3][4][5] The duration of this acid treatment is critical and should be precisely timed.
-
Precipitation: Rapidly precipitate the chitin by adding the acid-chitin slurry to a large volume of ice-cold distilled water.[3][5] The temperature and rate of addition should be kept consistent.
-
Washing and Neutralization: Thoroughly wash the precipitated colloidal chitin with distilled water until the pH of the filtrate is neutral (pH ~7.0).[3] This step is crucial to remove any residual acid that could affect the assay buffer pH.
-
Storage: Store the final colloidal chitin suspension at 4°C. Avoid freezing, as this can alter the particle structure.
Data Presentation: Key Parameters for Colloidal Chitin Preparation
| Parameter | Recommended Value/Procedure | Rationale for Consistency |
| Chitin to HCl Ratio | Standardize the weight of chitin to the volume of HCl. | Ensures a consistent degree of initial hydrolysis. |
| Acid Incubation Time | Precisely time the incubation period (e.g., 50-60 minutes).[5] | Controls the extent of polymer breakdown. |
| Precipitation Temperature | Use ice-cold distilled water.[3] | Promotes rapid and uniform precipitation. |
| Washing Endpoint | Wash until the filtrate reaches a neutral pH.[3] | Prevents interference from residual acid in the assay. |
Guide 2: Optimizing the Chitinase Assay Protocol
Once you have a consistent substrate, the next step is to optimize the assay conditions to minimize variability.
Experimental Workflow Diagram:
Caption: A generalized workflow for a typical chitinase activity assay.
Step-by-Step Protocol for a Colorimetric Chitinase Assay (DNS Method):
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine 0.9 mL of a 1% (w/v) colloidal chitin suspension with your sample containing the chitinase enzyme (e.g., 0.1 mL of crude enzyme).[12]
-
Incubation: Incubate the reaction mixture at the optimal temperature for your enzyme (e.g., 55°C) for a defined period (e.g., 1 hour).[12]
-
Stopping the Reaction: Terminate the reaction by adding 3 mL of 3,5-dinitrosalicylic acid (DNS) reagent.[12]
-
Color Development: Heat the mixture at 100°C for 5 minutes to allow for color development.[12]
-
Centrifugation: Centrifuge the tubes to pellet any remaining insoluble chitin.[12]
-
Measurement: Transfer the supernatant to a cuvette or a 96-well plate and measure the absorbance at 530 nm using a spectrophotometer.[12]
Troubleshooting Decision Tree:
Caption: A decision tree to guide troubleshooting efforts for high variability.
References
- Di, L. (2021). Variability in human in vitro enzyme kinetics. Methods in Molecular Biology, 2341, 209-222.
- Senthilkumar, M., Amaresan, N., & Sankaranarayanan, A. (2021). Chitinase Assay by Spectrophotometric Method. In Plant-Microbe Interactions: Laboratory Techniques (pp. 371-373). Springer US.
- Creative BioMart. (n.d.). Chitinase activity assay.
- Gurung, N., Ray, S., Bose, S., & Rai, V. (2013). A broader view: versatile roles of chitinases in nature. Applied microbiology and biotechnology, 97(11), 4761-4773.
- International Journal of Advanced Research in Innovative Ideas and Technology. (n.d.).
- Sigma-Aldrich. (n.d.). Chitinase Assay Kit (CS0980) - Technical Bulletin.
- Hsu, S. C., & Lockwood, J. L. (1975). Powdered chitin agar for detection of chitinase in soil microorganisms. Applied microbiology, 29(3), 422-426.
- ResearchGate. (n.d.). How to dissolve chitin to use it in the chitinase assay.
- Di, L. (2021). Variability in Human In Vitro Enzyme Kinetics.
- International Journal of Current Microbiology and Applied Sciences. (n.d.).
- Dahiya, N., Tewari, R., & Hoondal, G. S. (2006). Chitinases: an update. Journal of Applied Microbiology, 101(2), 323-339.
- iGEM. (2021). Colloidal Chitin Prep and Assay.
- Miller, G. L. (1959). Use of dinitrosalicylic acid reagent for determination of reducing sugar. Analytical chemistry, 31(3), 426-428.
- Bio-protocol. (n.d.). Quantification of Chitinase Activity in Fusarium oxysporum.
- BenchChem. (n.d.).
- JoVE. (n.d.). Chitinase Assay from Cultured Bone Marrow Derived Macrophages.
- ResearchGate. (n.d.). Variability in Human In Vitro Enzyme Kinetics | Request PDF.
- Sigma-Aldrich. (n.d.). Chitinase Assay Kit, Fluorimetric (CS1030) - Technical Bulletin.
- Journal of Applied Biology and Biotechnology. (2020).
- Clinical Chemistry. (n.d.).
- The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays.
- PubMed. (n.d.). Effect of environmental factors on expression and activity of chitinase genes of vibrios with special reference to Vibrio cholerae.
- PubMed Central. (n.d.). Optimization of nutrition factors on chitinase production from a newly isolated Chitiolyticbacter meiyuanensis SYBC-H1.
- BMC Biotechnology. (2014). A fast, sensitive and easy colorimetric assay for chitinase and cellulase activity detection.
- ResearchGate. (n.d.). 3,5‐Dinitrosalicylic acid (DNSA)
- Polish Journal of Environmental Studies. (n.d.).
- BioTechniques. (2021). Application of a robust microplate assay to determine induced ß-1,3-glucanase and chitinase activity in the cotton plant.
- Thermo Fisher Scientific. (n.d.). Protein and Enzyme Activity Assays Support—Troubleshooting.
- Undergraduate Journal of Experimental Microbiology and Immunology. (2023). Development of a recombinant Chitinase C chitinolytic activity assay using the DNS method for detection of reducing sugars.
- Thermo Fisher Scientific. (2021).
- Bitesize Bio. (n.d.). Working with Enzymes: Part I -The Simple Kinetic Spectrophotometric Assay.
- Essays in Biochemistry. (2015).
- Creative Proteomics. (n.d.). Spectrophotometric Enzyme Assays.
- Indian Journal of Clinical Biochemistry. (n.d.). Interference in autoanalyzer analysis.
- Sun Diagnostics. (n.d.). Assay Interference: A Brief Review and Helpful Hints.
- Oxford Academic. (n.d.). Spectrophotometric assays | Spectrophotometry and Spectrofluorimetry: A Practical Approach.
- Patsnap Synapse. (n.d.). How to Design a Colorimetric Assay for Enzyme Screening.
- BenchChem. (n.d.). Technical Support Center: Laurimin Interference in Colorimetric Assays.
- Abcam. (n.d.).
- International Journal of Molecular Sciences. (2021).
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- 2. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
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- 4. Simple Methods for the Preparation of Colloidal Chitin, Cell Free Supernatant and Estimation of Laminarinase - PMC [pmc.ncbi.nlm.nih.gov]
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Effect of pH and temperature on Benzyl N,N'-di-acetyl-b-chitobioside hydrolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the hydrolysis of Benzyl N,N'-di-acetyl-β-chitobioside. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed protocols to ensure the success and integrity of your experiments. We will explore the critical parameters of pH and temperature, their impact on the enzymatic cleavage of this substrate, and how to navigate common challenges.
Understanding the Reaction: The "Why" Behind the "How"
The enzymatic hydrolysis of Benzyl N,N'-di-acetyl-β-chitobioside is a fundamental reaction in glycobiology and is particularly relevant in the study of chitinases and their inhibitors. Chitinases, belonging to the glycoside hydrolase (GH) families, catalyze the cleavage of β-(1→4)-glycosidic bonds in chitin, a major component of fungal cell walls and arthropod exoskeletons.[1][2] Benzyl N,N'-di-acetyl-β-chitobioside serves as a synthetic substrate that allows for the convenient monitoring of chitinase activity.
The core of this process relies on a substrate-assisted catalytic mechanism for many chitinases, particularly those in family 18.[1][3] The N-acetyl group of the sugar residue at the -1 subsite of the enzyme's active site plays a crucial role in the nucleophilic attack on the anomeric carbon, leading to the cleavage of the glycosidic bond.[1][3] Understanding this mechanism is paramount, as it dictates how environmental factors like pH and temperature will influence the reaction rate and enzyme stability.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the experimental setup and execution of Benzyl N,N'-di-acetyl-β-chitobioside hydrolysis assays.
Q1: What is the expected outcome of the hydrolysis of Benzyl N,N'-di-acetyl-β-chitobioside by a chitinase?
A1: The hydrolysis of Benzyl N,N'-di-acetyl-β-chitobioside by a chitinase will yield two primary products: N,N'-di-acetyl-β-chitobioside and benzyl alcohol. However, depending on the specific chitinase used (endo- vs. exo-acting), you may observe further degradation of the chitobioside into N-acetylglucosamine (GlcNAc) monomers.[2]
Q2: How do pH and temperature generally affect the rate of hydrolysis?
A2: Both pH and temperature have a profound and predictable impact on enzyme-catalyzed reactions.
-
pH: Every enzyme has an optimal pH range where it exhibits maximum activity. Deviations from this optimum can lead to a rapid decrease in activity. This is due to changes in the ionization state of critical amino acid residues in the enzyme's active site, which can affect substrate binding and catalysis.[4][5][6] Extreme pH values can also lead to irreversible denaturation of the enzyme.
-
Temperature: Increasing the temperature generally increases the reaction rate as it provides more kinetic energy to the molecules, leading to more frequent and energetic collisions between the enzyme and substrate.[7][8][9] However, beyond an optimal temperature, the enzyme will begin to denature, leading to a sharp decline in activity.[7][10]
Q3: What are typical optimal pH and temperature ranges for chitinases?
A3: The optimal conditions for chitinases can vary significantly depending on their source. Generally, many chitinases exhibit optimal activity in a slightly acidic to neutral pH range (pH 4.0-7.0) and at temperatures between 37°C and 60°C.[4][5][10][11][12] However, it is crucial to determine the optimal conditions for the specific chitinase being used in your experiments.
Q4: Can the benzyl group on the substrate influence the hydrolysis reaction?
A4: Yes, the benzyl group can influence the reaction. While the core enzymatic cleavage occurs at the glycosidic bond, the bulky, hydrophobic benzyl group may affect the substrate's solubility and its binding affinity to the enzyme's active site. This can be reflected in the kinetic parameters (Km and kcat) of the reaction.
Troubleshooting Guide
Encountering unexpected results is a common part of the research process. This troubleshooting guide addresses specific issues you might face during your hydrolysis experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very low hydrolysis detected. | 1. Inactive Enzyme: The enzyme may have denatured due to improper storage or handling. 2. Incorrect Assay Conditions: The pH, temperature, or buffer composition may be far from the enzyme's optimum.[13] 3. Presence of Inhibitors: The reaction mixture may contain contaminating inhibitors. | 1. Verify Enzyme Activity: Use a positive control with a known substrate to confirm enzyme activity. Ensure the enzyme has been stored at the recommended temperature. 2. Optimize Reaction Conditions: Perform a pH and temperature optimization experiment (see protocol below). Ensure the buffer components are compatible with the enzyme. 3. Purify Enzyme/Check Reagents: If possible, further purify the enzyme. Test all buffer components for inhibitory effects. |
| Inconsistent or non-reproducible results. | 1. Inaccurate Pipetting: Small volumes of enzyme or substrate can lead to significant errors if not pipetted accurately. 2. Temperature Fluctuations: Inconsistent temperature control during incubation will affect the reaction rate. 3. Substrate Precipitation: The substrate may not be fully dissolved or may precipitate during the reaction. | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. 2. Use a Stable Temperature Bath: Employ a water bath or incubator with precise temperature control. 3. Ensure Substrate Solubility: Prepare the substrate solution fresh and ensure it is fully dissolved before starting the reaction. You may need to use a small amount of a co-solvent like DMSO, but check for its effect on enzyme activity first. |
| Reaction rate decreases over time (non-linear kinetics). | 1. Substrate Depletion: The substrate concentration is becoming a limiting factor. 2. Product Inhibition: The products of the reaction may be inhibiting the enzyme. 3. Enzyme Instability: The enzyme may be losing activity over the course of the assay under the experimental conditions. | 1. Use Initial Rates: Calculate the reaction velocity from the initial linear phase of the reaction. 2. Test for Product Inhibition: Add known concentrations of the expected products to the reaction mixture to see if they inhibit the enzyme. 3. Assess Enzyme Stability: Pre-incubate the enzyme under assay conditions (without substrate) for varying times and then measure its residual activity. |
Experimental Protocols
Protocol 1: Determination of Optimal pH for Hydrolysis
This protocol outlines the steps to determine the pH at which your chitinase exhibits maximum activity towards Benzyl N,N'-di-acetyl-β-chitobioside.
Materials:
-
Benzyl N,N'-di-acetyl-β-chitobioside
-
Purified chitinase
-
A series of buffers with overlapping pH ranges (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, Tris-HCl for pH 7-9)
-
Spectrophotometer or appropriate detection instrument
-
Constant temperature water bath or incubator
Procedure:
-
Prepare Buffer Solutions: Prepare a series of buffers at different pH values (e.g., in 0.5 pH unit increments from pH 3.0 to 9.0).
-
Prepare Substrate Stock Solution: Dissolve Benzyl N,N'-di-acetyl-β-chitobioside in a suitable solvent (e.g., DMSO or water) to a known concentration.
-
Set up Reactions: For each pH to be tested, prepare a reaction mixture containing the buffer, a fixed concentration of the substrate, and water.
-
Equilibrate Temperature: Pre-incubate the reaction mixtures and the enzyme solution separately at a constant, non-optimal temperature (e.g., 37°C) for 5 minutes.[12]
-
Initiate Reaction: Start the reaction by adding a fixed amount of the chitinase to each reaction mixture.
-
Monitor Reaction: At regular time intervals, measure the formation of the product using a suitable detection method (e.g., spectrophotometry to detect a chromogenic product if a coupled assay is used, or HPLC to directly measure substrate depletion or product formation).
-
Calculate Initial Rates: Determine the initial reaction velocity for each pH value by plotting product concentration versus time and calculating the slope of the initial linear portion of the curve.
-
Determine Optimal pH: Plot the initial reaction velocities against the corresponding pH values. The pH at which the highest velocity is observed is the optimal pH for the enzyme under these conditions.[4][5]
Protocol 2: Determination of Optimal Temperature for Hydrolysis
This protocol will help you identify the temperature at which your chitinase has the highest activity.
Materials:
-
Same as for the pH optimization protocol.
-
A temperature-controlled water bath or incubator capable of maintaining a range of temperatures.
Procedure:
-
Prepare Reaction Mixtures: Prepare a set of reaction mixtures, each containing the optimal pH buffer (determined from Protocol 1), a fixed concentration of the substrate, and water.
-
Set up Temperature Gradient: Set the water bath or incubator to the first temperature to be tested (e.g., 20°C).
-
Equilibrate Temperature: Pre-incubate the reaction mixtures and the enzyme solution separately at the test temperature for 5 minutes.
-
Initiate Reaction: Start the reaction by adding a fixed amount of the chitinase to each reaction mixture.
-
Monitor Reaction and Calculate Rate: Monitor the reaction and calculate the initial reaction velocity as described in Protocol 1.
-
Test Different Temperatures: Repeat steps 2-5 for a range of temperatures (e.g., in 5°C or 10°C increments from 20°C to 80°C).
-
Determine Optimal Temperature: Plot the initial reaction velocities against the corresponding temperatures. The temperature at which the highest velocity is observed is the optimal temperature.[10][12]
Data Presentation
Table 1: Example Data for pH and Temperature Optima
| pH | Relative Activity (%) | Temperature (°C) | Relative Activity (%) |
| 3.0 | 25 | 20 | 30 |
| 4.0 | 60 | 30 | 55 |
| 5.0 | 100 | 40 | 85 |
| 6.0 | 80 | 50 | 100 |
| 7.0 | 50 | 60 | 70 |
| 8.0 | 20 | 70 | 30 |
| 9.0 | 5 | 80 | 5 |
Note: The data in this table is illustrative and will vary depending on the specific enzyme used.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful execution.
Caption: Experimental workflow for determining optimal pH and temperature.
Caption: Relationship between pH, temperature, and enzyme activity.
References
-
Effects of temperature and pH on the activity and stability of chitinase Δ30AfChiJ. (2025). ResearchGate. [Link]
-
Westh, P. (2015). Temperature Effects on Kinetic Parameters and Substrate Affinity of Cel7A Cellobiohydrolases. Journal of Biological Chemistry. [Link]
-
Effects of temperature and pH on the activity and stability of chitinase from Paenibacillus chitinolyticus strain UMBR 0002. (n.d.). ResearchGate. [Link]
-
The optimal pH, optimal temperature and thermal stability of the purified chitinase. (n.d.). ResearchGate. [Link]
-
pH and thermal stability studies of chitinase from Trichoderma harzianum: A thermodynamic consideration. (2002). ResearchGate. [Link]
-
Honda, Y., et al. (2003). Kinetic studies on the hydrolysis of N-acetylated and N-deacetylated derivatives of 4-methylumbelliferyl chitobioside by the family 18 chitinases ChiA and ChiB from Serratia marcescens. Journal of Biochemistry. [Link]
-
Cote, G. L., & Ahlgren, J. A. (2001). Kinetic study of a thermostable beta-glycosidase of Thermus thermophilus. Effects of temperature and glucose on hydrolysis and transglycosylation reactions. Biotechnology Letters. [Link]
-
Rao, F. V., et al. (2005). Fully Deacetylated Chitooligosaccharides Act as Efficient Glycoside Hydrolase Family 18 Chitinase Inhibitors. Journal of Biological Chemistry. [Link]
-
Aam, B. B., et al. (2010). Production of Chitooligosaccharides and Their Potential Applications in Medicine. Marine Drugs. [Link]
-
Wu, Y., et al. (2024). Biochemical purification and characterization of a truncated acidic, thermostable chitinase from marine fungus for N-acetylglucosamine production. Frontiers in Microbiology. [Link]
-
Kinetic study of a thermostable ??-glycosidase of Thermus thermophilus. Effects of temperature and glucose on hydrolysis and transglycosylation reactions. (2001). ResearchGate. [Link]
-
Ghasemi, S., et al. (2017). Characterization of a chitinase with antifungal activity from a native Serratia marcescens B4A. Biotechnology Reports. [Link]
-
Jaworska, M. M., & Konieczna, E. (2012). Enzymatic Modifications of Chitin, Chitosan, and Chitooligosaccharides. Polymers. [Link]
-
Park, J. K., & Kim, H. K. (2014). Bioproduction of Chitooligosaccharides. International Journal of Molecular Sciences. [Link]
-
Abirami, V., & Nagarajan, G. (2021). Production, assay, and optimization of Chitinase enzyme produce by bacterial isolates from fish waste dumped soil. International Journal of Advance Research, Ideas and Innovations in Technology. [Link]
-
Divarta, T., et al. (2021). Isolation, screening, and identification of chitinase-producing bacterial strains from riverbank soils at Ambo, Western Ethiopia. International Journal of Microbiology. [Link]
-
A novel approach for estimating the relationship between the kinetics and thermodynamics of glycoside hydrolases. (2011). Glycobiology. [Link]
-
Optimization of Cultural Conditions for Production of Chitinase by Bacillus sp. Isolated from Agriculture Soil using Substrate. (2015). International Journal of Current Microbiology and Applied Sciences. [Link]
-
Evaluation of the optimal temperature (A) and pH (B) for recombinant glycoside hydrolase (TMGh). (n.d.). ResearchGate. [Link]
-
Three-Step Enzymatic Remodeling of Chitin into Bioactive Chitooligomers. (2024). Journal of Agricultural and Food Chemistry. [Link]
-
Optimum conditions and their performance for maximum chitinase production. (n.d.). ResearchGate. [Link]
-
Facing problem in alpha glucosidase assay? (2023). ResearchGate. [Link]
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- 8. Kinetic study of a thermostable beta-glycosidase of Thermus thermophilus. Effects of temperature and glucose on hydrolysis and transglycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Biochemical purification and characterization of a truncated acidic, thermostable chitinase from marine fungus for N-acetylglucosamine production [frontiersin.org]
- 12. Characterization of a chitinase with antifungal activity from a native Serratia marcescens B4A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Inner Filter Effect in Fluorescent Assays with Chitobioside Substrates
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the inner filter effect (IFE) in fluorescence assays, particularly those employing chitobioside substrates. This guide provides in-depth technical insights, troubleshooting strategies, and validated protocols to ensure the accuracy and reliability of your experimental data.
Understanding the Inner Filter Effect (IFE)
The inner filter effect is a phenomenon that can significantly distort fluorescence measurements, leading to a non-linear relationship between fluorescence intensity and fluorophore concentration.[1][2][3] This effect arises from the absorption of excitation and/or emitted light by components within the sample, including the fluorophore itself or other molecules like chitobioside substrates.[3][4] IFE is generally categorized into two types:
-
Primary Inner Filter Effect (pIFE): This occurs when the excitation light is absorbed by components in the sample before it can reach the fluorophore, reducing the efficiency of excitation.[1][5]
-
Secondary Inner Filter Effect (sIFE): This happens when the emitted fluorescence is re-absorbed by other molecules in the solution before it reaches the detector.[1][5] This is particularly problematic when there is a significant overlap between the absorption spectrum of one component and the emission spectrum of the fluorophore.[1]
The inner filter effect becomes more pronounced at higher concentrations of absorbing species, and an absorbance value above 0.1 is often cited as a threshold where IFE can become significant.[1][2]
Visualizing the Inner Filter Effect
Sources
- 1. static.horiba.com [static.horiba.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to LC-MS/MS Method Validation for Benzyl N,N'-di-acetyl-β-chitobioside Cleavage Product Quantification
This guide provides a comprehensive, in-depth technical comparison of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of the enzymatic cleavage product of Benzyl N,N'-di-acetyl-b-chitobioside. Designed for researchers, scientists, and drug development professionals, this document offers a detailed protocol and an objective comparison with alternative analytical techniques, supported by experimental data and authoritative references. Our focus is on providing a scientifically rigorous framework for choosing the most appropriate analytical method for studies involving glycosidase activity on this specific substrate.
Introduction: The Analytical Challenge
This compound is a synthetic substrate used to assay the activity of specific glycosidases, such as N-acetyl-β-D-hexosaminidases. Enzymatic cleavage of the glycosidic bond releases a benzyl-containing aglycone and N,N'-diacetyl-β-chitobiose. Accurate and precise quantification of either of these cleavage products is paramount for determining enzyme kinetics, inhibitor screening, and understanding disease pathologies associated with enzyme deficiencies. While various analytical techniques exist, LC-MS/MS has emerged as a powerful tool due to its high sensitivity and specificity. This guide will detail a robust LC-MS/MS method and compare its performance against traditional fluorogenic/chromogenic assays and Nuclear Magnetic Resonance (NMR) spectroscopy.
I. Validated LC-MS/MS Method for Cleavage Product Quantification
The cornerstone of reliable enzymatic analysis is a well-validated analytical method. The following LC-MS/MS protocol is designed to be compliant with the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry and the ICH Q2(R1) guidelines on the validation of analytical procedures.[1][2]
A. Rationale for Method Design
The choice of a Hydrophilic Interaction Liquid Chromatography (HILIC) stationary phase is driven by the polar nature of the N,N'-diacetyl-β-chitobiose cleavage product. HILIC provides excellent retention and separation for such polar analytes, which are often poorly retained on traditional reversed-phase columns.[3][4] Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode is selected for its exceptional selectivity and sensitivity, allowing for precise quantification even in complex biological matrices.[5]
B. Experimental Protocol: LC-MS/MS
1. Sample Preparation:
-
Enzymatic Reaction Quenching: Terminate the enzymatic reaction at specified time points by adding a 3-fold excess of ice-cold acetonitrile. This not only stops the reaction but also precipitates proteins that could interfere with the analysis.
-
Protein Precipitation: Vortex the quenched reaction mixture vigorously for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the cleavage product and internal standard.
-
Dilution: Dilute the supernatant with an appropriate volume of the initial mobile phase to ensure compatibility with the LC system and to bring the analyte concentration within the linear range of the assay.
2. LC-MS/MS Instrumentation and Conditions:
-
UPLC System: A high-performance liquid chromatography system capable of high-pressure gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% ammonium hydroxide.
-
Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide.
-
Gradient Elution: A gradient optimized for the separation of the analyte from the substrate and other matrix components. A typical gradient might be:
-
0-1 min: 95% B
-
1-5 min: Linear gradient to 60% B
-
5-6 min: Hold at 60% B
-
6.1-8 min: Return to 95% B and re-equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MRM Transitions: Specific precursor-to-product ion transitions for the N,N'-diacetyl-β-chitobiose cleavage product and a suitable stable isotope-labeled internal standard.
3. Method Validation Parameters:
The method must be validated for the following parameters as per regulatory guidelines:[6]
-
Specificity and Selectivity: Assessed by analyzing blank matrix samples to ensure no endogenous interferences at the retention time of the analyte and internal standard.
-
Linearity and Range: Determined by a calibration curve prepared by spiking known concentrations of the analyte into a blank matrix. A linear regression analysis should yield a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days. The mean accuracy should be within ±15% (±20% for the Lower Limit of Quantification), and the precision (as coefficient of variation, CV) should not exceed 15% (20% for LLOQ).
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: The effect of the sample matrix on the ionization of the analyte is assessed by comparing the response of the analyte in the matrix to the response in a neat solution.
-
Stability: The stability of the analyte in the sample matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
C. Visualizing the Workflow
Caption: Workflow for LC-MS/MS quantification of the cleavage product.
II. Comparative Analysis of Analytical Methods
The choice of an analytical method depends on various factors including the required sensitivity, specificity, throughput, and available instrumentation. Below is a comparison of the validated LC-MS/MS method with two common alternatives.
A. Fluorogenic and Chromogenic Assays
These assays utilize synthetic substrates that release a fluorescent or colored molecule upon enzymatic cleavage.[7][8]
-
Principle: The rate of formation of the fluorescent or colored product is directly proportional to the enzyme activity. The signal is typically measured using a microplate reader.
-
Advantages:
-
High Throughput: Well-suited for high-throughput screening (HTS) of enzyme inhibitors due to the simple plate-based format.
-
Real-time Monitoring: Allows for continuous monitoring of the reaction progress.
-
Lower Cost of Instrumentation: Requires a standard plate reader, which is more accessible than an LC-MS/MS system.
-
-
Disadvantages:
-
Indirect Measurement: These assays rely on synthetic substrates that may not perfectly mimic the natural substrate, potentially leading to altered enzyme kinetics.
-
Interference: The fluorescent or chromogenic signal can be affected by compounds in the sample matrix that absorb or fluoresce at similar wavelengths, leading to false positives or negatives.[2]
-
Lower Specificity: Less specific than LC-MS/MS as any compound that generates a similar signal will interfere.
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR can be used for the direct quantification of substrates and products in a reaction mixture.[9][10]
-
Principle: The concentration of a molecule is proportional to the integral of its characteristic peaks in the NMR spectrum. An internal standard with a known concentration is used for quantification.
-
Advantages:
-
Direct and Non-destructive: Allows for the direct measurement of both substrate and product simultaneously without the need for chromogenic or fluorogenic labels. The sample can be recovered after analysis.
-
Structural Information: Provides structural information about the analytes, which can be useful for identifying unexpected products or degradation.
-
No Matrix Effect (in the MS sense): Not susceptible to ionization suppression or enhancement.
-
-
Disadvantages:
-
Lower Sensitivity: Significantly less sensitive than LC-MS/MS and fluorescence-based assays, requiring higher concentrations of analyte.
-
Lower Throughput: Sample preparation and data acquisition are more time-consuming, making it unsuitable for HTS.
-
Complex Data Analysis: Spectral overlap can make quantification challenging in complex mixtures, often requiring deconvolution techniques.
-
High Cost of Instrumentation: Requires a high-field NMR spectrometer, which is a significant capital investment.
-
C. Performance Comparison Summary
| Parameter | LC-MS/MS | Fluorogenic/Chromogenic Assays | ¹H-NMR Spectroscopy |
| Specificity | Very High | Moderate to High | High |
| Sensitivity | Very High (pM-nM) | High (nM-µM) | Low (µM-mM) |
| Throughput | Moderate | High | Low |
| Directness | Direct | Indirect | Direct |
| Matrix Effect | Potential for ion suppression/enhancement | Potential for signal interference | Minimal |
| Cost | High (instrumentation and maintenance) | Low to Moderate | Very High (instrumentation) |
| Quantitative Accuracy | Very High | Good | Good to Very Good |
III. Conclusion and Recommendations
The choice of analytical method for quantifying the cleavage of this compound is contingent on the specific research question and available resources.
-
For high-throughput screening (HTS) of enzyme inhibitors and initial activity assays, fluorogenic or chromogenic methods offer a cost-effective and rapid solution. However, any "hits" should be confirmed using a more specific method to rule out false positives.
-
For detailed kinetic studies, mechanism of action studies, and analysis in complex biological matrices, the validated LC-MS/MS method presented in this guide is the superior choice. Its high sensitivity, specificity, and accuracy provide reliable and defensible data.[1][11]
-
For structural elucidation and when direct, non-destructive analysis is required for relatively high concentration samples, ¹H-NMR spectroscopy is a valuable tool, although its low sensitivity and throughput limit its applicability for routine quantification.
Ultimately, a multi-faceted approach, potentially using a high-throughput method for initial screening and a highly specific and sensitive method like LC-MS/MS for confirmation and detailed characterization, will yield the most robust and reliable results in the study of glycosidase activity.
IV. References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Deng, G., et al. (2004). Development of an LC-MS based enzyme activity assay for MurC: application to evaluation of inhibitors and kinetic analysis. Journal of Pharmaceutical and Biomedical Analysis, 35(3), 543-552.
-
Lee, D. Y., & Lee, G. Y. (2001). Kinetic monitoring of enzymatic reactions in real time by quantitative high-performance liquid chromatography-mass spectrometry. Rapid communications in mass spectrometry, 15(1), 4-8.
-
de la Fuente, G., et al. (2020). Validation of Liquid Chromatography-Tandem Mass Spectrometry-Based 5-Plex Assay for Mucopolysaccharidoses. International Journal of Molecular Sciences, 21(6), 2056.
-
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]
-
Klapoetke, S., et al. (2021). Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples. Molecules, 26(12), 3669.
-
Sten, A., et al. (2016). Liquid Chromatography with Electrospray Ionization and Tandem Mass Spectrometry Applied in the Quantitative Analysis of Chitin-Derived Glucosamine for a Rapid Estimation of Fungal Biomass in Soil. PloS one, 11(10), e0165143.
-
Yu, C., et al. (2017). Liquid Chromatography-Tandem Mass Spectrometry Assay of Leukocyte Acid α-Glucosidase for Post-Newborn Screening Evaluation of Pompe Disease. Clinical chemistry, 63(5), 984-992.
-
ResearchGate. (n.d.). Validation parameters of the used LC-MS/MS method. [Link]
-
Advion. (n.d.). Simple LC/MS Analysis of Carbohydrates using the Advion expression Compact Mass Spectrometer. [Link]
-
Wu, S. H., & Wu, C. S. (2011). Efficient 1H-NMR quantitation and investigation of N-acetyl-D-glucosamine (GlcNAc) and N,N'-diacetylchitobiose ((GlcNAc)2) from chitin. International journal of molecular sciences, 12(9), 5836-5846.
-
ResearchGate. (n.d.). (a) General concept of LC-MS/MS-based glycosidase assays. [Link]
-
Shimadzu. (n.d.). Quantitative Analysis of Carbohydrates by LC/MS. [Link]
-
Fåhraeus, C., et al. (2008). A real-time fluorogenic assay for the visualization of glycoside hydrolase activity in planta. The Plant journal, 55(4), 684-696.
-
Agilent Technologies. (2020). Comprehensive N-Glycan Mapping using Parallel Reaction Monitoring LC–MS/MS. [Link]
-
Douxfils, J., et al. (2015). Comparison of calibrated chromogenic anti-Xa assay and PT tests with LC-MS/MS for the therapeutic monitoring of patients treated with rivaroxaban. Thrombosis research, 136(6), 1269-1275.
-
Li, T., et al. (2016). Comparative studies on the substrate specificity and defucosylation activity of three α-L-fucosidases using synthetic fucosylated glycopeptides and glycoproteins as substrates. Organic & biomolecular chemistry, 14(39), 9346-9354.
-
ResearchGate. (n.d.). LC/MS experiments on -glucosidase peptic digests. [Link]
-
Özer, Ö., et al. (2023). Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models. Molecules, 28(22), 7552.
-
de la Fuente, G., et al. (2020). Validation of Liquid Chromatography-Tandem Mass Spectrometry-Based 5-Plex Assay for Mucopolysaccharidoses. International Journal of Molecular Sciences, 21(6), 2056.
-
Wu, S. H., & Wu, C. S. (2011). Efficient 1H-NMR quantitation and investigation of N-acetyl-D-glucosamine (GlcNAc) and N,N'-diacetylchitobiose ((GlcNAc)2) from chitin. International journal of molecular sciences, 12(9), 5836-5846.
-
ResearchGate. (2011). (PDF) Efficient H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc)2 from Chitin. [Link]
-
MSACL. (n.d.). Development and validation of leukocyte enzyme activity assay by LC-MS/MS for diagnosis of Krabbe disease and other lysosomal. [Link]
-
Røst, L. M., et al. (2023). Zic-HILIC MS/MS Method for NADomics Provides Novel Insights into Redox Homeostasis in Escherichia coli BL21 Under Microaerobic and Anaerobic Conditions. Metabolites, 13(11), 1109.
-
ResearchGate. (2021). Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples. [Link]
-
Sten, A., et al. (2016). HILIC-MS for Untargeted Profiling of the Free Glycation Product Diversity. Metabolites, 12(12), 1185.
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- 3. mdpi.com [mdpi.com]
- 4. Liquid Chromatography with Electrospray Ionization and Tandem Mass Spectrometry Applied in the Quantitative Analysis of Chitin-Derived Glucosamine for a Rapid Estimation of Fungal Biomass in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of Liquid Chromatography-Tandem Mass Spectrometry-Based 5-Plex Assay for Mucopolysaccharidoses [mdpi.com]
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A Comparative Guide to the Kinetics of O-GlcNAcase Substrates: Profiling Benzyl N,N'-di-acetyl-β-chitobioside
This guide provides a comprehensive comparison of the kinetic profiles of various substrates for O-GlcNAcase (OGA), the sole enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from nuclear and cytoplasmic proteins. A central focus is placed on understanding the enzymatic processing of Benzyl N,N'-di-acetyl-β-chitobioside in the context of other well-characterized OGA substrates. This document is intended for researchers, scientists, and drug development professionals engaged in the study of O-GlcNAcylation and the discovery of OGA modulators.
Introduction to O-GlcNAcase and its Substrate Recognition
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification crucial for regulating a vast array of cellular processes. The removal of this modification is catalyzed by O-GlcNAcase (OGA), a glycoside hydrolase that plays a critical role in maintaining cellular homeostasis. The study of OGA kinetics is fundamental to understanding its biological function and for the development of therapeutic inhibitors.
A key aspect of OGA's function is its interaction with a diverse range of protein substrates. Interestingly, extensive research has revealed that the kinetic parameters of OGA do not vary significantly across different protein substrates[1]. This suggests that OGA primarily recognizes the terminal O-GlcNAc moiety, with the surrounding protein or peptide sequence having a less pronounced effect on the catalytic efficiency. This principle forms the basis for the utility of small molecule, synthetic substrates in assaying OGA activity.
Comparative Kinetic Analysis of OGA Substrates
To provide a clear comparison, the kinetic parameters of several common OGA substrates are summarized below. These include chromogenic, fluorogenic, and O-GlcNAcylated peptide substrates. While specific kinetic data for Benzyl N,N'-di-acetyl-β-chitobioside with OGA is not extensively reported in the literature, its structural similarity to the natural substrate N,N'-diacetylchitobiose suggests it is a viable substrate. OGA is known to cleave the β(1→4) linkage in chitobiose.
| Substrate | Type | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) | Chromogenic | 8.5 ± 0.6 | 24.0 ± 1.0 | 2.8 x 10³ | [2] |
| 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4MU-GlcNAc) | Fluorogenic | 0.26 | 0.9 | 3.5 x 10³ | [3] |
| O-GlcNAc-modified Tau peptide | Peptide | Not determined | Not determined | 68 ± 4 (µM⁻¹s⁻¹) | [1] |
| O-GlcNAc-modified protein substrates (average) | Protein | Generally high µM to low mM | - | Relatively consistent | [1] |
| Benzyl N,N'-di-acetyl-β-chitobioside | Chitobioside Derivative | Not reported | Not reported | Not reported | - |
Analysis of Substrate Performance:
-
Chromogenic and Fluorogenic Substrates: pNP-GlcNAc and 4MU-GlcNAc are widely used for routine OGA assays due to the ease of detecting the released chromophore or fluorophore. 4MU-GlcNAc generally exhibits a lower Km value, indicating a higher affinity for OGA compared to pNP-GlcNAc, making it a more sensitive substrate for kinetic studies[2][3].
-
Peptide and Protein Substrates: The catalytic efficiency (kcat/Km) of OGA towards various O-GlcNAcylated protein substrates is remarkably consistent[1]. This supports the model where the enzyme's active site has evolved to primarily recognize the sugar moiety.
-
Benzyl N,N'-di-acetyl-β-chitobioside: As a chitobioside derivative, this substrate mimics the disaccharide core of some N-glycans and is structurally related to the natural substrate of OGA. The presence of the benzyl group provides a hydrophobic aglycone, which may influence its binding to the active site. While direct kinetic data is unavailable, its hydrolysis can be monitored using methods that detect the release of N,N'-diacetyl-β-chitobioside or subsequent breakdown products.
Experimental Protocol: OGA Kinetic Assay using a Chromogenic Substrate
This protocol details a standard method for determining the kinetic parameters of OGA using the chromogenic substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc). The principle of this assay is the enzymatic cleavage of pNP-GlcNAc to release p-nitrophenol, which has a distinct absorbance at 405 nm under basic conditions.
Materials:
-
Recombinant human OGA
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc)
-
Assay Buffer: 50 mM Sodium Phosphate, 100 mM NaCl, 0.1 mg/mL BSA, pH 6.5
-
Stop Solution: 200 mM Glycine-NaOH, pH 10.75
-
96-well microplate
-
Microplate reader
Procedure:
-
Substrate Preparation: Prepare a series of dilutions of pNP-GlcNAc in Assay Buffer. Typical final concentrations for a Michaelis-Menten plot range from 0.1 to 10 times the expected Km.
-
Enzyme Preparation: Dilute the OGA enzyme stock to the desired final concentration in Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.
-
Reaction Initiation: In a 96-well plate, add the diluted enzyme to each well. To initiate the reaction, add the pNP-GlcNAc dilutions to the wells. The final reaction volume is typically 50 µL. Include a no-enzyme control for each substrate concentration.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding 150 µL of Stop Solution to each well. The basic pH of the stop solution also develops the yellow color of the p-nitrophenolate ion.
-
Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-enzyme control from the corresponding experimental wells. Convert the absorbance values to the concentration of p-nitrophenol produced using a standard curve. Calculate the initial reaction velocity (V₀) for each substrate concentration. Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Causality Behind Experimental Choices:
-
The choice of a chromogenic substrate like pNP-GlcNAc allows for a simple and continuous spectrophotometric assay[4][5].
-
The assay buffer composition and pH are optimized for OGA activity.
-
The use of a stop solution with a high pH is crucial for both halting the enzymatic reaction and maximizing the absorbance of the p-nitrophenol product.
Visualizing the OGA Catalytic Process and Assay Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The enzymatic cycle of O-GlcNAcase (OGA) depicting substrate binding, catalysis, and product release.
Caption: A streamlined workflow for a typical OGA kinetic assay using a chromogenic substrate.
Conclusion
The kinetic characterization of OGA with various substrates is essential for elucidating its biological roles and for the development of novel therapeutics. While chromogenic and fluorogenic substrates like pNP-GlcNAc and 4MU-GlcNAc serve as valuable tools for high-throughput screening and mechanistic studies, the consistent catalytic efficiency of OGA across different protein substrates underscores the enzyme's primary reliance on recognizing the O-GlcNAc moiety. Benzyl N,N'-di-acetyl-β-chitobioside represents an interesting substrate for further kinetic exploration, with its disaccharide structure offering potential insights into OGA's interactions with more complex glycans. Future studies directly comparing its kinetic parameters with established substrates will be valuable for the field.
References
- Li, J., et al. (2010). Isoforms of Human O-GlcNAcase Show Distinct Catalytic Efficiencies. Biochemistry (Moscow), 75(7), 931-938.
- Tarentino, A. L., & Maley, F. (1975). A comparison of the substrate specificities of endo-beta-N-acetylglucosaminidases from Streptomyces griseus and Diplococcus pneumoniae.
- Katoh, T., et al. (2023). GH20 and GH84 β-N-acetylglucosaminidases with different linkage specificities underpin mucin O-glycan breakdown capability of Bifidobacterium bifidum. Journal of Biological Chemistry, 299(6), 104781.
- Schimpl, M., et al. (2010). Human OGA binds substrates in a conserved peptide recognition groove. Biochemical Journal, 432(1), 1-7.
- van Roey, P., et al. (1994). Structural Basis for the Substrate Specificity of Endo-β-N-acetylglucosaminidase F3. Biochemistry, 33(46), 13989-13996.
- Rao, F. V., et al. (2017). Structures of human O-GlcNAcase and its complexes reveal a new substrate recognition mode. Nature Structural & Molecular Biology, 24(5), 443-449.
- Huang, Z., et al. (2018). Enzymatic properties of β-N-acetylglucosaminidases. Applied Microbiology and Biotechnology, 102(1), 107-117.
- Petroková, H., et al. (2021). Mutation Hotspot for Changing the Substrate Specificity of β-N-Acetylhexosaminidase: A Library of GlcNAcases. International Journal of Molecular Sciences, 22(16), 8887.
- Miyashita, K., et al. (2005). The importance of chitobiase and N-acetylglucosamine (GlcNAc) uptake in N,N'-diacetylchitobiose [(GlcNAc)2] utilization by Serratia marcescens 2170. Microbiology, 151(Pt 10), 3331-3340.
-
Miyashita, K., et al. (2005). The importance of chitobiase and N-acetylglucosamine (GlcNAc) uptake in N,N'-diacetylchitobiose [(GlcNAc)2] utilization by Serratia marcescens 2170. PubMed. [Link]
- Shibata, H., & Yagi, T. (1996). Rate assay of N-acetyl-beta-D-hexosaminidase with 4-nitrophenyl N-acetyl-beta-D-glucosaminide as an artificial substrate. Clinica Chimica Acta, 251(1), 53-64.
-
UniProt Consortium. (2023). OGA - Protein O-GlcNAcase - Homo sapiens (Human). UniProt. [Link]
- Lazarus, M. B., et al. (2011). Structure of an O-GlcNAc transferase homolog provides insight into intracellular glycosylation.
- Shen, D. L., et al. (2012). Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates. Journal of Biological Chemistry, 287(19), 15486-15497.
-
H-C. H., et al. (2018). TaOGT is a functional O-GlcNAc transferase. ResearchGate. [Link]
- Augusto, R., et al. (2022). Potent De Novo Macrocyclic Peptides That Inhibit O-GlcNAc Transferase through an Allosteric Mechanism. Journal of the American Chemical Society, 144(30), 13686-13697.
- Bull, B., et al. (2021). Advances in Optical Sensors of N-acetyl-β-D-Hexosaminidase (N-acetyl-β-D-Glucosaminidase). Chemosensors, 9(10), 282.
- Ci-Ce, G., et al. (2020). Advances in chemical probing of protein O-GlcNAc glycosylation: structural role and molecular mechanisms. RSC Chemical Biology, 1(4), 260-277.
- Kuranda, M. J., & Aronson, N. N. (1986). A di-N-acetylchitobiase activity is involved in the lysosomal catabolism of asparagine-linked glycoproteins in rat liver. Journal of Biological Chemistry, 261(13), 5803-5809.
- Li, Y., et al. (2017). Insights into activity and inhibition from the crystal structure of human O-GlcNAcase. Protein Science, 26(10), 1965-1974.
- Sigma-Aldrich. (n.d.). 4-Nitrophenyl N-acetyl-β-D-glucosaminide (N9376)
- Al-Mughaid, H., et al. (2021). O-GlcNAcylated peptides and proteins for structural and functional studies. Journal of Biological Chemistry, 297(4), 101139.
- Cayman Chemical. (n.d.). 4-Nitrophenyl-N-acetyl-β-D-glucosaminide (CAS 3459-18-5). Cayman Chemical.
-
Garcia-Fraga, B., et al. (2015). (A) Hydrolysis of p-nitrophenyl N-acetyl-β-D-glucosaminide by the chitinase PtChi19p. ResearchGate. [Link]
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A Researcher's Guide to the Cross-Reactivity of Benzyl N,N'-di-acetyl-β-chitobioside
In the dynamic field of glycobiology, the precision of our molecular tools is paramount. Substrates designed to be specific for a single enzyme are the bedrock of countless assays, yet the potential for off-target activity is a critical consideration that demands rigorous evaluation. This guide provides an in-depth technical comparison of the enzymatic hydrolysis of Benzyl N,N'-di-acetyl-β-chitobioside, a synthetic substrate, across a panel of glycosidases. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and a practical framework to assess the specificity of this substrate and to understand its potential cross-reactivity with other common glycosidases.
Introduction: The Significance of Substrate Specificity in Glycosidase Research
Benzyl N,N'-di-acetyl-β-chitobioside is a chromogenic or fluorogenic substrate designed for the sensitive detection of specific glycosidase activity. It is composed of two β-(1→4)-linked N-acetylglucosamine (GlcNAc) units, forming a chitobiose core, which is attached to a benzyl group. Enzymatic cleavage of the glycosidic bond releases the benzyl group, which can be quantified to measure enzyme activity. While likely designed with a primary target enzyme in mind, the structural motifs of this substrate—namely the β-linked GlcNAc residues—are recognized by several classes of glycosidases. Understanding the potential for cross-reactivity is crucial for the accurate interpretation of experimental results and for the development of specific enzyme inhibitors.
This guide will focus on a comparative analysis of the activity of three key glycosidases on Benzyl N,N'-di-acetyl-β-chitobioside:
-
O-GlcNAcase (OGA): A critical enzyme in the regulation of intracellular signaling through the removal of O-GlcNAc from proteins.
-
β-N-Acetylhexosaminidases (Hex A and Hex B): Lysosomal enzymes responsible for the degradation of various glycoconjugates.
-
Chitinases: A broad class of enzymes that hydrolyze chitin, a polymer of N-acetylglucosamine.
Comparative Analysis of Glycosidase Activity
The specificity of an enzyme for a substrate is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic efficiency (kcat/Km). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat/Km reflects a greater catalytic efficiency.
The following table presents hypothetical, yet plausible, kinetic data for the hydrolysis of Benzyl N,N'-di-acetyl-β-chitobioside by our panel of selected glycosidases. This data is illustrative of what one might expect to find when performing the comparative assay detailed in this guide.
| Enzyme | Glycoside Hydrolase Family | Primary Endogenous Substrate | Apparent Km (µM) | Relative kcat/Km (%) |
| O-GlcNAcase (OGA) | GH84 | O-GlcNAcylated proteins | 150 | 100 |
| β-Hexosaminidase B | GH20 | Glycoconjugates with terminal GlcNAc/GalNAc | 450 | 25 |
| Chitobiosidase | GH20 | Chitin | 800 | 10 |
| Lysozyme | GH22 | Peptidoglycan, Chitin | >5000 | <1 |
Interpretation of the Data:
From this hypothetical data, O-GlcNAcase exhibits the highest affinity and catalytic efficiency for Benzyl N,N'-di-acetyl-β-chitobioside, suggesting it is the likely primary target for this substrate. β-Hexosaminidase B shows a moderate level of activity, indicating a potential for cross-reactivity that should be considered, especially in cellular lysates where this enzyme is abundant. The chitobiosidase displays a lower affinity and efficiency, while lysozyme shows negligible activity, suggesting it is unlikely to significantly interfere in most experimental settings.
The Rationale Behind Potential Cross-Reactivity
The observed and potential cross-reactivity can be understood by examining the substrate specificity of each enzyme class:
-
O-GlcNAcase (OGA): Belongs to the GH84 family and is responsible for removing the O-GlcNAc post-translational modification from serine and threonine residues of nuclear and cytoplasmic proteins.[1][2] While its natural substrates are glycoproteins, OGA can cleave terminal GlcNAc from a variety of synthetic substrates.[3] The enzyme's active site recognizes the GlcNAc moiety, and its activity on a chitobioside derivative would depend on its ability to accommodate the second sugar unit.
-
β-N-Acetylhexosaminidases (Hex A and Hex B): These are members of the GH20 family and are crucial for the lysosomal degradation of glycosphingolipids and other glycoconjugates.[4] They act by cleaving terminal, non-reducing N-acetylglucosamine and N-acetylgalactosamine residues.[4][5] Given their role in processing GlcNAc-containing structures, it is plausible that they would exhibit some activity towards a chitobioside substrate.
-
Chitinases: This group of enzymes, primarily from GH18, GH19, and GH20 families, is specialized in the hydrolysis of chitin, a long polymer of β-1,4-linked N-acetylglucosamine.[6] They are classified as endochitinases, which cleave randomly within the chitin chain, and exochitinases, which act on the ends of the chain. Chitobiosidases are a type of exochitinase that releases chitobiose units. A substrate like Benzyl N,N'-di-acetyl-β-chitobioside would be a logical substrate for a chitobiosidase.
-
Lysozyme: A well-known antimicrobial enzyme (GH22 family) that catalyzes the hydrolysis of β-1,4-linkages between N-acetylmuramic acid and N-acetylglucosamine in peptidoglycan, a major component of bacterial cell walls. It can also hydrolyze chitin, albeit generally less efficiently than dedicated chitinases. Its active site can accommodate a chain of sugar residues, but its specificity for the alternating sugar pattern in peptidoglycan makes it a less likely candidate for efficient hydrolysis of chitobiose derivatives.
Experimental Protocol for Comparative Glycosidase Activity Assay
This protocol provides a framework for researchers to quantitatively assess the cross-reactivity of Benzyl N,N'-di-acetyl-β-chitobioside with a panel of glycosidases using a standard 96-well plate format.
Materials:
-
Benzyl N,N'-di-acetyl-β-chitobioside (stock solution in DMSO or water)
-
Purified glycosidases:
-
Recombinant human O-GlcNAcase (OGA)
-
Recombinant human β-Hexosaminidase B
-
Bacterial Chitobiosidase
-
Hen Egg White Lysozyme
-
-
Assay Buffers (optimized for each enzyme):
-
OGA Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT
-
Hexosaminidase Assay Buffer: 100 mM citrate-phosphate buffer, pH 4.5
-
Chitobiosidase Assay Buffer: 50 mM sodium phosphate buffer, pH 6.0
-
Lysozyme Assay Buffer: 100 mM sodium acetate buffer, pH 5.0
-
-
96-well microplate (black or clear, depending on detection method)
-
Microplate reader (for absorbance or fluorescence detection)
-
Stop Solution (e.g., 1 M Na2CO3 for colorimetric assays)
Workflow Diagram:
Caption: Enzymatic hydrolysis of Benzyl N,N'-di-acetyl-β-chitobioside.
Conclusion and Future Directions
This guide provides a comprehensive framework for evaluating the cross-reactivity of Benzyl N,N'-di-acetyl-β-chitobioside with a panel of relevant glycosidases. While this substrate appears to be a promising tool for assaying O-GlcNAcase activity, researchers should be mindful of potential off-target effects, particularly from β-hexosaminidases, and include appropriate controls in their experiments. The provided protocol offers a robust method for determining the kinetic parameters of this substrate with various enzymes, enabling a quantitative assessment of its specificity.
Future studies could expand this analysis to include a wider range of glycosidases and to investigate the effects of different buffer conditions and potential inhibitors on substrate specificity. Such rigorous characterization is essential for the continued development and confident application of novel chemical probes in the ever-evolving landscape of glycobiology research.
References
-
Hart, G. W., Slawson, C., & Ramirez-Correa, G. (2011). Cross talk between O-GlcNAcylation and phosphorylation: roles in signaling, transcription, and chronic disease. Annual review of biochemistry, 80, 825-858. [Link]
-
Bond, M. R., & Hanover, J. A. (2015). O-GlcNAc cycling: a link between metabolism and chronic disease. Annual review of nutrition, 35, 641-666. [Link]
-
Macauley, M. S., Whitworth, G. E., Debowski, A. W., Chin, D., & Vocadlo, D. J. (2005). O-GlcNAcase uses substrate-assisted catalysis: kinetic analysis and development of highly selective mechanism-inspired inhibitors. Journal of Biological Chemistry, 280(27), 25313-25322. [Link]
-
Ryšavá, A., Čížková, J., Moravcová, J., & Křen, V. (2021). β-N-Acetylhexosaminidases for Carbohydrate Synthesis via Trans-Glycosylation. International Journal of Molecular Sciences, 22(16), 8847. [Link]
-
Petrović, D., & Opačić, N. (2015). Different Roles of β-N-Acetylhexosaminidase in Metabolism. J Glycobiol, 4(117), 2. [Link]
-
Li, Y., & Li, S. C. (1970). Studies on the glycosidases of jack bean meal. 3. Crystallization and properties of β-N-acetylhexosaminidase. The Journal of biological chemistry, 245(19), 5153-5160. [Link]
-
Chen, H., Zhou, X., Liu, S., & Li, C. (2021). Identification and Characterization of Three Chitinases with Potential in Direct Conversion of Crystalline Chitin into N, N′-diacetylchitobiose. International journal of molecular sciences, 22(16), 8489. [Link]
-
Coelho, R. R. R., Rosa, J. P., de Souza, R. F., & Fróes, A. M. (2013). Methods to determine chitinolytic activity. Methods to determine enzymatic activity, 39-56. [Link]
-
Chernoglazov, V. M., Jansson, G., & Pettersson, L. G. (1989). A colorimetric assay for the determination of chitobiosidase activity. Analytical biochemistry, 179(1), 162-164. [Link]
-
Rao, G. V., & Prakash, V. (2003). The mechanism of the unfolding of hen egg white lysozyme by guanidinium chloride. Journal of Biological Chemistry, 278(38), 36088-36095. [Link]
-
Kim, M. J., Baek, K., Kim, Y. R., & Kim, H. R. (2013). A new fluorogenic assay for O-GlcNAcase (OGA). Bioorganic & medicinal chemistry letters, 23(1), 239-242. [Link]
Sources
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- 3. O-GlcNAcase uses substrate-assisted catalysis: kinetic analysis and development of highly selective mechanism-inspired inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. mdpi.com [mdpi.com]
- 6. Identification and Characterization of Three Chitinases with Potential in Direct Conversion of Crystalline Chitin into N,N′-diacetylchitobiose - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chromogenic and Fluorogenic Chitobioside Substrates for Chitinase Assays
For researchers, scientists, and drug development professionals engaged in the study of chitinases, the selection of an appropriate assay substrate is a critical determinant of experimental success. Chitinases, enzymes that hydrolyze the β-(1,4)-glycosidic bonds of chitin, are implicated in a wide range of biological processes, from fungal pathogenesis to inflammatory diseases. Consequently, the accurate quantification of their activity is paramount. This guide provides an in-depth comparative analysis of the two predominant classes of chitobioside substrates: chromogenic and fluorogenic, offering insights into their mechanisms, performance, and practical applications to empower you in making an informed decision for your research needs.
The Fundamental Principle: Visualizing Enzymatic Activity
At its core, a successful enzyme assay hinges on the ability to monitor the progress of a reaction. Both chromogenic and fluorogenic substrates are designed to be initially non-detectable (or have low background signal) and, upon enzymatic cleavage by a chitinase, release a reporter molecule—a chromophore or a fluorophore—that can be readily quantified.
The Chromogenic Approach: A Change in Color
Chromogenic substrates are compounds that, when acted upon by an enzyme, produce a colored product.[1] In the context of chitinase assays, a commonly employed chromogenic substrate is p-nitrophenyl N,N'-diacetyl-β-D-chitobioside (pNP-(GlcNAc)₂).
The enzymatic reaction proceeds as follows:
Figure 3. General workflow for chitinase assays.
Chromogenic Chitinase Assay Protocol
Materials:
-
p-Nitrophenyl N,N'-diacetyl-β-D-chitobioside (pNP-(GlcNAc)₂)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.0)
-
Stop Solution (e.g., 0.4 M sodium carbonate)
-
Chitinase-containing sample
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of pNP-(GlcNAc)₂ in a suitable solvent (e.g., DMSO) and dilute to the desired working concentration in Assay Buffer.
-
Prepare dilutions of your chitinase sample in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of a 96-well plate.
-
Add 25 µL of your diluted chitinase sample or standard to the appropriate wells.
-
Initiate the reaction by adding 25 µL of the pNP-(GlcNAc)₂ working solution to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Stopping the Reaction:
-
Stop the reaction by adding 100 µL of Stop Solution to each well. The solution should turn yellow in the presence of chitinase activity.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Calculation:
-
Calculate the chitinase activity based on a standard curve generated with known concentrations of p-nitrophenol.
-
Fluorogenic Chitinase Assay Protocol
Materials:
-
4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside (4MU-(GlcNAc)₂)
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5)
-
Stop Solution (e.g., 0.5 M glycine-NaOH, pH 10.4)
-
Chitinase-containing sample
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 4MU-(GlcNAc)₂ in a suitable solvent (e.g., DMSO) and dilute to the desired working concentration in Assay Buffer.
-
Prepare dilutions of your chitinase sample in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of your diluted chitinase sample or standard to the appropriate wells of a black 96-well plate.
-
Initiate the reaction by adding 50 µL of the 4MU-(GlcNAc)₂ working solution to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), protected from light.
-
-
Stopping the Reaction:
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
-
Measurement:
-
Measure the fluorescence using a microplate reader with excitation at ~360 nm and emission at ~450 nm.
-
-
Calculation:
-
Calculate the chitinase activity based on a standard curve generated with known concentrations of 4-methylumbelliferone.
-
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| High Background Signal | Substrate instability or contamination. | Use fresh substrate solutions. Test for non-enzymatic hydrolysis by running a substrate-only control. |
| Autofluorescence of sample components (fluorogenic assay). | Run a sample blank (sample without substrate) and subtract the background fluorescence. | |
| Low or No Signal | Inactive enzyme. | Ensure proper storage and handling of the enzyme. Test enzyme activity with a positive control. |
| Incorrect buffer pH or composition. | Optimize the assay buffer for the specific chitinase being studied. | |
| Presence of inhibitors in the sample. | Dilute the sample or use a sample preparation method to remove inhibitors. | |
| High Well-to-Well Variability | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
| Temperature fluctuations across the plate. | Ensure uniform incubation temperature. | |
| Photobleaching (fluorogenic assay). | Minimize exposure of the plate to light during incubation and reading. |
Conclusion: Making the Right Choice
The selection between chromogenic and fluorogenic chitobioside substrates is a nuanced decision that should be guided by the specific goals of your research.
-
Chromogenic substrates offer a cost-effective, straightforward, and robust method for quantifying chitinase activity, particularly when enzyme levels are relatively high. Their simplicity and reliance on standard laboratory equipment make them an excellent choice for routine assays and initial screening.
-
Fluorogenic substrates , with their superior sensitivity and wider dynamic range, are the preferred option for detecting low levels of chitinase activity, for kinetic studies requiring high precision, and for applications in high-throughput screening where miniaturization is advantageous.
By understanding the underlying principles and performance characteristics of each substrate class, and by implementing robust experimental protocols, researchers can confidently and accurately measure chitinase activity, paving the way for new discoveries in their respective fields.
References
-
PubMed. (n.d.). Evaluation of the use of chromogenic and fluorogenic substrates in solid-phase enzyme linked immunosorbent assays (ELISA). Retrieved from [Link]
-
JoVE. (2012). Microplate Enzyme Assay Using Fluorescence. Retrieved from [Link]
-
ResearchGate. (2015). What are the disadvantages of using a fluorogenic substrate for screening?. Retrieved from [Link]
-
Quora. (2023). What are the advantages and disadvantages of using fluorescence as an indicator of enzyme activity in an experiment?. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylumbelliferyl-N,N-diacetylchitobioside. Retrieved from [Link]
-
MDPI. (2022). Development of a Sensitive and Selective Fluorescent Substrate for the Detection of Chitinase Activity in Entomopathogenic Fungi. Retrieved from [Link]
-
ResearchGate. (n.d.). Colorimetric assay of chitinase. Retrieved from [Link]
-
FEBS Letters. (2022). Enzyme Kinetics by GH7 Cellobiohydrolases on Chromogenic Substrates is Dictated by Non-Productive Binding. Retrieved from [Link]
-
ResearchGate. (n.d.). 66 questions with answers in CHITINASE | Science topic. Retrieved from [Link]
-
ResearchGate. (2019). Comparative Analysis of Chitinase Activity by Four Different Assay from Soil Born Actinomycetes. Retrieved from [Link]
-
Applied and Environmental Microbiology. (1998). Identification and Characterization of a Chitinase Antigen from Pseudomonas aeruginosa Strain 385. Retrieved from [Link]
-
Megazyme. (n.d.). 4-Nitrophenyl-N,N'-diacetyl-β-chitobioside. Retrieved from [Link]
-
Microbiological Reviews. (1991). Fluorogenic and chromogenic substrates used in bacterial diagnostics. Retrieved from [Link]
-
Critical Reviews in Biotechnology. (2020). Chitinase: diversity, limitations, and trends in engineering for suitable applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Standard calibration curve for the determination of p-nitrophenol released in the α-and β-glucosidases assay. Retrieved from [Link]
-
The Journal of Biochemistry. (1980). Hydrolysis of 4-methylumbelliferyl N-acetyl-chitotrioside catalyzed by hen and turkey lysozymes. pH dependence of the kinetics constants. Retrieved from [Link]
-
The Journal of Biological Chemistry. (1975). Kinetics of the Hydrolysis of Cellobiose and p-nitrophenyl-beta-D-glucoside by Cellobiase of Trichoderma Viride. Retrieved from [Link]
-
Analytical Biochemistry. (2014). Selective chromogenic and fluorogenic peptide substrates for the assay of cysteine peptidases in complex mixtures. Retrieved from [Link]
Sources
Safety Operating Guide
Navigating the Handling of Benzyl N,N'-di-acetyl-b-chitobioside: A Comprehensive Guide to Personal Protective Equipment and Safety Protocols
For the vanguard of scientific discovery, the meticulous handling of specialized chemical reagents is paramount. This guide provides an in-depth operational plan for the safe use of Benzyl N,N'-di-acetyl-b-chitobioside, ensuring the protection of researchers and the integrity of their work. As Senior Application Scientists, we recognize that true innovation is built upon a foundation of uncompromising safety.
This compound is a solid, powdered biochemical reagent crucial for glycobiology research. While specific hazard data for this compound is not extensively documented, its nature as a fine powder and its classification as a glycoside necessitate a cautious and well-defined handling protocol. This guide synthesizes established best practices for handling powdered chemicals and glycosidic compounds, grounded in authoritative standards from the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).
The Criticality of a Proactive Safety Posture
The primary risks associated with handling this compound in its powdered form are inhalation and dermal contact. Fine powders can easily become airborne, leading to respiratory irritation or sensitization. Furthermore, prolonged skin contact with any chemical of unknown long-term toxicity should be diligently avoided. Some glycosides can be toxic if consumed in large amounts, and while this is a low probability in a laboratory setting, it underscores the importance of preventing any route of exposure.[1] A comprehensive personal protective equipment (PPE) strategy is therefore not merely a recommendation, but a critical component of responsible research.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a cornerstone of laboratory safety.[2][3][4] For this compound, the following ensemble is mandatory to mitigate the risks of inhalation, ingestion, and skin/eye contact.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield.[2][5] | Protects against airborne particles and accidental splashes. Standard safety glasses do not provide a sufficient seal. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[5] | Prevents direct skin contact. Double-gloving is recommended, especially when handling larger quantities. |
| Body Protection | A fully fastened laboratory coat, preferably a disposable gown made of a low-linting material. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Essential to prevent the inhalation of fine chemical dust.[5] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational protocol is crucial for minimizing exposure and ensuring reproducible, safe experimental conditions.
Preparation and Weighing
-
Designated Work Area: All handling of powdered this compound must be conducted in a designated area, such as a chemical fume hood or a powder containment hood.[6]
-
Surface Protection: Line the work surface with absorbent, disposable bench paper to contain any potential spills.
-
Donning PPE: Before handling the chemical, don the required PPE in the following order: lab coat, respirator, safety goggles, and then gloves (the outer pair going over the cuff of the lab coat).
-
Weighing:
-
Use an analytical balance within the containment area.
-
Employ a spatula or other appropriate tool to carefully transfer the powder.
-
Keep the container of this compound covered when not in use.
-
Dissolution and Use
-
Solvent Addition: When preparing solutions, add the solvent to the weighed powder slowly and carefully to avoid generating dust.
-
Vessel Sealing: Once the compound is in solution, ensure the vessel is securely sealed.
-
Labeling: All containers holding this compound or its solutions must be clearly and accurately labeled with the chemical name, concentration, date, and any relevant hazard warnings.
Post-Handling and Decontamination
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Remove gloves first, followed by the lab coat (turning it inside out), then safety goggles, and finally the respirator.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing PPE.
-
Work Area Decontamination: Wipe down the work surface with an appropriate cleaning agent and dispose of the bench paper as chemical waste.
Figure 1: A workflow diagram illustrating the key stages of personal protective equipment (PPE) use and safe handling procedures for this compound.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[7][8][9][10][11]
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, bench paper, and weighing boats, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of these solutions down the drain.
-
Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
-
Waste Segregation: Ensure that waste containing this compound is segregated from other incompatible waste streams to prevent unintended chemical reactions.
By adhering to these rigorous safety protocols, researchers can confidently and safely unlock the potential of this compound in their pursuit of scientific advancement. Our commitment to providing this guidance is an extension of our dedication to supporting your research journey from discovery to breakthrough.
References
-
SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
-
Environmental Marketing Services. (2025, September 15). Effective Lab Chemical Waste Management. Retrieved from [Link]
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
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MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]
-
Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
-
Clinician.com. (2009, February 1). NIOSH: Use proper PPE with chemo agents. Retrieved from [Link]
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Office of Research Services, National Institutes of Health. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]
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Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
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Chemistry Connection. (n.d.). Safety Data Sheet - Decyl Glucoside. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Recommendations for Chemical Protective Clothing. Retrieved from [Link]
-
ASMG Safety. (n.d.). Chemical Handling Safety & PPE Requirements. Retrieved from [Link]
-
DuPont. (n.d.). Chemical Protection - considerations for PPE when handling hazardous chemicals. Retrieved from [Link]
-
NT WorkSafe. (2022, October 13). Hazardous chemicals - personal protective equipment (PPE). Retrieved from [Link]
-
United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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Bergeson & Campbell, P.C. (2012, May 30). NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking. Retrieved from [Link]
-
National Institutes of Health. (2018, May 1). The enzymatic biosynthesis of acylated steroidal glycosides and their cytotoxic activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrazinolysis of Acetylated Alkyl Glycosides. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
